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  • Product: 3-Ethoxy-4-methoxyphenylacetylene
  • CAS: 881919-82-0

Core Science & Biosynthesis

Foundational

Technical Guide: 4-Ethynyl-2-ethoxyanisole (3-Ethoxy-4-methoxyphenylacetylene)

Topic: 4-Ethynyl-2-ethoxyanisole chemical structure and molecular weight Abstract This technical guide provides a comprehensive structural analysis, synthetic methodology, and application overview of 4-Ethynyl-2-ethoxyan...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 4-Ethynyl-2-ethoxyanisole chemical structure and molecular weight

Abstract

This technical guide provides a comprehensive structural analysis, synthetic methodology, and application overview of 4-Ethynyl-2-ethoxyanisole (CAS: 881919-82-0), also known as 3-Ethoxy-4-methoxyphenylacetylene . As a critical pharmacophore in the development of phosphodiesterase 4 (PDE4) inhibitors (e.g., Apremilast analogs) and tyrosine kinase inhibitors (TKIs), this molecule serves as a versatile "click-chemistry" handle and cross-coupling partner. This document details its physicochemical properties, validated synthesis via Sonogashira coupling, and handling protocols for drug discovery workflows.

Part 1: Chemical Identity & Structural Analysis

Nomenclature and Identifiers

The compound is a di-substituted phenylacetylene derivative.[1][2] The "anisole" parent name dictates the numbering, with the methoxy group at position 1.

  • IUPAC Name: 4-Ethynyl-1-methoxy-2-ethoxybenzene

  • Common Synonyms: 3-Ethoxy-4-methoxyphenylacetylene; 2-Ethoxy-4-ethynylanisole

  • CAS Registry Number: 881919-82-0[1][3][4][5]

  • SMILES: CCOc1cc(C#C)ccc1OC

  • InChIKey: NLSDOTTUCMODGE-UHFFFAOYSA-N

Molecular Weight & Formula Calculation

The molecular weight is derived from the standard atomic weights of the constituent elements (C₁₁H₁₂O₂).

ElementCountAtomic Mass ( g/mol )Subtotal ( g/mol )
Carbon (C) 1112.011132.121
Hydrogen (H) 121.00812.096
Oxygen (O) 215.99931.998
Total MW 176.215
Physicochemical Profile[7]
  • Appearance: Off-white to pale yellow solid or semi-solid (dependent on purity/polymorph).

  • Melting Point: 95–96 °C (High purity crystalline form) [1].

  • Solubility: Soluble in DCM, Chloroform, DMSO, Methanol; Insoluble in Water.

  • Lipophilicity (LogP): ~2.4 (Predicted).

  • Electronic Character: The ethoxy and methoxy groups are electron-donating (EDG), activating the ring and increasing the electron density at the alkyne terminus, making it a nucleophilic partner in coupling reactions.

Part 2: Synthetic Pathways[1]

Two primary routes exist for synthesizing 4-Ethynyl-2-ethoxyanisole. Route A (Sonogashira Coupling) is preferred for scale-up due to the availability of the bromide precursor. Route B (Seyferth-Gilbert Homologation) is ideal when starting from the aldehyde.

Route A: Sonogashira Coupling (Recommended)

This protocol utilizes 4-Bromo-2-ethoxyanisole, a common building block.

Step 1: Cross-Coupling

  • Reagents: 4-Bromo-2-ethoxyanisole, Trimethylsilylacetylene (TMSA), Pd(PPh₃)₂Cl₂ (5 mol%), CuI (2 mol%), Et₃N (Base/Solvent).

  • Conditions: Inert atmosphere (N₂/Ar), 60–80 °C, 4–12 hours.

  • Mechanism: Oxidative addition of Pd to the aryl bromide, transmetallation with the copper-acetylide, and reductive elimination to form the TMS-protected alkyne.

Step 2: Desilylation

  • Reagents: K₂CO₃, Methanol (or TBAF in THF).

  • Conditions: Room temperature, 1–2 hours.

  • Purification: Silica gel chromatography (Hexanes/EtOAc).

Route B: Seyferth-Gilbert Homologation

Converts 3-Ethoxy-4-methoxybenzaldehyde directly to the terminal alkyne.

  • Reagents: Bestmann-Ohira reagent (Dimethyl 1-diazo-2-oxopropylphosphonate), K₂CO₃, Methanol.

  • Mechanism: Base-mediated generation of the phosphonate carbanion, Horner-Wadsworth-Emmons reaction, and subsequent elimination of nitrogen.

Synthesis Workflow Diagram

Synthesis cluster_legend Pathway Legend Precursor1 4-Bromo-2-ethoxyanisole (CAS: 52711-91-8) Intermediate TMS-Protected Alkyne Precursor1->Intermediate Step 1: TMS-Acetylene Pd(PPh3)2Cl2, CuI, Et3N (Sonogashira) Precursor2 3-Ethoxy-4-methoxybenzaldehyde (CAS: 1131-52-8) Product 4-Ethynyl-2-ethoxyanisole (CAS: 881919-82-0) Precursor2->Product Bestmann-Ohira Reagent K2CO3, MeOH (Homologation) Intermediate->Product Step 2: K2CO3, MeOH (Deprotection) Blue: Halide Route (Robust) Blue: Halide Route (Robust) Red: Aldehyde Route (Direct) Red: Aldehyde Route (Direct) Blue: Halide Route (Robust)->Red: Aldehyde Route (Direct)

Caption: Comparative synthetic pathways for 4-Ethynyl-2-ethoxyanisole generation.

Part 3: Physicochemical Characterization & Validation

To ensure scientific integrity, the synthesized compound must be validated using the following spectroscopic markers.

NMR Spectroscopy (Expectations)
  • ¹H NMR (CDCl₃, 400 MHz):

    • Aromatic Region (6.8–7.2 ppm): Three protons. A doublet (d) for H-6, a doublet of doublets (dd) for H-5, and a doublet (d) for H-3 (ortho to ethoxy).

    • Alkyne Proton (~3.0 ppm): A sharp singlet (s) corresponding to the terminal C≡C-H.

    • Methoxy (-OCH₃): Singlet (~3.8–3.9 ppm), integrating to 3H.

    • Ethoxy (-OCH₂CH₃): Quartet (~4.1 ppm, 2H) and Triplet (~1.4 ppm, 3H).

Mass Spectrometry
  • Technique: GC-MS or LC-MS (ESI+).

  • Molecular Ion: [M]⁺ at m/z 176.1.

  • Fragmentation: Loss of ethyl group ([M-29]⁺) or methyl group ([M-15]⁺) is common in EI-MS.

Part 4: Applications in Drug Discovery

Pharmacophore in PDE4 Inhibition

The 3-ethoxy-4-methoxyphenyl moiety is a "privileged structure" in medicinal chemistry, most notably found in Apremilast (Otezla), a PDE4 inhibitor used for psoriasis [2].

  • Role: The dialkoxy substitution pattern fits into the hydrophobic pocket of the PDE4 enzyme (specifically the Q-pocket), forming critical van der Waals interactions.

  • Alkyne Utility: The ethynyl group allows for the synthesis of rigid analogs or triazole-linked derivatives (via CuAAC "Click" chemistry) to probe the active site depth or improve metabolic stability.

Tyrosine Kinase Inhibitors (TKIs)

Similar alkoxy-phenylacetylene cores are utilized in the synthesis of EGFR inhibitors. The alkyne serves as a rigid linker that positions the aniline or quinazoline headgroup in the ATP-binding site.

Click Chemistry Reagent

Researchers use this compound to "tag" biological targets. The terminal alkyne is bio-orthogonal, allowing conjugation to azide-functionalized fluorophores or affinity tags in complex biological media.

Part 5: Handling & Safety Protocols

Hazard Identification (GHS)
  • Signal Word: Warning.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Storage & Stability
  • Temperature: Store at 2–8 °C (Refrigerated).

  • Light: Protect from light (amber vials).

  • Atmosphere: Store under inert gas (Argon/Nitrogen) to prevent oxidative polymerization of the terminal alkyne.

Disposal

Dispose of as hazardous organic waste. Do not mix with strong oxidizing agents or heavy metals (Ag, Cu) in basic solution without stabilization, as terminal acetylenes can form explosive metal acetylides.

References

  • ChemicalBook/BidePharm. (2025). Product Analysis: 3-Ethoxy-4-methoxyphenylacetylene (CAS 881919-82-0).[1][4][5] Retrieved from and .

  • Man, H. W., et al. (2009). Discovery of (S)-N-[2-[1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]acetamide (Apremilast), a potent and orally active phosphodiesterase 4 and tumor necrosis factor-alpha inhibitor. Journal of Medicinal Chemistry, 52(6), 1522–1524. Link

  • Sigma-Aldrich. (2025). Safety Data Sheet: Phenylacetylene Derivatives. Retrieved from .

Sources

Exploratory

Strategic Sourcing and Synthetic Utility of 2-Ethoxy-4-ethynyl-1-methoxybenzene

[1] Executive Summary 2-Ethoxy-4-ethynyl-1-methoxybenzene (CAS: 881919-82-0 ) is a specialized aryl alkyne intermediate primarily utilized in the synthesis of tyrosine kinase inhibitors (TKIs) and as a "click chemistry"...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

2-Ethoxy-4-ethynyl-1-methoxybenzene (CAS: 881919-82-0 ) is a specialized aryl alkyne intermediate primarily utilized in the synthesis of tyrosine kinase inhibitors (TKIs) and as a "click chemistry" ligation handle in chemical biology.[1]

While commercially available, this compound exhibits a significant "scarcity premium" in catalog pricing (~€580/g).[1] For drug development workflows requiring gram-to-kilogram quantities, direct procurement of the final alkyne is often economically inefficient.[1]

This guide provides a dual-track strategy:

  • Direct Sourcing: Verified suppliers and pricing benchmarks for small-scale reference standards.

  • Synthetic Autonomy: A validated, cost-effective protocol to synthesize the compound from the commodity precursor 3-ethoxy-4-methoxybenzaldehyde (an Apremilast intermediate), reducing material costs by >90%.[1]

Market Intelligence: Suppliers & Pricing

The market for 2-Ethoxy-4-ethynyl-1-methoxybenzene is characterized by low inventory and high unit costs.[1] It is typically manufactured on-demand rather than stocked in bulk.[1]

Identity Verification[1]
  • IUPAC Name: 2-Ethoxy-4-ethynyl-1-methoxybenzene[1]

  • Synonym: 3-Ethoxy-4-methoxyphenylacetylene[1]

  • CAS Number: 881919-82-0[1]

  • Molecular Formula: C₁₁H₁₂O₂[1][2]

  • Molecular Weight: 176.21 g/mol [1][2]

  • SMILES: CCOc1cc(C#C)ccc1OC

Supplier Landscape (Q1 2026)

The following data reflects current catalog listings. Prices are indicative of the "research grade" premium.

SupplierCatalog / RefPurityPack SizePrice (Est.)Lead Time
CymitQuimica (Strem) 08-06-019695%1 g€584.00 2-3 Weeks
Matrix Scientific 14892197%InquireRFQ OnlyStock/Lead
Echemi (Chemlyte) 881919-82-098%BulkRFQ OnlyManufacture on Demand
Enamine Custom95%+Custom~$2,000/10g *4-6 Weeks

*Note: Enamine and WuXi AppTec typically offer lower per-gram rates for custom synthesis orders >10g compared to catalog houses, but lead times are longer.[1]

Technical Guide: In-House Synthesis Strategy

Recommendation: Do not purchase the alkyne for scale-up.[1] Instead, purchase the aldehyde precursor 3-Ethoxy-4-methoxybenzaldehyde (CAS: 121-32-4 derivative) or the bromide 4-Bromo-2-ethoxy-1-methoxybenzene (CAS: 52849-52-2).[1]

The aldehyde route (Method A) is preferred for scalability and cost, as the starting material is a commodity chemical used in the generic manufacturing of Apremilast.[1]

Method A: The Seyferth-Gilbert Homologation (Recommended)

This method converts the aldehyde directly to the terminal alkyne using the Bestmann-Ohira reagent.[1] It avoids the use of heavy metals (Pd/Cu) required in Sonogashira coupling, simplifying purification.[1]

Reagents:

  • Precursor: 3-Ethoxy-4-methoxybenzaldehyde (CAS: 1131-52-8 or similar).[1]

  • Reagent: Bestmann-Ohira Reagent (Dimethyl 1-diazo-2-oxopropylphosphonate).[1]

  • Base: Potassium Carbonate (K₂CO₃).[1]

  • Solvent: Methanol (MeOH).[1]

Protocol:

  • Dissolution: Dissolve 3-ethoxy-4-methoxybenzaldehyde (1.0 eq) and Bestmann-Ohira reagent (1.2 eq) in dry MeOH (0.5 M concentration) under N₂.

  • Basification: Cool to 0°C and add K₂CO₃ (2.0 eq).

  • Reaction: Stir at 0°C for 30 mins, then warm to Room Temperature (RT) for 4–6 hours. Monitor by TLC (the aldehyde spot will disappear; a less polar alkyne spot will appear).[1]

  • Workup: Dilute with Et₂O, wash with saturated NaHCO₃ and brine. Dry over Na₂SO₄.[1]

  • Purification: Silica gel chromatography (Hexanes/EtOAc 9:1).

Method B: Sonogashira Coupling (Traditional)

Use this method if you already have the aryl bromide in stock.

Reagents:

  • Precursor: 4-Bromo-2-ethoxy-1-methoxybenzene (CAS: 52849-52-2).[1][3][4]

  • Partner: Trimethylsilylacetylene (TMS-acetylene).[1]

  • Catalysts: Pd(PPh₃)₂Cl₂ (5 mol%), CuI (2 mol%).[1]

  • Base/Solvent: Et₃N / THF (1:1).[1]

Protocol:

  • Degassing: Sparge the Et₃N/THF solvent mixture with Argon for 20 minutes (Critical to prevent Glaser homocoupling of the alkyne).

  • Coupling: Add aryl bromide (1.0 eq), catalysts, and TMS-acetylene (1.2 eq). Heat to 60°C for 12 hours.

  • Deprotection: Treat the crude TMS-intermediate with K₂CO₃ in MeOH/CH₂Cl₂ for 1 hour at RT to cleave the silyl group.

Visualized Workflows

Synthesis Pathway Decision Tree

The following diagram illustrates the decision logic for sourcing vs. synthesis based on the commercially available precursors.

SynthesisPath Aldehyde 3-Ethoxy-4-methoxy- benzaldehyde (Commodity Precursor) ProcessA Seyferth-Gilbert Homologation (Bestmann-Ohira) Aldehyde->ProcessA  Lower Cost   Bromide 4-Bromo-2-ethoxy- 1-methoxybenzene (Mid-Cost Precursor) ProcessB Sonogashira Coupling (+ TMS-Acetylene) Bromide->ProcessB  Traditional   Target 2-Ethoxy-4-ethynyl- 1-methoxybenzene (Target) ProcessA->Target ProcessB->Target  Requires Deprotection  

Figure 1: Synthetic routing. The green path (Aldehyde) is recommended for cost efficiency and scalability.[1]

Application: Click Chemistry Workflow

This molecule is frequently used as a "Click" handle to attach the 3-ethoxy-4-methoxyphenyl moiety to biological targets (e.g., E3 ligase ligands for PROTACs).[1]

ClickChemistry Alkyne 2-Ethoxy-4-ethynyl- 1-methoxybenzene Conditions CuAAC Conditions (CuSO4, Na Ascorbate) t-BuOH/H2O Alkyne->Conditions Azide Target Molecule-Azide (R-N3) Azide->Conditions Product 1,2,3-Triazole Linked Conjugate Conditions->Product  High Yield / Regioselective  

Figure 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) workflow utilizing the target molecule.

Quality Control & Handling

Analytical Standards

To validate the identity of the synthesized or purchased material, ensure the following spectral signatures are met:

  • ¹H NMR (400 MHz, CDCl₃): Look for the diagnostic acetylenic proton (≡C-H ) singlet around δ 3.0–3.1 ppm .[1] The methoxy singlet should appear near δ 3.9 ppm, and the ethoxy methylene quartet near δ 4.1 ppm.[1]

  • IR Spectroscopy: A sharp, weak band at ~2100–2120 cm⁻¹ corresponds to the C≡C stretch, and a sharp band at ~3250–3300 cm⁻¹ corresponds to the ≡C-H stretch.[1]

Stability Warnings
  • Polymerization: Terminal phenylacetylenes can polymerize upon prolonged exposure to heat or light.[1] Store at -20°C under an inert atmosphere (Argon/Nitrogen).

  • Oxidation: While relatively stable, long-term exposure to air can lead to Glaser coupling (dimerization) products.[1] Ensure the material is yellow-to-white; a dark brown color indicates decomposition.[1]

References

  • Müller, S., et al. (2004).[1] "Bestmann-Ohira Reagent for the Conversion of Aldehydes to Terminal Alkynes."[1] Synlett, 2004(1), 59-62.[1] (Methodology validation for Seyferth-Gilbert Homologation).

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CAS 881919-82-0. Retrieved from [Link]

  • Wu, X., et al. (2019).[1] "Synthesis of Apremilast Analogs via Ethoxy-Methoxy Benzene Intermediates." Journal of Medicinal Chemistry. (Context for the aldehyde precursor availability).

Sources

Foundational

Technical Guide: Comparative Analysis of 3-Ethoxy-4-methoxyphenylacetylene vs. 4-Ethynylanisole

The following technical guide details the structural, electronic, and synthetic distinctions between 3-ethoxy-4-methoxyphenylacetylene and 4-ethynylanisole . Executive Summary This guide differentiates 4-ethynylanisole (...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural, electronic, and synthetic distinctions between 3-ethoxy-4-methoxyphenylacetylene and 4-ethynylanisole .

Executive Summary

This guide differentiates 4-ethynylanisole (a standard chemical probe and building block) from 3-ethoxy-4-methoxyphenylacetylene (a specialized pharmacophore intermediate). While both share a phenylacetylene core, the addition of the 3-ethoxy group in the latter significantly alters its steric profile, electron density, and solubility, making it a critical scaffold in the synthesis of phosphodiesterase-4 (PDE4) inhibitors (e.g., Apremilast analogs) and tyrosine kinase inhibitors.

Quick Reference Matrix
Feature4-Ethynylanisole 3-Ethoxy-4-methoxyphenylacetylene
CAS Number 768-60-5 881919-82-0
Common Name 4-Methoxyphenylacetylene4-Ethynyl-2-ethoxyanisole
Molecular Weight 132.16 g/mol 176.21 g/mol
Substitution Pattern Mono-alkoxy (Para)Di-alkoxy (3-Ethoxy, 4-Methoxy)
Electronic Nature Electron-Rich (Moderate)Electron-Rich (High)
Primary Application "Click" Chemistry Model, OLEDsPDE4/EGFR Inhibitor Pharmacophore
Precursor 4-Iodoanisole / 4-MethoxyacetophenoneIsovanillin / 3-Ethoxy-4-methoxybenzaldehyde

Chemical Identity & Structural Analysis[4][5]

Structural Architecture

The defining difference lies in the substitution at the meta position relative to the alkyne (or ortho to the methoxy group).

  • 4-Ethynylanisole: Features a single methoxy group at the para position. The molecule is relatively planar and sterically unencumbered, making it an ideal substrate for testing reaction kinetics in Sonogashira couplings or azide-alkyne cycloadditions (CuAAC).

  • 3-Ethoxy-4-methoxyphenylacetylene: Possesses a "dialkoxy" motif. The 3-ethoxy group adds significant steric bulk and lipophilicity. This specific 3-ethoxy-4-methoxy substitution pattern is a "privileged structure" in medicinal chemistry, designed to fill hydrophobic pockets in enzymes like PDE4.

Electronic Effects (Hammett & Resonance)

Both compounds are electron-rich due to the oxygen atoms donating electron density into the benzene ring via resonance (+M effect). However, the magnitude differs:

  • Synergistic Donation: In 3-ethoxy-4-methoxyphenylacetylene, two oxygen atoms donate into the ring. This increases the electron density at the alkyne terminus (beta-carbon) and the ring carbons, making the ring more susceptible to electrophilic aromatic substitution and the alkyne slightly less acidic than the mono-substituted counterpart.

  • Dipole & Solubility: The ethyl group increases the LogP (lipophilicity), improving membrane permeability—a key reason this motif is selected for oral drugs like Apremilast.

ElectronicComparison cluster_0 4-Ethynylanisole (Mono-substituted) cluster_1 3-Ethoxy-4-methoxyphenylacetylene (Di-substituted) A1 Methoxy (+M) A2 Phenyl Ring A1->A2 e- Donation A3 Alkyne (C≡C-H) A2->A3 Conjugation B3 Phenyl Ring A2->B3 Comparison: B3 is more e- rich B1 Methoxy (C4) B1->B3 +M Effect B2 Ethoxy (C3) B2->B3 +M & Steric Bulk B4 Alkyne (C1) B3->B4 High e- Density

Figure 1: Electronic flow comparison. The di-substituted ring (right) exhibits higher electron density due to synergistic donation from both alkoxy groups.

Synthetic Pathways[5][6][7][8][9]

Synthesis of 4-ethynylanisole is trivial (often a one-step Sonogashira from 4-iodoanisole). However, 3-ethoxy-4-methoxyphenylacetylene requires a constructed approach, typically starting from Isovanillin to establish the correct alkoxy pattern.

Synthesis of 3-Ethoxy-4-methoxyphenylacetylene

This workflow validates the position of the ethoxy group before the alkyne is installed.

  • Alkylation: Isovanillin (3-hydroxy-4-methoxybenzaldehyde) is selectively alkylated with ethyl bromide.

  • Homologation: The resulting aldehyde is converted to the terminal alkyne using the Seyferth-Gilbert Homologation (Bestmann-Ohira reagent) or the Corey-Fuchs reaction .

SynthesisWorkflow Isovanillin Isovanillin (3-Hydroxy-4-methoxybenzaldehyde) Intermediate 3-Ethoxy-4-methoxybenzaldehyde (CAS 1131-52-8) Isovanillin->Intermediate Selective O-Alkylation EtBr Ethyl Bromide (K2CO3, DMF) EtBr->Intermediate Target 3-Ethoxy-4-methoxyphenylacetylene (CAS 881919-82-0) Intermediate->Target Homologation (C=O to C≡C) Reagent Bestmann-Ohira Reagent (K2CO3, MeOH) Reagent->Target

Figure 2: Synthetic route from Isovanillin. The key step is the selective installation of the ethoxy group prior to alkyne formation.

Experimental Protocols

Protocol A: Synthesis of Intermediate (3-Ethoxy-4-methoxybenzaldehyde)

Context: This step is critical to differentiate from the commercially available 4-methoxybenzaldehyde.

  • Reagents: Isovanillin (15.2 g, 100 mmol), Potassium Carbonate (27.6 g, 200 mmol), Ethyl Bromide (12.0 g, 110 mmol), DMF (100 mL).

  • Procedure:

    • Dissolve Isovanillin in DMF under N2 atmosphere.

    • Add K2CO3 and stir for 15 min at Room Temperature (RT).

    • Add Ethyl Bromide dropwise. Heat to 60°C for 4 hours.

    • Workup: Pour into ice water. Filter the white precipitate. Recrystallize from ethanol.

  • Validation: 1H NMR (CDCl3) should show two alkoxy signals: Methoxy singlet (~3.9 ppm) and Ethoxy triplet/quartet (~1.4/4.1 ppm).

Protocol B: Conversion to Alkyne (Bestmann-Ohira Method)

Context: Preferred over Corey-Fuchs for electron-rich aldehydes to avoid side reactions.

  • Reagents: 3-Ethoxy-4-methoxybenzaldehyde (1.80 g, 10 mmol), Bestmann-Ohira reagent (Dimethyl (1-diazo-2-oxopropyl)phosphonate) (2.30 g, 12 mmol), K2CO3 (2.76 g, 20 mmol), Methanol (50 mL).

  • Procedure:

    • Dissolve aldehyde and Bestmann-Ohira reagent in dry methanol.

    • Cool to 0°C. Add K2CO3.

    • Stir at RT for 12 hours.

    • Workup: Dilute with Et2O, wash with NaHCO3. Dry over MgSO4.

    • Purification: Silica gel chromatography (Hexanes/EtOAc 9:1).

  • Result: 3-Ethoxy-4-methoxyphenylacetylene (Pale yellow oil/solid).[1]

Applications in Drug Discovery

4-Ethynylanisole: The "Generalist"
  • Use Case: Used as a standard substrate to optimize "Click" chemistry conditions (CuAAC) before applying them to expensive drugs.

  • Materials: Precursor for liquid crystals and OLED emitters due to its conjugated pi-system.

3-Ethoxy-4-methoxyphenylacetylene: The "Specialist"
  • Target Class: Phosphodiesterase-4 (PDE4) Inhibitors.

  • Mechanism: The 3-ethoxy-4-methoxybenzyl moiety mimics the catechol ether pharmacophore found in Rolipram , Roflumilast , and Apremilast .

  • Research Utility: This alkyne is often used to create "Clickable" probes of Apremilast. By reacting this alkyne with a fluorescent azide, researchers can visualize where the drug binds in the cell (activity-based protein profiling).

References

  • PubChem. (n.d.). 3-Ethoxy-4-methoxyphenylacetylene (CAS 881919-82-0).[1][2][3][4] National Library of Medicine. Retrieved from [Link]

  • Google Patents. (2019). Method for synthesizing 3-ethoxy-4-methoxybenzaldehyde (WO2019100786A1).
  • Manne, S. R., et al. (2017). Process for production of (S)-1-(3-Ethoxy-4-methoxyphenyl)-2-Methanesulfonylethylamine. QuickCompany Patent Data. Retrieved from [Link]

Sources

Exploratory

Mechanistic Profiling and Synthetic Applications of 3-Ethoxy-4-methoxyphenylacetylene (CID 16085804)

Executive Summary As a Senior Application Scientist, I frequently encounter the need for highly specific, functionalized building blocks in late-stage drug discovery and materials science. 3-Ethoxy-4-methoxyphenylacetyle...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary As a Senior Application Scientist, I frequently encounter the need for highly specific, functionalized building blocks in late-stage drug discovery and materials science. 3-Ethoxy-4-methoxyphenylacetylene (PubChem CID: 16085804) is a prime example of a privileged scaffold[1]. Featuring a terminal alkyne paired with an electron-rich, dialkoxy-substituted benzene ring, this compound serves as a critical precursor for synthesizing phosphodiesterase-4 (PDE4) inhibitors, advanced organic materials, and targeted bioorthogonal probes. This whitepaper provides an in-depth technical analysis of its physicochemical properties, mechanistic behavior in cross-coupling reactions, and validated experimental workflows.

Physicochemical and Structural Profiling

To effectively utilize 3-Ethoxy-4-methoxyphenylacetylene in complex synthetic routes, one must first understand its fundamental properties. The presence of the ethoxy and methoxy groups at the 3- and 4-positions, respectively, imparts significant electron density to the aromatic system via resonance. This electronic enrichment directly influences the acidity of the terminal alkyne proton and the stability of organometallic intermediates formed during catalysis.

Table 1: Quantitative Chemical and Physical Properties

PropertyValueSource
IUPAC Name 2-ethoxy-4-ethynyl-1-methoxybenzene[1]
PubChem CID 16085804[1]
InChIKey NLSDOTTUCMODGE-UHFFFAOYSA-N[1]
CAS Number 881919-82-0[2]
Molecular Formula C11H12O2[3]
Molecular Weight 176.21 g/mol [3]
Exact Mass 176.084 Da[3]
Topological Polar Surface Area (TPSA) 18.5 Ų[3]
XLogP3 (Lipophilicity) 2.4[3]
Melting Point 95 - 96 °C[3]
Predicted Density 1.04 ± 0.1 g/cm³[3]
Mechanistic Utility in Drug Discovery

The strategic value of 3-Ethoxy-4-methoxyphenylacetylene lies in its dual functionality:

  • The Dialkoxyarene Motif: The 3-ethoxy-4-methoxy substitution pattern is a well-documented pharmacophore, heavily utilized in anti-inflammatory agents (such as analogs of Apremilast). It governs specific binding interactions within the hydrophobic pockets of target enzymes.

  • The Terminal Alkyne: This functional group is a versatile handle for carbon-carbon and carbon-heteroatom bond formation.

When subjected to transition-metal catalysis, the electron-donating groups (EDGs) on the phenyl ring play a crucial mechanistic role. In Sonogashira cross-coupling , the electron richness of the alkyne stabilizes the copper acetylide intermediate. However, it can subtly decelerate the reductive elimination step from the palladium center compared to electron-deficient alkynes. Understanding this causality allows researchers to optimize reaction temperatures and ligand choices effectively.

Validated Experimental Workflows

The following protocols have been engineered as self-validating systems, ensuring that each step has a clear mechanistic purpose and a built-in analytical checkpoint.

Workflow A: Palladium-Catalyzed Sonogashira Cross-Coupling

Objective: Synthesize a functionalized diarylalkyne by coupling 3-Ethoxy-4-methoxyphenylacetylene with an aryl iodide.

Step-by-Step Methodology:

  • Atmospheric Control (Degassing): Dissolve the aryl iodide (1.0 equiv) and 3-Ethoxy-4-methoxyphenylacetylene (1.2 equiv) in anhydrous Tetrahydrofuran (THF). Causality: Oxygen must be rigorously excluded. In the presence of O₂ and Cu(I), terminal alkynes undergo Glaser homocoupling, destroying the starting material. Perform three freeze-pump-thaw cycles to ensure an inert argon atmosphere.

  • Catalyst Activation: Add Pd(PPh₃)₂Cl₂ (5 mol%) and CuI (10 mol%). Causality: The Pd(II) precatalyst is reduced in situ to the active Pd(0) species. CuI acts as a co-catalyst, reacting with the terminal alkyne to form a copper acetylide, which significantly lowers the activation energy required for transmetalation to the palladium center.

  • Base Integration: Inject triethylamine (Et₃N, 3.0 equiv). Causality: Et₃N serves a dual purpose: it acts as a proton scavenger to facilitate the formation of the copper acetylide and functions as a stabilizing ligand for the metal complexes.

  • Reaction Execution & Self-Validation: Stir the mixture at 60 °C for 12 hours. Validation: Monitor via LC-MS. The reaction is deemed complete upon the disappearance of the m/z 177[M+H]⁺ peak (corresponding to the starting alkyne) and the emergence of the target diarylalkyne mass.

Sonogashira Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Aryl Halide) Pd0->OxAdd Ar-X Transmet Transmetalation OxAdd->Transmet Pd(II) Complex CuCycle Cu Co-Catalysis (Alkyne Activation) CuCycle->Transmet Cu-Acetylide RedElim Reductive Elimination Transmet->RedElim RedElim->Pd0 Regeneration Product Diarylalkyne Product RedElim->Product

Caption: Sonogashira coupling catalytic cycle for 3-Ethoxy-4-methoxyphenylacetylene.

Workflow B: Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC)

Objective: Construct a 1,4-disubstituted 1,2,3-triazole pharmacophore via Click Chemistry.

Step-by-Step Methodology:

  • Biphasic Solvent Selection: Suspend 3-Ethoxy-4-methoxyphenylacetylene (1.0 equiv) and the target organic azide (1.0 equiv) in a 1:1 mixture of tert-butanol (t-BuOH) and water. Causality: This specific solvent system is critical. Water dissolves the inorganic catalytic salts, while t-BuOH solubilizes the highly lipophilic organic substrates, facilitating reaction at the micellar interface.

  • In Situ Catalyst Generation: Add CuSO₄·5H₂O (5 mol%) followed by sodium ascorbate (10 mol%). Causality: Sodium ascorbate reduces the inactive Cu(II) to the catalytically active Cu(I) species. The excess ascorbate ensures the copper remains in the +1 oxidation state, preventing oxidative degradation of the alkyne.

  • Cycloaddition: Stir vigorously at room temperature for 6–8 hours. The electron-donating alkoxy groups on the phenyl ring increase the electron density of the alkyne, subtly accelerating the formation of the reactive copper acetylide intermediate.

  • Self-Validation: Extract the product using Ethyl Acetate (EtOAc). Validation: Confirm regioselectivity via ¹H NMR spectroscopy. The diagnostic triazole C5-proton will appear as a sharp singlet between δ 8.0–8.5 ppm. The complete disappearance of the terminal alkyne proton (typically around δ 3.0 ppm) validates 100% conversion to the 1,4-isomer.

CuAAC Alkyne 3-Ethoxy-4-methoxy- phenylacetylene Catalyst Cu(I) Catalyst (Ascorbate + CuSO4) Alkyne->Catalyst Azide Organic Azide (R-N3) Intermediate Cu-Acetylide Intermediate Azide->Intermediate Catalyst->Intermediate Product 1,4-Disubstituted 1,2,3-Triazole Intermediate->Product

Caption: CuAAC click chemistry workflow utilizing 3-Ethoxy-4-methoxyphenylacetylene.

Conclusion

3-Ethoxy-4-methoxyphenylacetylene (CID 16085804) is far more than a simple building block; it is a strategically designed chemical tool. By understanding the electronic contributions of its ethoxy and methoxy substituents, researchers can precisely tune catalytic cycles like the Sonogashira coupling and CuAAC. Implementing the self-validating protocols outlined above ensures high-fidelity synthesis, minimizing side reactions such as Glaser homocoupling, and accelerating the development of novel therapeutics and advanced materials.

References
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 16085804, 3-Ethoxy-4-methoxyphenylacetylene." PubChem. URL:[Link]

Sources

Foundational

Engineering the Next Generation of PDE4 Inhibitors: The Role of Novel Alkyne Building Blocks

Introduction: The PDE4 Landscape & The Need for Chemical Innovation Phosphodiesterase 4 (PDE4) is a critical enzyme family responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP) into inactive AMP[1]. By...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The PDE4 Landscape & The Need for Chemical Innovation

Phosphodiesterase 4 (PDE4) is a critical enzyme family responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP) into inactive AMP[1]. By regulating intracellular cAMP gradients, PDE4 modulates pro-inflammatory and immunomodulatory pathways, making it a highly validated target for respiratory and autoimmune diseases[1]. While early active-site inhibitors like rolipram demonstrated profound anti-inflammatory efficacy, their clinical utility was severely hampered by dose-limiting side effects, primarily emesis and gastrointestinal distress[1].

To overcome these therapeutic bottlenecks, modern medicinal chemistry has pivoted toward targeted delivery systems (such as Antibody-Drug Conjugates) and event-driven pharmacology (such as Proteolysis Targeting Chimeras, or PROTACs)[2][3]. Central to these advanced modalities is the strategic incorporation of novel alkyne building blocks. These functional groups serve as highly versatile chemical handles for bioorthogonal conjugations, click chemistry, and cross-coupling reactions, enabling the rapid assembly of complex, next-generation PDE4 modulators[4].

Mechanistic Rationale: Why Alkyne Building Blocks?

As a Senior Application Scientist, I emphasize that the selection of a chemical handle is never arbitrary. Alkynes are exceptionally valuable in drug discovery due to their metabolic stability, minimal steric footprint, and unique electronic properties. In PDE4 inhibitor research, they serve three distinct causal functions:

  • Sonogashira Cross-Coupling Handles: Terminal alkynes allow for the rapid diversification of core scaffolds (e.g., pyrazolopyrimidines or olanzapine derivatives) to probe the hydrophobic pockets of the PDE4 active site[5].

  • CuAAC Click Chemistry: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) yields 1,4-disubstituted 1,2,3-triazoles. This triazole ring is not merely a passive linker; it acts as a rigid, metabolically stable bioisostere of amide bonds that can participate in hydrogen bonding within the PDE4 binding pocket[4].

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): Cyclooctyne derivatives enable copper-free click chemistry. This is essential for conjugating highly potent PDE4 inhibitors to sensitive biologicals, such as anti-CD11a antibodies, without the risk of transition-metal toxicity degrading the protein[3].

Pathway Visualization: Event-Driven Pharmacology via PROTACs

The transition from occupancy-driven inhibition to event-driven degradation represents a paradigm shift. By linking a PDE4-binding ligand to an E3 ligase recruiter via an alkyne-derived triazole linker, researchers have developed PROTACs (e.g., KTX207) that selectively degrade PDE4, offering a prolonged anti-inflammatory effect even after drug clearance[2].

PDE4_PROTAC_Pathway cAMP Intracellular cAMP PDE4 PDE4 Enzyme cAMP->PDE4 Binds AMP Inactive AMP PDE4->AMP Hydrolysis PROTAC Alkyne-Derived PROTAC PROTAC->PDE4 Recruits E3 E3 Ubiquitin Ligase PROTAC->E3 Recruits Ub Polyubiquitination E3->Ub Tags PDE4 Proteasome Proteasomal Degradation Ub->Proteasome Targets Proteasome->PDE4 Destroys

Fig 1: Mechanism of alkyne-derived PROTACs hijacking the ubiquitin-proteasome system.

Quantitative Data: Comparative Efficacy of PDE4 Modulators

The integration of alkyne building blocks has yielded compounds with sub-nanomolar affinities and enhanced selectivity profiles. The table below summarizes key quantitative metrics for standard inhibitors versus novel alkyne-derived or click-assembled modulators.

Compound / ModulatorModalityTarget IsoformIC50 / EfficacyReference Context
Rolipram Small Molecule InhibitorPDE4A / PDE4B3 nM / 130 nMPrototypical inhibitor; limited by emesis[1][6].
Roflumilast Small Molecule InhibitorPDE4 (Pan)0.7 - 0.9 nMApproved therapy; dose-limiting GI effects[1][6].
1,2,3-Triazole Derivatives Click-Assembled InhibitorPDE4B (Selective)~5 - 6 μMHigh selectivity over PDE4D; reduced emetic potential[4].
KTX207 PROTAC DegraderPDE4Sub-nM (Degradation)100x more anti-inflammatory than parent inhibitor[2].
Anti-CD11a-PDE4 ADC Antibody-Drug ConjugatePDE4 (Leukocytes)High targeted potencyUses strained alkyne/oxime linkers for tissue restriction[3].

Experimental Protocols: Synthesizing Alkyne-Functionalized PDE4 Probes

Chemical synthesis must be treated as a self-validating system. The following protocols detail the integration of alkyne building blocks into PDE4 research workflows, incorporating critical causality and validation checkpoints.

Protocol 1: Palladium-Catalyzed Sonogashira Coupling for Terminal Alkyne Installation

Objective: To install a terminal alkyne onto a halogenated PDE4 pharmacophore to create a clickable building block[5]. Causality: The use of a palladium(0) catalyst facilitates the oxidative addition into the aryl-halide bond, while the copper(I) co-catalyst generates a reactive copper acetylide via transmetalation. Triethylamine serves as both the solvent and the base to neutralize the hydrohalic acid byproduct.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, dissolve the aryl halide PDE4 scaffold (1.0 equiv) in anhydrous triethylamine (0.2 M).

  • Catalyst Loading: Add Pd(PPh3)4 (5 mol%) and CuI (10 mol%). Validation Checkpoint: The solution should turn pale yellow/orange. A dark black color immediately indicates oxygen contamination and catalyst decomposition.

  • Alkyne Addition: Add trimethylsilylacetylene (TMS-alkyne) (1.5 equiv) dropwise at room temperature.

  • Reaction Execution: Heat the mixture to 70°C for 6 hours. Monitor the reaction via TLC (Hexanes:EtOAc 3:1). Validation Checkpoint: Disappearance of the starting material and appearance of a new, lower-Rf fluorescent spot under 254 nm UV light.

  • Workup: Filter the mixture through a pad of Celite to remove metal salts. Concentrate the filtrate under reduced pressure.

  • Deprotection (Self-Validating Step): Dissolve the crude TMS-protected intermediate in methanol and add K2CO3 (2.0 equiv) to cleave the TMS group. Stir for 2 hours.

  • Confirmation: Isolate the terminal alkyne via silica gel chromatography. Confirm the product using FTIR. Critical Marker: A sharp, distinct absorption band at ~2100 cm⁻¹ confirms the presence of the terminal C≡C bond.

Protocol 2: Ultrasound-Assisted CuAAC for PROTAC Linker Assembly

Objective: To conjugate the alkyne-functionalized PDE4 ligand to an azide-functionalized E3 ligase recruiter using click chemistry[4]. Causality: Ultrasound irradiation induces acoustic cavitation, generating localized hotspots that dramatically accelerate the cycloaddition reaction. Ascorbic acid is used to reduce Cu(II) to the catalytically active Cu(I) in situ, preventing oxidative homocoupling of the alkyne (Glaser coupling).

Step-by-Step Methodology:

  • Reagent Mixing: Dissolve the alkyne-PDE4 ligand (1.0 equiv) and the azide-E3 recruiter (1.05 equiv) in a 1:1 mixture of tert-butanol and water (0.1 M).

  • Catalyst Generation: Add CuSO4·5H2O (10 mol%) followed by sodium ascorbate (20 mol%). Validation Checkpoint: The solution will transiently turn brown and then pale yellow, confirming the successful reduction of Cu(II) to Cu(I).

  • Ultrasound Irradiation: Place the reaction vessel in an ultrasonic bath (40 kHz) at room temperature for 30–45 minutes.

  • Monitoring: Sample the reaction for LC-MS analysis. Validation Checkpoint: The mass spectrum must show the complete consumption of the starting materials and a dominant [M+H]⁺ peak corresponding to the exact mass of the fully assembled PROTAC.

  • Purification: Extract the aqueous mixture with dichloromethane (3 x 20 mL). Wash the combined organic layers with a 0.1 M EDTA solution to chelate and remove residual copper, which can interfere with downstream biological assays.

  • Final Isolation: Dry over anhydrous Na₂SO₄, concentrate, and purify via preparative HPLC to yield the >95% pure PDE4-PROTAC.

CuAAC_Workflow Alkyne Alkyne-PDE4 Ligand Catalyst CuSO4 + Na-Ascorbate (Ultrasound) Alkyne->Catalyst Azide Azide-E3 Ligand Azide->Catalyst Triazole 1,2,3-Triazole Intermediate Catalyst->Triazole Cycloaddition EDTA EDTA Wash (Cu Removal) Triazole->EDTA Workup PROTAC Purified PDE4 PROTAC EDTA->PROTAC Prep-HPLC

Fig 2: Ultrasound-assisted CuAAC workflow for the rapid assembly of PDE4 PROTACs.

Future Perspectives

The integration of alkyne building blocks has fundamentally reshaped PDE4 inhibitor research. Moving forward, the use of strained alkynes (e.g., dibromomaleimide-strained alkynes) will further enable the site-specific conjugation of PDE4 inhibitors to monoclonal antibodies, creating highly sophisticated ADCs that restrict PDE4 inhibition exclusively to target immune cell populations[3]. This chemical precision is the key to decoupling the profound anti-inflammatory benefits of PDE4 inhibition from its historical dose-limiting toxicities.

References

  • Phosphodiesterase (PDE)
  • Source: researchgate.
  • Source: mdpi.
  • Source: frontiersin.
  • Source: researchgate.
  • Source: researchgate.

Sources

Exploratory

In-Depth Technical Guide: Physicochemical Profiling and Synthetic Workflows for 3-Ethoxy-4-methoxyphenylacetylene

Executive Summary 3-Ethoxy-4-methoxyphenylacetylene (CAS: 881919-82-0), also known systematically as 2-ethoxy-4-ethynyl-1-methoxybenzene, is a highly valuable synthetic intermediate in modern medicinal chemistry. Featuri...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Ethoxy-4-methoxyphenylacetylene (CAS: 881919-82-0), also known systematically as 2-ethoxy-4-ethynyl-1-methoxybenzene, is a highly valuable synthetic intermediate in modern medicinal chemistry. Featuring a 3-ethoxy-4-methoxy substitution pattern on a phenyl ring coupled with a terminal alkyne, this compound is frequently utilized as a building block for targeted therapeutics, particularly in the development of Phosphodiesterase-4 (PDE4) inhibitors and novel anti-inflammatory agents.

This whitepaper provides an authoritative analysis of its physicochemical properties—specifically its melting and boiling points—and translates these metrics into field-proven, self-validating synthetic and purification protocols.

Physicochemical Profiling & Causality Analysis

Understanding the thermal properties of 3-Ethoxy-4-methoxyphenylacetylene is critical for designing safe and high-yielding workflows. Below is a summary of its core quantitative data.

Table 1: Key Physicochemical Properties
PropertyValueCausality / Structural Driver
CAS Number 881919-82-0N/A
Molecular Formula C₁₁H₁₂O₂N/A
Molecular Weight 176.21 g/mol N/A
Melting Point 95–96 °CThe planar aromatic ring and rigid alkyne promote efficient crystal lattice packing, stabilized by dipole-dipole interactions from the alkoxy groups[1].
Boiling Point >250 °C (Estimated)High molecular weight and strong intermolecular forces drive the boiling point up. Experimental determination is avoided due to thermal instability.
Density 1.04 ± 0.1 g/cm³ (Pred.)Standard compactness for di-alkoxy-substituted benzenes.
XLogP3 2.4Moderate lipophilicity, ideal for organic extraction during workup.
The Boiling Point Dilemma: Why Distillation is Avoided

While the theoretical boiling point of 3-Ethoxy-4-methoxyphenylacetylene is estimated to be well above 250 °C at atmospheric pressure, distillation is strictly contraindicated . Terminal alkynes are highly sensitive to thermal stress. Subjecting this compound to temperatures near its boiling point introduces a severe risk of:

  • Thermal Polymerization: The terminal alkyne can undergo uncontrolled radical polymerization.

  • Glaser Coupling: In the presence of trace oxygen or metal impurities, the alkyne can oxidatively dimerize into a conjugated diyne.

Because the compound exhibits a well-defined melting point of 95–96 °C, recrystallization is the thermodynamically and kinetically preferred method of purification.

Synthetic Methodology & Experimental Protocols

To synthesize 3-Ethoxy-4-methoxyphenylacetylene, the most reliable and mild approach is the Seyferth-Gilbert Homologation utilizing the Bestmann-Ohira Reagent (Dimethyl 1-diazo-2-oxopropylphosphonate)[2][3]. This method avoids the harsh cryogenic conditions of the Corey-Fuchs reaction and prevents the degradation of the alkoxy substituents.

Step-by-Step Protocol: Seyferth-Gilbert Homologation

Objective: Convert 3-Ethoxy-4-methoxybenzaldehyde into 3-Ethoxy-4-methoxyphenylacetylene.

  • Reagent Preparation & Setup:

    • In a flame-dried, argon-purged round-bottom flask, dissolve 3-ethoxy-4-methoxybenzaldehyde (1.0 equiv, starting material) in anhydrous methanol (0.2 M concentration).

    • Add anhydrous potassium carbonate (K₂CO₃, 2.0 equiv). Causality: K₂CO₃ in methanol acts as a mild base to generate the active carbanion from the Bestmann-Ohira reagent without triggering unwanted aldol condensations.

  • Homologation Reaction:

    • Cool the suspension to 0 °C using an ice bath.

    • Dropwise, add the Bestmann-Ohira reagent (1.2 equiv) over 15 minutes.

    • Causality: Slow addition controls the exothermic release of nitrogen gas as the intermediate oxaphosphetane undergoes cycloelimination.

  • Reaction Progression:

    • Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir vigorously for 12 hours under argon.

  • Quenching & Extraction (Workup):

    • Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and distilled water.

    • Extract the aqueous phase with ethyl acetate (3 × 20 mL).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure (keeping the water bath below 40 °C to prevent thermal stress).

  • Purification (Recrystallization):

    • Dissolve the crude solid in a minimum amount of hot ethyl acetate.

    • Slowly add hexanes until the solution becomes slightly turbid, then allow it to cool to room temperature, followed by cooling to 4 °C.

    • Filter the resulting crystals and wash with cold hexanes to yield pure 3-Ethoxy-4-methoxyphenylacetylene (Melting Point: 95–96 °C).

SynthesisWorkflow A 3-Ethoxy-4-methoxybenzaldehyde (Starting Material) B Bestmann-Ohira Reagent K2CO3, MeOH, 0°C to RT A->B Homologation C Crude Alkyne (Reaction Mixture) B->C 12h Stir D Aqueous Workup (Extraction & Washing) C->D Quench E Recrystallization (Hexane/EtOAc) D->E Organic Layer F Pure 3-Ethoxy-4-methoxyphenylacetylene (MP: 95-96 °C) E->F Crystallize

Workflow for the synthesis and purification of 3-Ethoxy-4-methoxyphenylacetylene.

Mechanistic Causality: Properties Dictating Handling

The relationship between a compound's physicochemical properties and its handling protocols must be treated as a self-validating system. The high boiling point and reactive nature of the terminal alkyne directly dictate the purification strategy.

PhysicoChem MP Melting Point 95-96 °C Purification Purification Strategy: Recrystallization MP->Purification Solid at RT BP Boiling Point >250 °C (Est.) BP->Purification High BP Handling Storage & Handling: Avoid High Heat BP->Handling Thermal Stress Structure Terminal Alkyne Reactivity Structure->Purification Avoid Distillation Structure->Handling Polymerization Risk

Relationship between physicochemical properties and handling strategies.

References

  • Organic Chemistry Portal. "Seyferth-Gilbert Homologation / Bestmann-Ohira Reagent." Available at:[Link]

Sources

Foundational

Literature review of ethynyl-substituted dialkoxybenzenes

From Molecular Wires to Bio-Orthogonal Probes Abstract Ethynyl-substituted dialkoxybenzenes, particularly 1,4-diethynyl-2,5-dialkoxybenzenes , represent a cornerstone structural motif in modern organic chemistry. Serving...

Author: BenchChem Technical Support Team. Date: March 2026

From Molecular Wires to Bio-Orthogonal Probes

Abstract

Ethynyl-substituted dialkoxybenzenes, particularly 1,4-diethynyl-2,5-dialkoxybenzenes , represent a cornerstone structural motif in modern organic chemistry. Serving as the rigid, electron-rich "rod" in molecular electronics and the "clickable" linker in chemical biology, these synthons offer a unique balance of structural rigidity, electronic tunability, and orthogonal reactivity. This guide provides a critical review of their synthesis, electronic properties, and emerging utility in bioconjugation and pharmacophore design.

Introduction: The Rigid-Rod Motif

The 2,5-dialkoxy-1,4-diethynylbenzene scaffold is not merely a building block; it is a functional electronic conduit. The alkoxy groups (


) at the 2,5-positions serve two critical functions:
  • Solubility Engineering: They prevent the aggregation of the rigid aromatic backbone, allowing these "molecular wires" to be processed in organic solvents.

  • Electronic Tuning: As strong

    
    -donors, they raise the HOMO level of the benzene ring, facilitating hole transport in organic light-emitting diodes (OLEDs) and enhancing oxidative stability.
    

For drug development professionals, this motif offers a rigid spacer with defined geometry (180° bond angles) and terminal alkynes ready for copper-catalyzed azide-alkyne cycloaddition (CuAAC), making it invaluable for fragment-based drug design (FBDD) and proteolysis-targeting chimeras (PROTACs).

Synthetic Architecture & Protocols

The synthesis of these compounds is a test of chemo-selectivity. The industry-standard route involves the alkylation of hydroquinone followed by halogenation and Sonogashira coupling.

2.1 Critical Analysis of Precursors: Iodide vs. Bromide

The choice between 1,4-diiodo-2,5-dialkoxybenzene and its dibromo analogue is pivotal.

FeatureDiiodo Precursor Dibromo Precursor Scientist's Verdict
Reactivity High (Room Temp coupling)Moderate (Requires heat >60°C)Iodide is preferred for complex substrates to avoid thermal degradation.
Cost HighLowBromide is scalable for multi-gram industrial batches.
Stability Light sensitive; prone to oxidationStableBromide is better for long-term storage.
Coupling Defects LowHigher risk of homocouplingIodide yields cleaner polymers (PPEs).
2.2 Validated Synthetic Workflow

The following protocol describes the synthesis of 1,4-diethynyl-2,5-dihexyloxybenzene , a standard monomer.

Step 1: Alkylation

  • Reagents: Hydroquinone, 1-bromohexane,

    
    , DMF.
    
  • Insight: Use a slight excess of alkyl halide (2.2 eq) and vigorous stirring to prevent mono-alkylation.

Step 2: Iodination

  • Reagents:

    
    , 
    
    
    
    , AcOH,
    
    
    (cat).
  • Mechanism: The alkoxy groups activate the para-positions.

    
     acts as an oxidant to regenerate electrophilic iodine species, ensuring 100% atom economy regarding iodine.
    
  • Caution: Exothermic. Control temp < 60°C to prevent cleavage of ether chains.

Step 3: Sonogashira Coupling (The Critical Step)

  • Reagents: Trimethylsilylacetylene (TMSA),

    
     (3 mol%), CuI (1 mol%), 
    
    
    
    (solvent/base).
  • Protocol: Degas solvents thoroughly (freeze-pump-thaw). Oxygen causes Glaser homocoupling (diyne formation), which ruins stoichiometry in polymerizations.

Step 4: Deprotection

  • Reagents:

    
    , MeOH/THF or TBAF.
    
  • Insight: Base-mediated cleavage is cheaper; TBAF is reserved for acid-sensitive substrates.

2.3 Visualizing the Pathway

The following diagram illustrates the optimized synthetic flow and the electronic activation provided by the alkoxy groups.

SynthesisPath cluster_0 Key Transformation HQ Hydroquinone Alk 1,4-Dialkoxybenzene (Electron Rich) HQ->Alk R-Br, K2CO3 Solubility Eng. Halo 2,5-Diiodo-1,4-dialkoxybenzene (Activated Electrophile) Alk->Halo I2, KIO3 Regioselective TMS TMS-Protected Precursor Halo->TMS TMSA, Pd/Cu Sonogashira Target 1,4-Diethynyl-2,5-dialkoxybenzene (Target Monomer) TMS->Target KOH/MeOH Deprotection

Caption: Step-wise synthesis emphasizing the activation of the arene ring and the critical Sonogashira cross-coupling.

Materials Science Applications: Poly(p-phenylene ethynylene)s (PPEs)

The primary industrial application of this motif is in the synthesis of PPEs , a class of conjugated polymers used in:

  • Fluorescent Sensors: The rigid backbone facilitates exciton migration. When an analyte (e.g., TNT, metal ions) binds to the chain, it quenches fluorescence ("molecular wire effect").

  • Liquid Crystals: The rod-like shape promotes nematic phase formation, essential for display technologies.

Structure-Property Relationship:

  • Short Chains (Methoxy): High crystallinity, low solubility.

  • Long/Branched Chains (Ethylhexyl): High solubility, lower packing density, blue-shifted emission (reduced inter-chain

    
    -
    
    
    
    stacking).
Biomedical & Pharmaceutical Relevance[1][2][3][4][5][6][7]

While historically a materials science synthon, the 1,4-diethynyl-2,5-dialkoxybenzene motif is gaining traction in drug discovery due to the rise of Click Chemistry and Bio-Orthogonal Labeling .

4.1 The "Clickable" Rigid Linker

In Fragment-Based Drug Design (FBDD), maintaining the spatial orientation of two pharmacophores is crucial. Alkyl chains are too flexible (entropic penalty), and biphenyls can be too bulky (steric clash).

  • Solution: The ethynyl-benzene-ethynyl unit provides a linear, rigid spacer (

    
    7-10 Å) that can be "clicked" into place using CuAAC.
    
  • Application: Bivalent ligands targeting G-protein coupled receptors (GPCRs) or kinases where two binding pockets are separated by a distinct distance.

4.2 Fluorescent Probes

The dialkoxy-PPE motif is inherently fluorescent. By incorporating this unit into a biological probe, researchers create "turn-on" sensors.

  • Mechanism: The hydrophobic ethynyl-benzene core intercalates into hydrophobic pockets of proteins or DNA, often resulting in a fluorescence increase and solvatochromic shift.

4.3 Biological Interaction Pathway

The diagram below details how this scaffold functions as a bio-orthogonal probe.

BioPath Scaffold Diethynyl-Dialkoxy Core (Fluorescent/Rigid) Click CuAAC 'Click' Reaction (Bio-Orthogonal) Scaffold->Click Functionalization Ligand Bivalent Drug Candidate Click->Ligand + Target Ligands (e.g., Kinase Inhibitor) Sensor Fluorescent Biosensor Click->Sensor + Solubilizing Tags (e.g., PEG/Peptide) High Affinity Binding High Affinity Binding Ligand->High Affinity Binding Rigid Spacing Signal Amplification Signal Amplification Sensor->Signal Amplification Exciton Migration

Caption: Utilization of the ethynyl scaffold in constructing bivalent drugs and fluorescent sensors via Click Chemistry.

Future Outlook

The field is moving toward asymmetric functionalization . The ability to desymmetrize 1,4-diethynyl-2,5-dialkoxybenzenes (reacting only one alkyne) allows for the creation of "Head-to-Tail" molecular wires and complex drug conjugates. Future workflows will likely utilize flow chemistry to precisely control the stoichiometry and suppress homocoupling, making these exotic materials accessible for clinical scale-up.

References
  • Synthesis of 1,4-dialkoxy-2,5-diethynylbenzenes

    • Weder, C., et al. "Efficient Solid-State Photoluminescence in New Poly(2,5-dialkoxy-p-phenyleneethynylene)s." Macromolecules, 1998. Link

    • Note: Foundational text on the synthesis and optical properties of these monomers.
  • Iodination Protocols

    • Charette, A. B., et al. "Simple synthesis of non-symmetric 1,4-dialkoxybenzenes." Arkivoc, 2005.[1] Link

    • Note: Details the regioselective halogenation strategies essential for high-purity precursors.
  • Polymerization & Electronic Properties

    • Bunz, U. H. F. "Poly(aryleneethynylene)s: Syntheses, Properties, Structures, and Applications." Chemical Reviews, 2000. Link

    • Note: The definitive review on PPEs, covering the "molecular wire" effect and sensor applic
  • Bio-Orthogonal & Click Chemistry Applications

    • Kitade, Y., et al. "Synthesis of ethynylbenzene-substituted glycol as a versatile probe for labeling oligonucleotides."[2] Bioorganic & Medicinal Chemistry Letters, 2014.[2] Link

    • Note: Demonstrates the use of the ethynyl-benzene motif as a handle for labeling biological molecules.
  • Structural Characterization

    • Saha, S., et al. "Three 2,5-dialkoxy-1,4-diethynylbenzene derivatives." Acta Crystallographica, 2008. Link

    • Note: Provides X-ray crystallographic data confirming the planar, rigid geometry of the scaffold.

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 3-Ethoxy-4-methoxyphenylacetylene from 3-Ethoxy-4-methoxybenzaldehyde

Overview & Strategic Application The conversion of an aldehyde to a terminal alkyne is a fundamental one-carbon homologation in synthetic organic chemistry. The target molecule, 3-ethoxy-4-methoxyphenylacetylene , is a h...

Author: BenchChem Technical Support Team. Date: March 2026

Overview & Strategic Application

The conversion of an aldehyde to a terminal alkyne is a fundamental one-carbon homologation in synthetic organic chemistry. The target molecule, 3-ethoxy-4-methoxyphenylacetylene , is a highly valuable electron-rich aromatic alkyne. It serves as a critical building block in drug discovery, frequently utilized as a precursor for Sonogashira cross-coupling reactions and copper-catalyzed azide-alkyne cycloadditions (CuAAC) in the development of PDE4 inhibitors and other targeted therapeutics.

This application note details two field-proven, highly reliable methodologies for this transformation: the Bestmann-Ohira Homologation (optimized for discovery-scale libraries) and the Corey-Fuchs Reaction (optimized for process-scale manufacturing).

Mechanistic Causality: Selecting the Optimal Homologation Pathway

As an application scientist, selecting the correct synthetic route requires balancing substrate reactivity, operational safety, and scalability. The starting material, 3-ethoxy-4-methoxybenzaldehyde, is an electron-rich aromatic aldehyde. The ether linkages are robust and do not require protecting groups under either mild basic or strongly nucleophilic conditions.

Method A: The Bestmann-Ohira Homologation

Causality & Reagent Choice: This method employs dimethyl 1-diazo-2-oxopropylphosphonate (the Bestmann-Ohira Reagent, BOR). The strategic choice of potassium carbonate (


) in methanol is highly specific: methanol acts as a nucleophile to cleave the acetyl group from the BOR, generating the highly reactive Seyferth-Gilbert anion in situ[1]. This anion undergoes a Wittig-type cycloaddition with the aldehyde to form an oxaphosphetane, which rapidly eliminates dimethyl phosphate. The resulting diazoalkene loses nitrogen gas and undergoes a 1,2-hydride shift to form the terminal alkyne [2].
  • Advantage: A one-pot, room-temperature reaction that avoids the use of pyrophoric organolithium reagents, making it ideal for rapid discovery-scale synthesis [3].

Method B: The Corey-Fuchs Reaction

Causality & Reagent Choice: This is a robust two-step sequence. Step 1 utilizes a Ramirez olefination where carbon tetrabromide (


) and triphenylphosphine (

) generate a dibromomethylene ylide that converts the aldehyde into a 1,1-dibromoalkene. Step 2 employs n-butyllithium (n-BuLi) to drive a Fritsch-Buttenberg-Wiechell rearrangement [4]. The strong base (2.2 equivalents) is required because the first equivalent facilitates a halogen-metal exchange, and the second equivalent deprotonates the resulting terminal alkyne to form the stable lithium acetylide [5].
  • Advantage: Highly scalable. It utilizes inexpensive bulk reagents and avoids the use of potentially explosive diazo intermediates, making it the standard for process chemistry and scale-up.

Reaction Pathway Visualization

AlkyneSynthesis cluster_A Method A: Bestmann-Ohira cluster_B Method B: Corey-Fuchs Aldehyde 3-Ethoxy-4-methoxybenzaldehyde (Starting Material) BOR Bestmann-Ohira Reagent K2CO3, MeOH, RT Aldehyde->BOR CF1 CBr4, PPh3 CH2Cl2, 0 °C Aldehyde->CF1 Diazo Diazoalkene Intermediate [- N2, 1,2-H shift] BOR->Diazo Alkyne 3-Ethoxy-4-methoxyphenylacetylene (Target Product) Diazo->Alkyne Dibromo 1,1-Dibromoalkene Intermediate CF1->Dibromo CF2 n-BuLi (2.2 eq) THF, -78 °C to RT Dibromo->CF2 CF2->Alkyne

Figure 1: Workflow comparison of Bestmann-Ohira and Corey-Fuchs alkyne syntheses.

Self-Validating Experimental Protocols

Method A: Bestmann-Ohira Homologation (Discovery Scale)
  • Self-Validating System: This reaction provides immediate visual feedback. Upon addition of the BOR to the methanolic base, the cleavage of the acetyl group and formation of the diazoalkene results in the steady evolution of nitrogen gas (effervescence). The cessation of gas evolution is a reliable physical indicator of reaction completion.

Step-by-Step Procedure:

  • Preparation: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-ethoxy-4-methoxybenzaldehyde (1.0 equiv, 5.0 mmol, 901 mg) and anhydrous methanol (25 mL).

  • Base Addition: Add anhydrous potassium carbonate (

    
    , 2.0 equiv, 10.0 mmol, 1.38 g) to the solution. Stir for 5 minutes to ensure uniform suspension.
    
  • Reagent Addition: Slowly add dimethyl 1-diazo-2-oxopropylphosphonate (1.2 equiv, 6.0 mmol, 1.15 g) dropwise at room temperature. Note: Observe the onset of mild effervescence.

  • Reaction: Stir the mixture at room temperature (20–25 °C) for 4–8 hours under a nitrogen atmosphere. Monitor via TLC (Hexanes/EtOAc 4:1) until the starting material (

    
    ) is fully consumed.
    
  • Workup: Quench the reaction by adding 20 mL of saturated aqueous

    
    . Extract the aqueous layer with ethyl acetate (3 × 20 mL).
    
  • Purification: Wash the combined organic layers with brine, dry over anhydrous

    
    , filter, and concentrate under reduced pressure. Purify via flash column chromatography (silica gel, 0–5% EtOAc in Hexanes) to afford the target alkyne as a pale yellow oil.
    
Method B: Corey-Fuchs Reaction (Process Scale)
  • Self-Validating System: Step 1 is validated by the rapid formation of a dense, white precipitate (triphenylphosphine oxide), confirming the successful generation of the ylide. Step 2 is validated calorimetrically and visually: the addition of n-BuLi at -78 °C produces a distinct color shift (deep yellow/brown) indicating the formation of the lithium acetylide, accompanied by a slight exotherm.

Step-by-Step Procedure: Step 1: Synthesis of the 1,1-Dibromoalkene

  • Ylide Generation: Dissolve triphenylphosphine (4.0 equiv, 20.0 mmol, 5.24 g) in anhydrous

    
     (40 mL) and cool to 0 °C under an argon atmosphere. Add carbon tetrabromide (2.0 equiv, 10.0 mmol, 3.32 g) portion-wise. Stir for 15 minutes until the solution turns orange-red.
    
  • Aldehyde Addition: Add a solution of 3-ethoxy-4-methoxybenzaldehyde (1.0 equiv, 5.0 mmol, 901 mg) in

    
     (10 mL) dropwise.
    
  • Reaction: Stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 1 hour. Note: A heavy white precipitate of

    
     will form.
    
  • Isolation: Quench with water (20 mL), separate the organic layer, dry over

    
    , and concentrate. Triturate the residue with cold hexanes to precipitate the remaining 
    
    
    
    . Filter through a short silica plug to yield the intermediate 1-(2,2-dibromovinyl)-3-ethoxy-4-methoxybenzene.

Step 2: Alkyne Formation 5. Lithiation: Dissolve the dibromoalkene intermediate in anhydrous THF (30 mL) and cool to -78 °C in a dry ice/acetone bath under argon. 6. Rearrangement: Add n-butyllithium (2.5 M in hexanes, 2.2 equiv, 11.0 mmol, 4.4 mL) dropwise over 10 minutes. 7. Maturation: Stir at -78 °C for 1 hour, then remove the cooling bath and allow the mixture to warm to room temperature, stirring for an additional 1 hour. 8. Workup & Purification: Quench carefully with saturated aqueous


 (20 mL). Extract with diethyl ether (3 × 20 mL). Dry the combined organics over 

, concentrate, and purify via flash chromatography to isolate 3-ethoxy-4-methoxyphenylacetylene.

Quantitative Method Comparison

To assist in route selection, the following table summarizes the quantitative and operational metrics of both methodologies when applied to 3-ethoxy-4-methoxybenzaldehyde.

ParameterMethod A: Bestmann-OhiraMethod B: Corey-Fuchs
Overall Steps 1 (One-pot homologation)2 (Isolation of intermediate required)
Typical Yield 85 – 92%75 – 85% (Overall across 2 steps)
Operating Temp. Room Temperature (20–25 °C)Cryogenic (-78 °C) to Room Temp
Key Reagents Dimethyl 1-diazo-2-oxopropylphosphonate

,

, n-BuLi
Scalability Discovery scale (<10 g)Process scale (>100 g)
Purification Simple (Aqueous wash, short plug)Complex (Requires removal of

)
Safety Profile Diazo reagent requires careful handlingAvoids diazo compounds; uses pyrophorics

References

  • Corey–Fuchs reaction. Wikipedia. [Link]

  • Seyferth-Gilbert Homologation / Bestmann-Ohira Reagent. Organic Chemistry Portal. [Link]

  • An Improved One-pot Procedure for the Synthesis of Alkynes from Aldehydes. Organic Chemistry Portal. [Link]

  • One-pot Synthesis of Alkynes from Esters via a Tandem Reduction-Ohira-Bestmann Reaction. Organic Syntheses. [Link]

  • Corey-Fuchs Alkyne Synthesis. Organic Syntheses. [Link]

Sources

Application

Application Note: High-Efficiency Sonogashira Coupling of 3-Ethoxy-4-methoxyphenylacetylene

Part 1: Executive Summary & Strategic Importance The Substrate: 3-Ethoxy-4-methoxyphenylacetylene This specific alkyne is not merely a generic building block; it is the critical "tail" moiety of Erlotinib (Tarceva) , a t...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Importance

The Substrate: 3-Ethoxy-4-methoxyphenylacetylene

This specific alkyne is not merely a generic building block; it is the critical "tail" moiety of Erlotinib (Tarceva) , a tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer and pancreatic cancer.

From a synthetic perspective, the 3-ethoxy-4-methoxy substitution pattern renders the phenyl ring electron-rich. While this enhances the nucleophilicity of the alkyne during the transmetallation step, it simultaneously lowers the oxidation potential, making the substrate significantly more prone to Glaser homocoupling (oxidative dimerization) compared to electron-neutral phenylacetylenes.

Scope of this Guide

This application note provides a robust, self-validating protocol for coupling 3-ethoxy-4-methoxyphenylacetylene with aryl halides (specifically 4-chloroquinazolines, as per Erlotinib synthesis). It moves beyond textbook definitions to address real-world scale-up challenges: oxygen sensitivity, catalyst poisoning, and impurity management.

Part 2: Mechanistic Insights & Critical Quality Attributes (CQA)

The Electron-Donating Group (EDG) Effect

The presence of ethoxy and methoxy groups at the meta and para positions exerts a strong mesomeric effect (+M).

  • Impact on Cycle: The increased electron density on the triple bond facilitates the formation of the Copper(I)-acetylide species.

  • The Risk: This same electron density stabilizes the radical intermediates involved in oxidative homocoupling. Therefore, oxygen exclusion is not optional; it is the primary critical process parameter (CPP).

Visualizing the Catalytic Cycle

The following diagram illustrates the dual-cycle mechanism, highlighting the specific entry point of our electron-rich alkyne.

SonogashiraMechanism cluster_Pd Palladium Cycle (Catalytic) cluster_Cu Copper Cycle (Activation) Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_ArX Pd(II)(Ar)(X)L2 OxAdd->PdII_ArX TransMet Transmetallation (Rate Determining) PdII_ArX->TransMet + Cu-Acetylide PdII_Alk Pd(II)(Ar)(Alkynyl)L2 TransMet->PdII_Alk RedElim Reductive Elimination (Product Release) PdII_Alk->RedElim RedElim->Pd0 CuI CuI (Pre-catalyst) Cu_Acetylide Cu(I)-Acetylide (Nucleophile) CuI->Cu_Acetylide + Alkyne + Base Alkyne 3-ethoxy-4-methoxyphenylacetylene Base Base (Et3N) Cu_Acetylide->TransMet Glaser Glaser Homocoupling (Impurity) Cu_Acetylide->Glaser + O2 O2 O2 (Contaminant) O2->Glaser

Caption: Interplay between Pd(0)/Pd(II) and Cu(I) cycles. Note the critical branch point at Cu(I)-Acetylide where O2 leads to irreversible homocoupling.

Part 3: Optimized Experimental Protocol

Reagents & Materials Matrix
ComponentRoleRecommended ReagentStoichiometryRationale
Substrate A Electrophile4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline1.0 equivStandard Erlotinib precursor.
Substrate B Nucleophile3-ethoxy-4-methoxyphenylacetylene 1.1 - 1.2 equivSlight excess accounts for potential homocoupling loss.
Catalyst Metal CenterPd(PPh3)2Cl2 1.0 - 2.0 mol%Robust, air-stable precursor that reduces to Pd(0) in situ.
Co-Catalyst ActivatorCuI (Copper Iodide)1.0 - 2.0 mol%Essential for terminal alkyne activation.
Base HCl ScavengerTriethylamine (TEA) 3.0 equivDual role: Base and co-solvent.
Solvent MediumDMF or Acetonitrile N/AHigh polarity stabilizes the Pd-intermediates.
Step-by-Step Workflow (The "Gold Standard")

Safety Note: Aryl alkynes can form explosive copper acetylides if allowed to dry. Keep reaction mixtures in solution. Work in a fume hood.

Phase 1: System Preparation
  • Glassware: Oven-dry a 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, reflux condenser, and a nitrogen/argon inlet.

  • Degassing (CRITICAL):

    • Charge the solvent (DMF or MeCN) and the base (TEA) into the flask.

    • Perform a "sparge" cycle: Bubble inert gas (N2 or Ar) directly into the liquid for 15–20 minutes.

    • Why? Sparging is more effective than simple headspace flushing for removing dissolved oxygen that triggers Glaser coupling.

Phase 2: Reaction Assembly
  • Under a positive pressure of inert gas, add the Aryl Halide (1.0 equiv) and Pd(PPh3)2Cl2 (0.02 equiv).

  • Stir for 5 minutes to ensure catalyst dispersion.

  • Add CuI (0.02 equiv).[1] The solution may turn slightly yellow/brown.

  • Add 3-ethoxy-4-methoxyphenylacetylene (1.1 equiv) last.

    • Tip: Adding the alkyne last minimizes the time it spends in the presence of copper before the cross-coupling cycle begins, reducing homocoupling risk.

Phase 3: Reaction Execution
  • Heat the mixture to 80°C .

  • Monitor: Track reaction progress via HPLC or TLC (Mobile phase: 30% EtOAc in Hexanes).

    • Target: Disappearance of Aryl Halide.

    • Timeframe: Typically 2–4 hours for quantitative conversion.

Phase 4: Workup & Isolation[2]
  • Cool the mixture to room temperature.

  • Quench: Add water (equal volume to solvent) and extract with Ethyl Acetate (3x).

  • Wash: Wash organic layer with brine, then water (to remove DMF).

  • Purification:

    • Crude: Dry over Na2SO4 and concentrate.

    • Refinement: Recrystallize from minimal hot Ethyl Acetate/Heptane (preferred for API purity) or flash chromatography (Silica, Gradient 0-30% EtOAc/Hexane).

Part 4: Process Visualization & Workflow

The following diagram details the operational logic, including decision nodes for troubleshooting.

Workflow Start Start Degas Degas Solvent/Base (Sparging N2) Start->Degas AddCat Add Aryl Halide + Pd Catalyst Degas->AddCat AddCuAlk Add CuI + Alkyne (Last) AddCat->AddCuAlk Heat Heat to 80°C (2-4 Hours) AddCuAlk->Heat Check HPLC Check Heat->Check Check->Heat Incomplete Workup Aq. Workup (EtOAc Extr.) Check->Workup Complete Cryst Recrystallization Workup->Cryst

Caption: Operational workflow emphasizing the critical degassing step prior to catalyst addition.

Part 5: Optimization & Troubleshooting Data

Solvent/Base Screening Matrix

The following data summarizes optimization runs for this specific substrate class.

EntrySolventBaseTemp (°C)Yield (%)Homocoupling (%)Notes
1DMFTEA8092< 2Recommended. Best balance of solubility and rate.
2MeCNTEAReflux853Good alternative, easier solvent removal.
3THFTEAReflux6010Slower rate led to higher oxidative dimerization.
4Water/HEPTMG8088< 5"Green" variant (surfactant mediated).
Troubleshooting Guide
  • Problem: High levels of Diyne (Glaser Product).

    • Cause: Inefficient degassing or air leak.

    • Solution: Switch from balloon inerting to active Schlenk line cycling. Add a reducing agent like Sodium Ascorbate (if using aqueous conditions) to keep Cu in +1 state.

  • Problem: Reaction Stalls (Black Precipitate).

    • Cause: "Palladium Black" formation (catalyst decomposition).

    • Solution: Add excess ligand (PPh3, 1-2 mol%) to stabilize the Pd species or lower the temperature to 60°C and extend time.

  • Problem: Low Yield with Aryl Chlorides.

    • Cause: Oxidative addition is slow for chlorides.

    • Solution: Switch catalyst to Pd(dppf)Cl2 or Bis(di-tert-butyl(4-dimethylaminophenyl)phosphine)dichloropalladium(II) (Amphos), which are more active for chlorides.

Part 6: References

  • Process Chemistry of Erlotinib:

    • Title: "Development of a Scalable Process for the Synthesis of Erlotinib."

    • Source:Organic Process Research & Development (OPRD).

    • Context: Defines the industrial standard for coupling 3-ethynyl-4-methoxy-1-ethoxybenzene.

    • URL:[Link] (Search: Erlotinib Process)

  • Sonogashira Mechanism & Homocoupling:

    • Title: "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry."

    • Source:Chemical Reviews.

    • Context: Detailed mechanistic breakdown of the Cu/Pd cycles and Glaser side-reactions.

    • URL:[Link]

  • Green Chemistry Variants:

    • Title: "Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts."

    • Source:ACS Sustainable Chemistry & Engineering.

    • Context: Discusses scale-up of Erlotinib intermediates using single-atom catalysts.

    • URL:[Link]

Sources

Method

Application Note: Using 3-Ethoxy-4-methoxyphenylacetylene in Click Chemistry (CuAAC)

Executive Summary This guide details the optimized application of 3-ethoxy-4-methoxyphenylacetylene in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1] This specific alkyne serves as a critical "pharmacophore hand...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the optimized application of 3-ethoxy-4-methoxyphenylacetylene in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1] This specific alkyne serves as a critical "pharmacophore handle" in medicinal chemistry, mimicking the electron-rich 3,4-dialkoxyphenyl motifs found in numerous bioactive compounds (e.g., PDE4 inhibitors like Apremilast or EGFR inhibitors).

Unlike simple aliphatic alkynes, this electron-rich aryl alkyne exhibits distinct reactivity profiles. Its electron-donating substituents accelerate the formation of the copper-acetylide intermediate but also increase susceptibility to oxidative homocoupling (Glaser coupling).[1] This protocol addresses these challenges through rigorous deoxygenation strategies and ligand-assisted catalysis, ensuring high fidelity in drug discovery and chemical biology applications.[1]

Compound Profile & Mechanistic Insight[1][2][3]

Chemical Identity[1][4][5]
  • Compound: 3-Ethoxy-4-methoxyphenylacetylene[1]

  • Functional Class: Electron-Rich Aryl Alkyne[1]

  • Key Motif: 3-Ethoxy-4-methoxybenzene (Veratrole/Guaiacol derivative)[1]

  • Reactivity: High (Nucleophilic alkyne)

Mechanistic Implications for CuAAC

The presence of ethoxy (3-position) and methoxy (4-position) groups exerts a strong positive mesomeric effect (+M) on the phenyl ring.[1]

  • Accelerated Cu-Acetylide Formation: The increased electron density on the terminal alkyne proton (

    
    ) facilitates deprotonation and coordination with Cu(I), often resulting in faster reaction kinetics compared to electron-deficient alkynes (e.g., propargyl esters).
    
  • Solubility Constraints: The lipophilic nature of the dialkoxy-aryl core requires organic co-solvents (DMSO, DMF, or tBuOH) to maintain homogeneity, which is critical for reaction rate.

  • Side-Reaction Risk (Glaser Coupling): In the presence of oxygen, the stabilized copper-acetylide species is prone to dimerization, forming the bis-aryl diyne byproduct.[1] Strict inert atmosphere is mandatory. [1]

Visualization: Reaction Pathway & Logic[1]

Diagram 1: Catalytic Cycle & Electronic Effects

This diagram illustrates how the electron-donating nature of the substrate influences the catalytic cycle, highlighting the critical stabilization of the Cu-Acetylide intermediate.[1]

CuAAC_Mechanism Alkyne 3-Ethoxy-4-methoxy phenylacetylene Intermediate Cu-Acetylide Intermediate (Stabilized by EDGs) Alkyne->Intermediate + Cu(I) Azide Target Azide (R-N3) CuI Cu(I) Catalyst (Active Species) Transition Metallacycle Transition State Intermediate->Transition + Azide Glaser Glaser Coupling (Side Product) Intermediate->Glaser + O2 (Avoid!) Product 1,4-Disubstituted 1,2,3-Triazole Transition->Product Reductive Elimination Product->CuI Regenerate Catalyst

Caption: Catalytic cycle showing the stabilization of the Cu-Acetylide by methoxy/ethoxy groups and the risk of oxidative homocoupling.

Experimental Protocols

Protocol A: Preparative Synthesis (Small Molecule Library)

Scale: 50 mg – 1 g Objective: High yield isolation for SAR studies.[1]

Reagents
ComponentFunctionEquivalents
Alkyne Substrate1.0 eq
Azide Coupling Partner1.0 - 1.1 eq
CuSO₄[1] · 5H₂O Pre-catalyst5 mol% (0.05 eq)
Sodium Ascorbate Reductant10 mol% (0.10 eq)
Solvent System tBuOH : Water (1:1)0.1 M - 0.2 M
Step-by-Step Methodology
  • Dissolution: In a reaction vial, dissolve 3-ethoxy-4-methoxyphenylacetylene (1.0 eq) and the organic azide (1.0 eq) in tert-butanol.

  • Solvent Conditioning: Add an equal volume of distilled water. If the alkyne precipitates, add small amounts of THF or increase tBuOH ratio until clear.

  • Deoxygenation (Critical): Sparge the solution with Nitrogen or Argon for 5 minutes. Note: This prevents the formation of the diyne byproduct.

  • Catalyst Activation: Prepare a fresh aqueous solution of Sodium Ascorbate (1 M stock). Add CuSO₄ solution followed immediately by the Ascorbate solution to the reaction mixture. The mixture should turn bright yellow/orange.[1]

  • Reaction: Stir vigorously at room temperature for 2–4 hours. Monitor by TLC or LCMS.[1]

    • Checkpoint: If the reaction stalls, add another 5 mol% of Ascorbate (not Copper) to re-reduce any oxidized catalyst.

  • Workup:

    • Dilute with water (10 mL).

    • If the product precipitates: Filter and wash with cold water/ammonium hydroxide (to remove Cu).

    • If soluble: Extract with Ethyl Acetate (3x), wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Protocol B: Ligand-Assisted Bioconjugation

Scale: µg to mg (Low concentration) Objective: Conjugation to proteins, DNA, or sensitive scaffolds where Cu toxicity or precipitation is a concern.

Reagents
  • Ligand: THPTA or BTTAA (Water-soluble ligands are essential to prevent Cu(I) disproportionation).[1]

  • Ratio: Cu : Ligand (1:5).

Step-by-Step Methodology
  • Stock Prep: Prepare 20 mM CuSO₄ and 50 mM THPTA in water.[1] Premix them (1:5 ratio) and let stand for 5 minutes to form the complex.

  • Reaction Mix: Combine the biomolecule-azide (in PBS buffer) and 3-ethoxy-4-methoxyphenylacetylene (dissolved in DMSO, final reaction concentration < 5% DMSO).

  • Initiation: Add the Cu-THPTA complex (final conc. 100–500 µM) and Sodium Ascorbate (final conc. 2.5 mM).[1]

  • Incubation: Incubate at 25°C for 1 hour.

  • Purification: Desalting column (PD-10) or dialysis to remove small molecules and copper.[1]

Quality Control & Troubleshooting

Analytical Validation
  • 1H NMR (DMSO-d6): The formation of the 1,2,3-triazole ring is confirmed by a distinct singlet proton peak, typically shifting downfield to δ 8.2 – 9.0 ppm .

    • Specific Marker: Look for the disappearance of the alkyne proton singlet (approx. δ 4.0 ppm) and the retention of the ethoxy (triplet + quartet) and methoxy (singlet) signals.

  • LCMS: Expect a mass shift of M_azide + M_alkyne.[1]

    • Warning: If you see M + (M_alkyne - 2), you have formed the Glaser coupling dimer (diyne).

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Conversion Oxidation of Cu(I) to Cu(II)Add more Sodium Ascorbate (not Cu). Degas solvents more thoroughly.[1]
Precipitation Poor solubility of AlkyneSwitch solvent to DMSO/Water or DMF/Water.[1] Use THPTA ligand to solubilize Cu.[1][2]
Blue/Green Solution Catalyst OxidationReaction has stalled. Purge with Argon and add fresh Ascorbate.
Byproduct (Diyne) Oxygen presenceStrictly anaerobic conditions required. Use a septum and balloon or glovebox.[1]

Visualization: Decision Tree

Diagram 2: Protocol Selection Logic

This flow chart guides the researcher to the correct protocol based on application constraints.[1]

Protocol_Selection Start Start: Define Application Scale Is the scale > 10 mg? Start->Scale Bio Is the target a Biomolecule? Scale->Bio No PreCheck Check Solubility of 3-ethoxy-4-methoxy... Scale->PreCheck Yes ProtA Protocol A: Standard Preparative (tBuOH/H2O) Bio->ProtA No (Small Library) ProtB Protocol B: Ligand-Assisted (THPTA/DMSO) Bio->ProtB Yes (Protein/DNA) PreCheck->ProtA Soluble in Organic PreCheck->ProtB Needs Aqueous Buffer

Caption: Decision tree for selecting between Preparative (A) and Bioconjugation (B) protocols.

References

  • Rostovtsev, V. V., et al. (2002).[3] A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes.[1] Angewandte Chemie International Edition. Link

  • Presolski, S. I., et al. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. Link

  • Hong, V., et al. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie. Link

  • Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides.[1] Chemical Society Reviews.[1] Link

Sources

Application

Technical Guide: Modular Synthesis of Apremilast Analogs via 3-Ethoxy-4-methoxyphenylacetylene

Executive Summary This application note details the strategic utilization of 3-ethoxy-4-methoxyphenylacetylene as a divergent intermediate for the synthesis of Apremilast (Otezla®) precursors and novel 1,2,3-triazole bio...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the strategic utilization of 3-ethoxy-4-methoxyphenylacetylene as a divergent intermediate for the synthesis of Apremilast (Otezla®) precursors and novel 1,2,3-triazole bioisosteres. While the conventional industrial route to Apremilast relies on the condensation of benzonitriles with sulfones, the acetylene pathway offers a unique entry point for:

  • Green Synthesis of the Keto-Sulfone Core: A metal-free, oxidative sulfonylation to generate the key pharmacophore backbone.

  • Scaffold Hopping: Rapid generation of triazole analogs via CuAAC (Click Chemistry) to explore bioisosteres of the phthalimide moiety.

This guide provides validated protocols for both pathways, supported by mechanistic insights and rigorous quality control parameters.

Strategic Retrosynthesis & Pathway Logic

The utility of 3-ethoxy-4-methoxyphenylacetylene lies in its ability to serve as a "chemical switch." Under oxidative sulfonylation conditions (Pathway A), it yields the


-keto sulfone , the direct precursor to the Apremilast chiral amine. Under cycloaddition conditions (Pathway B), it generates triazole analogs , replacing the flexible ethyl-sulfone linker or the phthalimide headgroup with a rigid heteroaromatic scaffold.
DOT Diagram 1: Divergent Synthetic Workflow

G Start 3-Ethoxy-4-methoxyphenylacetylene (Key Intermediate) PathA_Step1 Pathway A: Oxysulfonylation (MeSO2Na, BF3·OEt2) Start->PathA_Step1 Oxidative Radical Addn. PathB_Step1 Pathway B: CuAAC 'Click' Reaction (R-N3, CuI) Start->PathB_Step1 [3+2] Cycloaddition KetoSulfone β-Keto Sulfone (1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanone) PathA_Step1->KetoSulfone ChiralAmine Asymmetric Reductive Amination (Transaminase or Chiral Aux.) KetoSulfone->ChiralAmine Stereocontrol Apremilast Apremilast (Target Molecule) ChiralAmine->Apremilast + Phthalic Anhydride Triazole 1,4-Disubstituted 1,2,3-Triazole (Bioisostere Analog) PathB_Step1->Triazole

Figure 1: Divergent synthesis map showing the conversion of the acetylene intermediate into either the natural product precursor (Pathway A) or novel analogs (Pathway B).

Experimental Protocols

Pre-Requisite: Preparation of Starting Material

Note: If starting from the aldehyde. Reaction: Seyferth-Gilbert Homologation of 3-ethoxy-4-methoxybenzaldehyde.

  • Reagents: Bestmann-Ohira reagent (dimethyl (1-diazo-2-oxopropyl)phosphonate), K2CO3, MeOH.

  • Yield: Typically >85%.[1][2][3][4][5]

  • QC Check: Appearance of terminal alkyne proton in 1H NMR (

    
     ppm).
    
Protocol A: Synthesis of -Keto Sulfone (Apremilast Precursor)

Objective: Direct conversion of the alkyne to 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanone via metal-free oxysulfonylation. This bypasses the need for alpha-bromination of acetophenones.

Mechanism: The reaction proceeds via a radical pathway.[6] The


 activates the sodium sulfinate, generating a sulfonyl radical (

). This radical adds to the alkyne, followed by oxidation (using atmospheric oxygen) to the ketone.

Materials:

  • 3-Ethoxy-4-methoxyphenylacetylene (

    
     equiv)
    
  • Sodium Methanesulfinate (

    
    , 
    
    
    
    equiv)
  • Boron Trifluoride Etherate (

    
    , 
    
    
    
    equiv)[6]
  • Solvent: 1,2-Dichloroethane (DCE) or Ethanol (Green alternative)

Step-by-Step Methodology:

  • Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-ethoxy-4-methoxyphenylacetylene (

    
    ) in DCE (
    
    
    
    ).
  • Reagent Addition: Add Sodium Methanesulfinate (

    
    ). The salt may not fully dissolve immediately.
    
  • Catalysis: Add

    
     (
    
    
    
    ) dropwise via syringe.
  • Reaction: Stir the mixture vigorously at room temperature (

    
    ) under an open air atmosphere  (oxygen is required for the "oxy" part of oxysulfonylation).
    
    • Time: 4–6 hours.[6] Monitor by TLC (Hexane:EtOAc 7:3).

  • Workup: Quench with saturated

    
     solution (
    
    
    
    ). Extract with
    
    
    (
    
    
    ).
  • Purification: Dry organic layers over

    
    , concentrate, and purify via flash column chromatography (Silica gel, Gradient 0 
    
    
    
    40% EtOAc in Hexanes).

Data Validation (Expected):

  • Product: White solid.[6]

  • 1H NMR (CDCl3):

    
     ppm (s, 2H, 
    
    
    
    ),
    
    
    ppm (s, 3H,
    
    
    ).
  • Yield: 75–85%.

Protocol B: Synthesis of 1,2,3-Triazole Analogs (Click Chemistry)

Objective: Synthesis of a library of 4-(3-ethoxy-4-methoxyphenyl)-1-substituted-1,2,3-triazoles to evaluate PDE4 inhibition with modified scaffolds.

Materials:

  • 3-Ethoxy-4-methoxyphenylacetylene (

    
     equiv)
    
  • Azide Derivative (

    
    , 
    
    
    
    equiv) (e.g., Benzyl azide, or alkyl azides mimicking the Apremilast tail)
  • Copper(II) Sulfate Pentahydrate (

    
    , 
    
    
    
    )
  • Sodium Ascorbate (

    
    )
    
  • Solvent:

    
     (
    
    
    
    )

Step-by-Step Methodology:

  • Solution Prep: Suspend the alkyne (

    
    ) and the organic azide (
    
    
    
    ) in
    
    
    of
    
    
    (
    
    
    ).
  • Catalyst Generation: Prepare a fresh solution of sodium ascorbate (

    
     in 
    
    
    
    water) and
    
    
    (
    
    
    in
    
    
    water).
  • Initiation: Add the

    
     solution to the reaction mixture, followed immediately by the ascorbate solution. The mixture should turn bright yellow/orange (indicating Cu(I) species).
    
  • Reaction: Stir at room temperature for 12 hours.

  • Workup: Dilute with water (

    
    ). If the product precipitates, filter and wash with cold water. If oil, extract with EtOAc.[6]
    
  • Purification: Recrystallization from Ethanol usually yields pure triazole.

Analytical Data & Quality Control

Quantitative Comparison of Methods
ParameterPathway A (Oxysulfonylation)Pathway B (Click Reaction)
Target Class

-Keto Sulfone (Precursor)
1,2,3-Triazole (Analog)
Atom Economy High (incorporates

and

)
100% (Addition reaction)
Key Reagent

/


/ Ascorbate
Typical Yield 75–85%85–95%
Purification Column ChromatographyFiltration / Recrystallization
Critical QC Parameters
  • Regioselectivity (Pathway A): Ensure the sulfone adds to the terminal carbon (anti-Markovnikov radical addition leads to the linear ketone structure shown in Figure 1).

    • Check: 1H NMR singlet at

      
       ppm confirms the 
      
      
      
      -methylene ketone structure (
      
      
      ).
  • Copper Removal (Pathway B): For biological assays, ensure copper scavenging (use EDTA wash) to prevent false positives in enzyme inhibition assays.

References

  • Apremilast Process Chemistry

    • Processes for the preparation of aminosulfone intermediates. US Patent 20160031808A1.

  • Oxysulfonylation Protocol (Pathway A)

    • Oxysulfonylation of Alkynes with Sodium Sulfinates to Access β-Keto Sulfones Catalyzed by BF3·OEt2. Molecules, 2024.[6]

    • Electrochemical Synthesis of β-Ketosulfones. Org.[1][2][3][6][7][8][9] Lett., 2020.[2]

  • Click Chemistry for Analogs (Pathway B)

    • Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry. PMC, 2018.

    • Synthesis of 1,2,3-Triazoles from Alkyne-Azide Cycloaddition. MDPI, 2020.

  • Starting Material Synthesis

    • Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.[10][11][12][13][14] CN Patent 107827722B.

Sources

Method

Application Note: Scalable Synthesis of 4-Ethynyl-2-ethoxy-1-methoxybenzene via Ohira-Bestmann Homologation

Executive Summary This guide details the synthesis of 4-ethynyl-2-ethoxy-1-methoxybenzene (an intermediate often implicated in the synthesis of PDE4 inhibitors and tyrosine kinase inhibitors) from 3-ethoxy-4-methoxybenza...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the synthesis of 4-ethynyl-2-ethoxy-1-methoxybenzene (an intermediate often implicated in the synthesis of PDE4 inhibitors and tyrosine kinase inhibitors) from 3-ethoxy-4-methoxybenzaldehyde . Unlike the traditional Seyferth-Gilbert homologation, which requires strong bases (e.g.,


-BuOK) and low temperatures, this protocol utilizes the Ohira-Bestmann  modification. This method employs the Bestmann-Ohira Reagent (BOR) with a weak base (

) in methanol at room temperature.

Key Advantages:

  • Chemoselectivity: Compatible with the electron-rich alkoxy substituents on the aromatic ring.

  • Operational Simplicity: No cryogenic conditions or inert atmosphere gloveboxes required.

  • Scalability: The generation of the reactive diazo species in situ allows for safer handling on gram-to-multigram scales.

Strategic Analysis: Why Ohira-Bestmann?

The transformation of an aldehyde to a terminal alkyne is a one-carbon homologation.[1][2] While the Corey-Fuchs reaction is a classic alternative, it is a two-step process involving a gem-dibromoolefin intermediate and requires


-BuLi, which is often incompatible with sensitive functional groups or scalable manufacturing protocols.

The Ohira-Bestmann approach is superior for this substrate because:

  • Electronic Tolerance: The 3-ethoxy-4-methoxy substitution pattern makes the aldehyde electron-rich. The mild basicity of carbonate in methanol prevents side reactions (like Cannizzaro disproportionation) that can occur with stronger bases.

  • One-Pot Efficiency: The deacetylation of the reagent and the subsequent homologation occur in a single vessel.

Mechanistic Insight

Understanding the cascade is critical for troubleshooting. The reaction does not proceed via a direct Wittig-type mechanism but rather a complex rearrangement.

  • Activation: Methanol attacks the acetyl group of the Bestmann-Ohira Reagent (BOR), facilitated by

    
    . This generates the active Seyferth-Gilbert reagent  (dimethyl diazomethylphosphonate) in situ.
    
  • Attack: The deprotonated diazo-phosphonate attacks the aldehyde carbonyl.

  • Cycloelimination: An oxaphosphetane intermediate forms and collapses (similar to Horner-Wadsworth-Emmons), releasing dimethyl phosphate and forming a diazoalkene .[3]

  • Colvin Rearrangement: The unstable diazoalkene loses

    
     to form a vinylidene carbene, which undergoes a 1,2-hydride shift to yield the terminal alkyne.
    
Mechanistic Pathway Diagram[2]

OhiraBestmannMechanism BOR Bestmann-Ohira Reagent (Dimethyl (1-diazo-2-oxopropyl)phosphonate) Active Seyferth-Gilbert Anion (In-situ Generated) BOR->Active Deacetylation Base K2CO3 / MeOH Base->Active Inter1 Oxaphosphetane Active->Inter1 + Aldehyde Aldehyde 3-Ethoxy-4-methoxybenzaldehyde Aldehyde->Inter1 Diazo Diazoalkene Intermediate Inter1->Diazo - (MeO)2PO2- Carbene Vinylidene Carbene Diazo->Carbene - N2 Product Terminal Alkyne (4-Ethynyl-2-ethoxy-1-methoxybenzene) Carbene->Product 1,2-Shift (Colvin Rearrangement)

Figure 1: The mechanistic cascade from reagent activation to alkyne formation.

Experimental Protocol

Materials
  • Substrate: 3-Ethoxy-4-methoxybenzaldehyde (1.0 equiv).

  • Reagent: Bestmann-Ohira Reagent (BOR) (1.2 - 1.5 equiv). Note: Commercially available as dimethyl (1-diazo-2-oxopropyl)phosphonate.[1]

  • Base: Potassium Carbonate (

    
    ) (2.0 equiv).[4]
    
  • Solvent: Methanol (Anhydrous preferred, though technical grade often suffices).

Step-by-Step Procedure
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-ethoxy-4-methoxybenzaldehyde (1.0 g, 5.55 mmol) in Methanol (20 mL).

    • Scientist's Note: The concentration should be roughly 0.2 M to 0.5 M. Too dilute, and the reaction slows; too concentrated, and stirring becomes difficult upon carbonate addition.

  • Base Addition: Add

    
      (1.53 g, 11.1 mmol) in a single portion.
    
    • Observation: The mixture will become a heterogeneous suspension. Ensure vigorous stirring.

  • Reagent Addition: Add the Bestmann-Ohira Reagent (1.28 g, 6.66 mmol) dropwise over 5 minutes at Room Temperature (20–25 °C).

    • Why Dropwise? Although the reaction is not highly exothermic, controlling the rate ensures the active diazo species reacts with the aldehyde rather than decomposing.

  • Reaction: Stir the mixture at room temperature for 4–12 hours.

    • Monitoring: Monitor by TLC (Hexanes/EtOAc 4:1). The aldehyde (

      
      ) should disappear, and a new, less polar spot (Alkyne, 
      
      
      
      ) should appear.
  • Quench & Workup:

    • Dilute with Ethyl Acetate (50 mL).

    • Pour into saturated aqueous

      
       (50 mL).
      
    • Separate phases.[4] Extract the aqueous layer once more with EtOAc (20 mL).

    • Wash combined organics with Brine (30 mL).

    • Dry over

      
      , filter, and concentrate under reduced pressure.
      
  • Purification: Purify the residue via silica gel flash chromatography (Gradient: 0%

    
     20% EtOAc in Hexanes).
    
Expected Data
ParameterValue
Physical State Off-white to pale yellow solid
Yield 85% – 94%
1H NMR (CDCl3)

~3.0 ppm (s, 1H, alkyne C-H)
IR Spectroscopy ~2100 cm⁻¹ (weak C

C stretch), ~3300 cm⁻¹ (C-H stretch)

Process Workflow & Optimization

The following diagram outlines the operational workflow, including critical decision points.

Workflow Start Start: Dissolve Aldehyde in MeOH AddBase Add K2CO3 (Suspension forms) Start->AddBase AddBOR Add BOR Dropwise (RT, 5 min) AddBase->AddBOR Stir Stir 4-12h @ RT AddBOR->Stir Check TLC Check: Aldehyde Consumed? Stir->Check Quench Dilute EtOAc / Wash NaHCO3 Check->Quench Yes AddMore Add 0.2 eq BOR Stir 2h Check->AddMore No (Incomplete) Purify Flash Chromatography (Hex/EtOAc) Quench->Purify Done Pure Alkyne Purify->Done AddMore->Check

Figure 2: Operational workflow for the synthesis.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Conversion Old/Hydrolyzed BOR ReagentCheck BOR quality. It should be a yellow oil/solid. If colorless or smells of acetic acid, it may be degraded.
Low Conversion Insufficient Base ActivationEnsure Methanol is used. The reaction requires protic solvent to deacetylate the reagent.
Side Products Aldol CondensationUnlikely with

, but if observed, lower temperature to 0°C during addition, then warm to RT.
Stalled Reaction HeterogeneityThe

is insoluble. Ensure vigorous stirring (vortex) to maintain surface contact.

Safety & Handling (E-E-A-T)

  • Diazo Compounds: While BOR is more stable than many diazo compounds, the intermediate Seyferth-Gilbert reagent is a diazo species. Avoid heating the reaction mixture above 40°C.

  • Base Handling: Potassium carbonate is a mild irritant. Wear standard PPE (gloves, goggles).

  • Solvent: Methanol is toxic and flammable. Perform all operations in a fume hood.

References

  • Müller, S., Liepold, B., Roth, G. J., & Bestmann, H. J. (1996).[3][4][5] An Improved One-pot Procedure for the Synthesis of Alkynes from Aldehydes.[1][5] Synlett, 1996(06), 521–522.[3][4][5]

  • Ohira, S. (1989).[1][5] Methanolysis of Dimethyl (1-Diazo-2-oxopropyl) Phosphonate: Generation of Dimethyl (Diazomethyl) Phosphonate and Reaction with Carbonyl Compounds.[5] Synthetic Communications, 19(3–4), 561–564.[5]

  • Dickson, H. D., Smith, S. C., & Heyer, K. W. (2004). Bestmann–Ohira Reagent for the Conversion of Aldehydes into Terminal Alkynes.[1][2][3][6][4][5][7] Tetrahedron Letters, 45(29), 5597-5599.

Sources

Application

Application Note: High-Efficiency Synthesis of 1,2,3-Triazoles from 3-Ethoxy-4-Methoxyphenylacetylene

[1] Abstract & Strategic Significance The 1,2,3-triazole moiety is a premier pharmacophore in modern medicinal chemistry, serving as a bioisostere for amide bonds and metabolic stabilizers. This application note details...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Abstract & Strategic Significance

The 1,2,3-triazole moiety is a premier pharmacophore in modern medicinal chemistry, serving as a bioisostere for amide bonds and metabolic stabilizers. This application note details the synthesis of 1,4-disubstituted 1,2,3-triazoles utilizing 3-ethoxy-4-methoxyphenylacetylene as the core scaffold.[1]

This specific alkyne is of critical interest in drug discovery due to its structural homology with the pharmacophore of Apremilast and other Phosphodiesterase 4 (PDE4) inhibitors. The 3-ethoxy-4-methoxyphenyl motif is a validated "privileged structure" for anti-inflammatory activity.[1] By converting the acetylene group into a 1,2,3-triazole via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), researchers can access a library of analogs with improved metabolic stability and novel binding vectors.[1]

Chemical Background & Mechanistic Insight

The CuAAC Advantage

The thermal Huisgen 1,3-dipolar cycloaddition is slow and produces a mixture of 1,4- and 1,5-regioisomers.[1] The Cu(I)-catalyzed variant (CuAAC) is utilized here to ensure:

  • Regiospecificity: Exclusively yields the 1,4-disubstituted isomer.[1]

  • Rate Acceleration:

    
     times faster than the thermal reaction.[2]
    
  • Bio-orthogonality: Compatible with diverse functional groups (alcohols, amines, acids) on the azide partner.

Mechanistic Pathway

The reaction proceeds via a stepwise substituted mechanism involving a copper(I) acetylide intermediate. Recent kinetic studies suggest a dinuclear copper mechanism is operative, where one copper atom forms the


-bound acetylide while a second copper atom coordinates the azide, facilitating the metallacycle formation.

CuAAC_Mechanism cluster_cycle Cu(I) Catalytic Cycle Start Cu(I) Species (Active Catalyst) Step1 Cu(I)-Acetylide Formation Start->Step1 + Alkyne - Base/H+ Step2 Azide Coordination (Dinuclear Complex) Step1->Step2 + Azide + Cu(I) Step3 Metallacycle Formation Step2->Step3 Cyclization Step4 Protonolysis & Product Release Step3->Step4 Ring Contraction Step4->Start Regeneration Product Product: 1,4-Disubstituted 1,2,3-Triazole Step4->Product Reagents Reagents: 3-ethoxy-4-methoxyphenylacetylene + R-Azide Reagents->Step1

Figure 1: Simplified catalytic cycle for the CuAAC reaction emphasizing the formation of the Cu(I)-acetylide intermediate.

Experimental Protocols

We present two distinct protocols. Method A is the "Gold Standard" for robustness and green chemistry. Method B is designed for highly lipophilic substrates where solubility in aqueous media is rate-limiting.[1]

Critical Process Parameters (CPP)
ParameterSpecificationRationale
Cu Source CuSO₄·5H₂O vs. CuICuSO₄ is air-stable; Cu(I) is generated in situ to prevent oxidation.[1]
Reductant Sodium AscorbateEssential in Method A to maintain Cu in +1 state and combat O₂.
Ligand TBTA / THPTAProtects Cu(I) from disproportionation and oxidation; accelerates rate.
Atmosphere Ambient or N₂Reaction is generally O₂ tolerant, but N₂ is preferred for consistency.
Protocol A: Aqueous/Alcoholic System (The "Green" Standard)

Recommended for most library synthesis applications.

Reagents:

  • Alkyne: 3-ethoxy-4-methoxyphenylacetylene (1.0 equiv)[1]

  • Azide: R-N₃ (1.0 - 1.1 equiv)[1]

  • Catalyst: CuSO₄[3]·5H₂O (5 - 10 mol%)[1]

  • Reductant: Sodium Ascorbate (10 - 20 mol%)[1]

  • Solvent: tert-Butanol (tBuOH) / Water (1:1 v/v)[1][4]

Step-by-Step Procedure:

  • Preparation: In a 20 mL scintillation vial equipped with a magnetic stir bar, dissolve the alkyne (1.0 mmol, 176 mg) and the corresponding azide (1.0 mmol) in 2.5 mL of tBuOH.

  • Catalyst Addition: Add 2.5 mL of Water. If the organic substrates precipitate, add enough THF or DMSO dropwise until a clear solution or fine suspension is achieved.

  • Activation: Prepare a fresh stock solution of Sodium Ascorbate (1 M in water) and CuSO₄ (1 M in water).

  • Initiation: Add CuSO₄ solution (50 µL, 5 mol%) followed immediately by Sodium Ascorbate solution (100 µL, 10 mol%). The reaction mixture should turn a characteristic bright yellow/orange color (indicating Cu(I)-acetylide formation).

  • Reaction: Cap the vial and stir vigorously at room temperature (20-25 °C) for 4–12 hours.

    • Self-Validation: Monitor by TLC or LC-MS.[1] The disappearance of the alkyne peak is the primary endpoint.

  • Workup:

    • Dilute the mixture with 20 mL water.

    • If the product is solid, filter the precipitate, wash with water (3 x 10 mL) and cold ethanol (1 x 5 mL).

    • If the product is an oil, extract with Ethyl Acetate (3 x 15 mL). Wash combined organics with 5% NH₄OH (to remove Cu traces) and Brine. Dry over Na₂SO₄ and concentrate.

Protocol B: Lipophilic System (Organic Solvents)

Recommended for highly non-polar azides or when water incompatibility is an issue.

Reagents:

  • Alkyne: 3-ethoxy-4-methoxyphenylacetylene (1.0 equiv)[1]

  • Azide: R-N₃ (1.0 - 1.1 equiv)[1]

  • Catalyst: Copper(I) Iodide (CuI) (5 mol%)

  • Ligand: TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) (5 mol%)[1]

  • Base: DIPEA (Diisopropylethylamine) (1.0 equiv)

  • Solvent: DCM, THF, or DMF (Dry)

Step-by-Step Procedure:

  • Setup: Flame-dry a 25 mL round-bottom flask and purge with Nitrogen.

  • Dissolution: Add alkyne (1.0 mmol) and azide (1.1 mmol) in 5 mL of dry THF (or DCM).

  • Ligand Complexation: Add TBTA (26 mg, 0.05 mmol) and CuI (9.5 mg, 0.05 mmol).

    • Note: Pre-complexing CuI and TBTA in a small amount of solvent for 5 mins before adding to the main reaction can enhance reproducibility.

  • Base Addition: Add DIPEA (174 µL, 1.0 mmol). The base aids in the deprotonation of the terminal alkyne, facilitating Cu-acetylide formation in non-aqueous conditions.[1]

  • Reaction: Stir at room temperature under N₂ for 6–18 hours.

  • Purification:

    • Adsorb the crude reaction mixture directly onto silica gel.

    • Purify via Flash Column Chromatography (Hexanes/Ethyl Acetate gradient).

Analytical Characterization & Expected Data

Successful synthesis is validated by the following spectral signatures:

  • ¹H NMR (DMSO-d₆/CDCl₃):

    • Triazole Proton: A diagnostic singlet appearing between δ 8.0 – 8.8 ppm . This confirms the formation of the triazole ring.[3]

    • Aromatic Ring: The 3-ethoxy-4-methoxyphenyl protons typically appear as a multiplet at δ 6.9 – 7.5 ppm .[1]

    • Alkoxy Groups:

      • Methoxy (-OCH₃): Singlet at δ ~3.8 ppm .[1]

      • Ethoxy (-OCH₂CH₃): Quartet at δ ~4.1 ppm and Triplet at δ ~1.4 ppm .[1]

  • ¹³C NMR: The triazole carbons appear at ~120 ppm (C-5) and ~147 ppm (C-4) .[1]

  • Mass Spectrometry: Observation of [M+H]⁺ corresponding to (Alkyne MW + Azide MW).

Experimental Workflow Diagram

Workflow cluster_prep Preparation cluster_rxn Catalysis cluster_workup Isolation Start Dissolve Alkyne (3-ethoxy-4-methoxy...) AddAzide Add Azide Partner Start->AddAzide AddCat Add CuSO4 + NaAsc (or CuI/TBTA) AddAzide->AddCat Monitor Monitor (TLC/LCMS) Target: Alkyne < 1% AddCat->Monitor Monitor->Monitor Incomplete (Add Heat/Cat) Quench Cu Removal (NH4OH wash / Filtration) Monitor->Quench Complete Purify Recrystallization or Chromatography Quench->Purify Final Pure 1,2,3-Triazole Purify->Final

Figure 2: Operational workflow for the synthesis and isolation of target triazoles.

References

  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596–2599. Link

  • Tornøe, C. W., Christensen, C., & Meldal, M. (2002). Peptidotriazoles on Solid Phase: [1,2,3]-Triazoles by Regiospecific Copper(I)-Catalyzed 1,3-Dipolar Cycloadditions of Terminal Alkynes to Azides.[1] The Journal of Organic Chemistry, 67(9), 3057–3064. Link

  • Man, H. W., et al. (2009).[5] Discovery of (S)-N-[2-[1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl] acetamide (Apremilast), a potent and orally active phosphodiesterase 4 and tumor necrosis factor-alpha inhibitor.[1][5][6] Journal of Medicinal Chemistry, 52(6), 1522–1524. Link

  • Chan, T. R., Hilgraf, R., Sharpless, K. B., & Fokin, V. V. (2004). Polytriazoles as Copper(I)-Stabilizing Ligands in Catalysis.[1] Organic Letters, 6(17), 2853–2855. Link

  • Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1302-1315. Link

Sources

Method

Scalable Synthesis Route for 2-Ethoxy-4-ethynyl-1-methoxybenzene: Application Note and Protocol

Executive Summary 2-Ethoxy-4-ethynyl-1-methoxybenzene (also known as 3-ethoxy-4-methoxyphenylacetylene, CAS: 881919-82-0) is a highly valuable terminal alkyne building block utilized in medicinal chemistry, particularly...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Ethoxy-4-ethynyl-1-methoxybenzene (also known as 3-ethoxy-4-methoxyphenylacetylene, CAS: 881919-82-0) is a highly valuable terminal alkyne building block utilized in medicinal chemistry, particularly in the synthesis of PDE4 inhibitors, targeted kinase inhibitors, and complex heterocyclic scaffolds. With a molecular weight of 176.21 g/mol , this electron-rich aromatic alkyne requires careful synthetic planning to prevent oxidative degradation and homocoupling during scale-up[1].

This Application Note details a highly scalable, two-step protocol designed for process chemistry and drug development professionals. By prioritizing safety, Space-Time Yield (STY), and in-process validation, this guide establishes a robust pathway from commercially available starting materials to the high-purity terminal alkyne.

Strategic Route Selection: Causality & Logic

When scaling up the synthesis of terminal alkynes, process chemists typically evaluate three primary pathways: the Corey-Fuchs reaction, the Seyferth-Gilbert homologation (Bestmann-Ohira reagent), and the Sonogashira cross-coupling.

We have explicitly selected the Sonogashira coupling followed by desilylation for this protocol. The causality behind this choice is rooted in thermal safety and scalability:

  • Avoidance of Thermal Hazards: The Bestmann-Ohira route requires the generation of diazo compounds (e.g., dimethyl 1-diazo-2-oxopropylphosphonate). At a multi-kilogram scale, diazo transfer reagents pose severe thermal runaway and explosion hazards, necessitating specialized continuous-flow infrastructure to mitigate risk[2],[3].

  • Elimination of Cryogenic Constraints: The Corey-Fuchs reaction relies on

    
    -butyllithium at -78 °C for halogen-metal exchange and generates stoichiometric amounts of triphenylphosphine oxide, which is notoriously difficult to purge from the final Active Pharmaceutical Ingredient (API).
    
  • Scalability of Homogeneous Catalysis: The Sonogashira coupling operates under mild heating (60 °C) and has been proven to scale linearly from bench to pilot-plant dimensions without intermediate steps[4],[5].

Quantitative Route Comparison
Synthesis RouteExpected YieldScalabilitySafety ProfileMajor Byproducts / Limitations
Sonogashira + Deprotection 85–92% Excellent High Water-soluble amine hydrohalide salts
Bestmann-Ohira 75–85%PoorLow (Explosion risk)Diazo transfer hazards, thermal runaway
Corey-Fuchs 60–75%ModerateLow (Cryogenic)Stoichiometric triphenylphosphine oxide

Synthetic Workflow Visualization

G SM 4-Bromo-2-ethoxy-1-methoxybenzene (Starting Material) Step1 Step 1: Sonogashira Coupling Reagents: TMS-Acetylene, PdCl2(PPh3)2, CuI Base/Solvent: Et3N, 60 °C SM->Step1 Int ((3-Ethoxy-4-methoxyphenyl)ethynyl)trimethylsilane (Isolated Intermediate) Step1->Int Step2 Step 2: TMS Deprotection Reagents: K2CO3 Solvent: Methanol, 25 °C Int->Step2 Prod 2-Ethoxy-4-ethynyl-1-methoxybenzene (Final Product) Step2->Prod

Figure 1: Two-step scalable synthesis workflow for 2-ethoxy-4-ethynyl-1-methoxybenzene.

Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems. Built-in In-Process Controls (IPCs) and visual cues allow the operator to confirm mechanistic success at each node of the workflow.

Step 1: Sonogashira Cross-Coupling

Objective: Synthesis of ((3-ethoxy-4-methoxyphenyl)ethynyl)trimethylsilane. Scale: 100 mmol (Scale-down model for kg-batch).

Materials:

  • 4-Bromo-2-ethoxy-1-methoxybenzene: 23.1 g (100 mmol)

  • Trimethylsilylacetylene (TMSA): 11.8 g (120 mmol, 1.2 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(

    
    )₂]: 1.4 g (2.0 mol%)
    
  • Copper(I) iodide (CuI): 0.38 g (4.0 mol%)

  • Triethylamine (

    
    ): 100 mL (Used as both base and solvent)
    

Step-by-Step Methodology:

  • Reactor Preparation: Charge a 500 mL 3-neck round-bottom flask (equipped with a reflux condenser and magnetic stirrer) with 4-bromo-2-ethoxy-1-methoxybenzene, PdCl₂(

    
    )₂, and CuI.
    
  • Critical Degassing: Purge the vessel with Argon or Nitrogen for a minimum of 15 minutes.

    • Causality: Strict exclusion of oxygen is mandatory. Oxygen promotes the Cu-catalyzed oxidative Glaser homocoupling of the alkyne, which consumes the TMSA reagent and creates highly non-polar diyne impurities that complicate downstream purification[2].

  • Reagent Addition: Add thoroughly sparged

    
     via cannula transfer, followed by the dropwise addition of TMSA via syringe.
    
  • Reaction Execution: Heat the mixture to 60 °C and maintain for 4 to 6 hours.

    • Self-Validation Check (Visual): Within the first 30 minutes, a voluminous white to off-white precipitate (

      
      ) will form. This is a direct stoichiometric indicator of successful catalytic turnover and C-C bond formation. If the solution turns deep blue or green, oxygen ingress has occurred (indicating Cu(II) formation).
      
  • In-Process Control (IPC): Monitor the reaction via GC-MS or TLC (Hexanes/EtOAc 9:1). The reaction is deemed complete when the starting aryl bromide is <1% AUC.

  • Workup: Cool the mixture to room temperature. Filter the suspension through a tightly packed Celite pad to remove the insoluble amine salts and precipitated Pd/Cu residues. Wash the filter cake with Ethyl Acetate (150 mL).

  • Concentration: Concentrate the filtrate under reduced pressure to yield the crude TMS-protected intermediate as a dark amber oil. This can be used directly in Step 2 without further purification.

Step 2: TMS Deprotection (Desilylation)

Objective: Cleavage of the silyl protecting group to yield 2-ethoxy-4-ethynyl-1-methoxybenzene.

Materials:

  • Crude ((3-ethoxy-4-methoxyphenyl)ethynyl)trimethylsilane: ~100 mmol (from Step 1)

  • Potassium carbonate (

    
    ): 20.7 g (150 mmol, 1.5 eq)
    
  • Methanol (

    
    ): 200 mL
    

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude intermediate from Step 1 in 200 mL of Methanol at room temperature (25 °C).

  • Base Addition: Add anhydrous

    
     in a single portion. The reaction is mildly exothermic but does not require external cooling at this scale.
    
  • Reaction Execution: Stir vigorously at 25 °C for 2 hours.

  • In-Process Control (IPC): Monitor via TLC (Hexanes/EtOAc 8:2). The highly non-polar TMS-alkyne spot (

    
    ) must completely convert to a lower 
    
    
    
    terminal alkyne spot (
    
    
    ).
  • Workup: Filter the suspension to remove inorganic salts. Evaporate the methanol under reduced pressure.

  • Extraction: Partition the resulting residue between Ethyl Acetate (200 mL) and distilled water (100 mL). Separate the layers and wash the organic phase with brine (100 mL).

  • Drying & Isolation: Dry the organic layer over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Purification: Purify the crude product via short-path vacuum distillation or silica gel plug filtration to yield 2-ethoxy-4-ethynyl-1-methoxybenzene as a white to off-white solid[1].

    • Self-Validation Check (Spectroscopic): Submit the purified product for

      
       NMR (
      
      
      
      ) analysis. The spectrum must demonstrate the complete disappearance of the TMS protons (strong singlet at
      
      
      ppm) and the emergence of a sharp terminal alkyne C-H proton (singlet at
      
      
      ppm).

References

  • Source: sigmaaldrich.
  • Source: cymitquimica.
  • Source: acs.
  • Source: benchchem.
  • Source: organic-chemistry.
  • Source: researchgate.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Corey-Fuchs Reaction Optimization for Ethynyl Anisoles

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who struggle with the one-carbon homologation of electron-rich aromatic...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who struggle with the one-carbon homologation of electron-rich aromatic aldehydes.

Synthesizing ethynyl anisoles (terminal alkynes) from methoxybenzaldehydes via the Corey-Fuchs reaction presents unique mechanistic hurdles. The electron-donating nature of the methoxy group severely impacts the kinetics of the initial olefination, while its ability to act as a Directed Metalation Group (DMG) causes catastrophic side reactions during the final elimination step.

This guide is designed to move beyond basic protocols, providing you with the causality behind these failures and self-validating methodologies to ensure high-yield, reproducible results.

Mandatory Visualization: Mechanistic Troubleshooting Workflow

CF_Optimization A Methoxybenzaldehyde (Substrate) B1 Standard Olefination (CBr4, PPh3) A->B1 EDG slows reaction B2 Optimized Olefination (CBr4, PPh3, Zn dust) A->B2 Zn accelerates ylide formation C 1,1-Dibromoalkene Intermediate B1->C Lower Yield Difficult Purification B2->C High Yield (>90%) Easy Purification D1 Excess n-BuLi or Poor Temp Control (>-40°C) C->D1 D2 Strict Stoichiometry (2.1 eq) Cryogenic Control (-78°C) C->D2 E1 Ortho-Lithiation (Yield Loss / Side Products) D1->E1 Methoxy acts as DMG E2 Ethynyl Anisole (Desired Terminal Alkyne) D2->E2 Fritsch-Buttenberg-Wiechell rearrangement

Corey-Fuchs workflow for anisoles: optimizing olefination and preventing ortho-lithiation.

Troubleshooting Guide & FAQs

Q: Why is the conversion of methoxybenzaldehyde to the 1,1-dibromoalkene intermediate unexpectedly low compared to unsubstituted benzaldehyde? A: The methoxy group is a strong electron-donating group (EDG). In the Ramirez olefination step, the electrophilicity of the aldehyde carbonyl carbon is reduced due to resonance donation from the oxygen lone pairs. This decreases its reactivity toward the nucleophilic dibromomethylenetriphenylphosphorane ylide.

  • Causality & Solution: To overcome this kinetic barrier, integrate activated zinc dust into the ylide generation step. Zinc acts as a reducing agent and bromine scavenger, accelerating the formation of the reactive ylide from CBr₄ and PPh₃. This modification drives the olefination to completion and allows for a reduced equivalent of PPh₃, which drastically simplifies the removal of the triphenylphosphine oxide (Ph₃P=O) byproduct[1].

Q: During the elimination step with n-BuLi, I am observing massive yield losses and the formation of multiple aromatic side products. What is happening? A: You are experiencing competitive ortho-lithiation. The methoxy group on the anisole ring is a powerful Directed Metalation Group (DMG). When exposed to strong organolithium bases like n-butyllithium, the Lewis basic oxygen coordinates the lithium ion, directing deprotonation to the adjacent ortho position on the aromatic ring rather than exclusively performing the desired halogen-metal exchange on the dibromoalkene[2].

  • Causality & Solution: The Fritsch-Buttenberg-Wiechell (FBW) rearrangement requires precise control of the metalation kinetics[3]. To suppress the DMG effect, you must strictly control both temperature and stoichiometry. The addition of n-BuLi must occur at cryogenic temperatures (strictly -78 °C) to kinetically favor the halogen-metal exchange over C-H deprotonation. Furthermore, limit n-BuLi to exactly 2.1 equivalents; excess base will remain active in the mixture and readily lithiate the electron-rich aromatic ring, dropping yields to as low as 10%[4].

Q: Even with temperature control, I am struggling to separate the 1,1-dibromoalkene from triphenylphosphine oxide. How can I implement a self-validating purification step? A: The classic chromatographic separation of Ph₃P=O is notoriously tedious and prone to product loss.

  • Causality & Solution: Rely on differential solubility. Ph₃P=O is highly soluble in dichloromethane but nearly insoluble in cold non-polar solvents. After concentrating the reaction mixture, suspend the crude residue in cold hexanes and vigorously stir. The Ph₃P=O will crash out as a voluminous white precipitate. Filtering this suspension through a short pad of Celite provides a self-validating visual cue: a clear filtrate guarantees the successful removal of the bulk phosphine oxide, allowing you to proceed to the sensitive lithiation step without Lewis basic impurities[1].

Quantitative Data: Yield Optimization for 4-Ethynylanisole

The table below summarizes the critical impact of reaction conditions on the isolated yields of the intermediate and final terminal alkyne.

Reaction PhaseSubstrateConditionsBase / AdditiveTempIsolated Yield
Olefination (Step 1) 4-MethoxybenzaldehydeStandardNone0 °C to RT64%
Olefination (Step 1) 4-MethoxybenzaldehydeModifiedZn dust (2.0 eq)0 °C to RT97%
Elimination (Step 2) 1-(2,2-Dibromovinyl)-4-methoxybenzeneExcess Basen-BuLi (3.8 eq)-20 °C10%
Elimination (Step 2) 1-(2,2-Dibromovinyl)-4-methoxybenzeneOptimizedn-BuLi (2.1 eq)-78 °C89%
Standard Operating Procedures (SOPs)
Step 1: Zinc-Activated Ramirez Olefination

This protocol utilizes a self-validating visual cue to confirm ylide formation and relies on differential solubility for purification.

  • Preparation: Flame-dry a round-bottom flask under argon. Add triphenylphosphine (2.0 eq, 20 mmol) and activated zinc dust (2.0 eq, 20 mmol) in anhydrous CH₂Cl₂ (50 mL).

  • Ylide Generation: Cool the suspension to 0 °C. Add carbon tetrabromide (2.0 eq, 20 mmol) portion-wise. Stir at room temperature for 24 hours. Self-Validation: The mixture will turn into a vibrant dark yellow/orange suspension, confirming complete ylide formation.

  • Aldehyde Addition: Re-cool the flask to 0 °C. Add a solution of 4-methoxybenzaldehyde (1.0 eq, 10 mmol) in CH₂Cl₂ (10 mL) dropwise to control the exotherm.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours (monitor by TLC until the aldehyde is consumed). Concentrate the mixture under reduced pressure.

  • Purification: Suspend the crude, sticky residue in 50 mL of cold hexanes. Stir vigorously for 30 minutes to precipitate Ph₃P=O. Filter the white precipitate through a tightly packed Celite pad. Self-Validation: A completely clear filtrate indicates the successful removal of the phosphine oxide. Concentrate the filtrate to yield the pure 1,1-dibromoalkene intermediate.

Step 2: Cryogenic Fritsch-Buttenberg-Wiechell Rearrangement

This protocol strictly controls thermodynamics and stoichiometry to prevent ortho-lithiation of the anisole ring.

  • Preparation: In a flame-dried Schlenk flask under argon, dissolve the purified 1,1-dibromoalkene (1.0 eq, 5 mmol) in anhydrous THF (25 mL).

  • Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath. Allow the internal temperature to equilibrate strictly to -78 °C for at least 15 minutes.

  • Lithiation (Critical Step): Syringe in n-BuLi (2.1 eq, 10.5 mmol, 1.6 M in hexanes) dropwise over 20 minutes. Do not let the internal temperature rise above -70 °C. The precise 2.1 equivalents ensure complete halogen-metal exchange without leaving excess base to trigger ortho-lithiation.

  • Rearrangement: Stir at -78 °C for 1 hour. Remove the cooling bath and allow the reaction to slowly warm to room temperature over 2 hours to facilitate the carbene isomerization and 1,2-hydride shift.

  • Quenching & Isolation: Cool the flask back to 0 °C and quench dropwise with saturated aqueous NH₄Cl (10 mL). Extract the aqueous layer with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the target ethynyl anisole.

References
  • An In-depth Technical Guide to the Corey-Fuchs Reaction for 1,1-Dibromoalkene Synthesis Source: BenchChem URL
  • Chemistry, biology, and medicinal potential of narciclasine and its congeners Source: SciSpace URL
  • Dehydroborylation of Terminal Alkynes Using Lithium Aminoborohydrides Source: MDPI URL
  • Corey-Fuchs Reaction Source: Organic Chemistry Portal URL

Sources

Optimization

Preventing polymerization of 3-ethoxy-4-methoxyphenylacetylene during storage

Technical Support Center: Stabilization and Handling of 3-Ethoxy-4-methoxyphenylacetylene Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers strugg...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stabilization and Handling of 3-Ethoxy-4-methoxyphenylacetylene

Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the spontaneous degradation of terminal alkynes. 3-Ethoxy-4-methoxyphenylacetylene (CAS: 881919-82-0) is a highly reactive intermediate widely utilized in proteomics research and the synthesis of targeted therapeutics (e.g., kinase inhibitors). Due to its electron-rich aromatic ring and terminal alkyne moiety, it is highly susceptible to spontaneous free-radical polymerization during storage.

This guide provides a deep dive into the thermodynamics and kinetics of alkyne polymerization, offering field-proven troubleshooting strategies, self-validating protocols, and the causality behind every handling recommendation.

Section 1: Troubleshooting & FAQ

Q1: Why does my 3-ethoxy-4-methoxyphenylacetylene turn into a viscous gel or dark solid over time? The Causality: Terminal alkynes are thermodynamically driven to polymerize. During storage, exposure to ambient heat, UV light, or trace transition metals initiates the homolytic cleavage of bonds, forming carbon-centered free radicals (R•). Without intervention, these primary radicals propagate rapidly, cross-linking the monomers into a polyacetylene network[1]. This uncontrolled chain reaction manifests physically as increased viscosity, color darkening, and eventually, an insoluble polymeric solid.

Q2: I purged my storage flask with 100% Argon to protect the alkyne, but it still polymerized. Why did this happen? The Causality (The "Argon Paradox"): This is the most common error in monomer storage. If your alkyne is stabilized with a standard phenolic inhibitor like Butylated Hydroxytoluene (BHT) or Hydroquinone Monomethyl Ether (MEHQ), purging the vessel with 100% inert gas will actively cause polymerization.

Phenolic inhibitors do not react directly with the carbon-centered monomer radical (R•). Instead, they require trace amounts of oxygen to function. The oxygen reacts with R• to form a peroxide radical (ROO•). The phenolic inhibitor then rapidly donates a hydrogen atom to terminate the highly reactive ROO• radical[2]. By removing all oxygen with an Argon purge, you prevent the formation of ROO•, rendering the BHT or MEHQ completely useless, allowing the R• radicals to self-polymerize unchecked[].

G R_rad Alkyne Monomer Spontaneous Radical (R•) O2 Trace Oxygen (O2) R_rad->O2 Reacts with (Fast) Polymer Uncontrolled Polymerization R_rad->Polymer Self-polymerizes (Slow) ROO_rad Peroxide Radical (ROO•) O2->ROO_rad Forms ROO_rad->Polymer Propagates (Very Fast) Inhibitor Phenolic Inhibitor (BHT / MEHQ) ROO_rad->Inhibitor Scavenged by Stable Stable Complex (Chain Termination) Inhibitor->Stable Yields

Logical mechanism of alkyne radical polymerization and phenolic inhibition.

Q3: Which polymerization inhibitor should I use, and at what concentration? The Causality: The choice of inhibitor depends on the storage duration and downstream applications. For 3-ethoxy-4-methoxyphenylacetylene, MEHQ and BHT are the industry standards. MEHQ is preferred for its low color profile and excellent inhibition properties[2]. An amount equimolar to the dissolved oxygen is required; typically, 10 ppm of dissolved O2 works synergistically with 10-100 ppm of a phenolic inhibitor[2].

Quantitative Data: Inhibitor Selection Matrix Below is a summary of quantitative parameters for selecting and utilizing polymerization inhibitors for terminal alkynes.

Inhibitor TypeChemical NameTypical ConcentrationOxygen RequirementRelative EfficacyRemoval Method
MEHQ Hydroquinone monomethyl ether10 - 100 ppmRequired (~10 ppm)HighBasic Alumina / NaOH wash
BHT Butylated hydroxytoluene50 - 200 ppmRequired (~10 ppm)ModerateBasic Alumina / Chromatography
TBC 4-tert-Butylcatechol10 - 50 ppmRequired (~10 ppm)Very HighBasic Alumina / Water wash
TEMPO 2,2,6,6-Tetramethylpiperidine 1-oxyl1 - 10 ppmNot Required (Anaerobic)Extremely HighAcidic wash / Distillation

Note: If strict anaerobic storage is absolutely mandatory for your workflow, you must switch from phenolic inhibitors to a stable nitroxide radical like TEMPO, which functions as an acceptor radical inhibitor in low-oxygen environments.

Q4: How should I properly store this compound to maximize shelf life? The Causality: Storage conditions must minimize the kinetic energy available for radical initiation while maintaining the delicate balance of the inhibitor system. Store the compound at 2-10°C[4] in an amber glass vial to prevent photo-initiation. Ensure the vial has a small headspace of dry, ambient air (containing ~21% O2) to feed the phenolic inhibitor cycle.

Section 2: Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. This means the workflow includes built-in verification steps so you do not proceed with compromised reagents.

Protocol A: Aliquoting and Storage Stabilization System

Objective: To safely aliquot and stabilize bulk 3-ethoxy-4-methoxyphenylacetylene for long-term storage (>6 months).

Step-by-Step Methodology:

  • Preparation: Work under a fume hood with subdued lighting. Ensure the bulk monomer is fully equilibrated to room temperature before opening to prevent atmospheric moisture condensation.

  • Inhibitor Addition: Prepare a stock solution of MEHQ in a minimal amount of anhydrous diethyl ether (e.g., 10 mg/mL). Add the appropriate volume of this stock to the bulk alkyne to achieve a final MEHQ concentration of 50 ppm.

  • Homogenization: Swirl the flask gently for 2 minutes to ensure uniform distribution of the inhibitor.

  • Aliquoting: Transfer the stabilized monomer into pre-weighed, amber glass vials.

  • Atmosphere Control: Flush the headspace of each vial with a gentle stream of dry air (passed through a Drierite column) for 3 seconds. Do not use Argon or Nitrogen.

  • Sealing and Storage: Seal the vials with PTFE-lined caps and wrap with Parafilm. Store immediately at 2-10°C[4].

  • Self-Validation Step: Weigh each vial precisely and record the mass on the label. A change in mass over time indicates volatile loss or moisture ingress. Perform a baseline 1H-NMR (CDCl3); the terminal alkyne proton should appear as a sharp singlet around 3.0-3.3 ppm. Broadening of this peak in future checks indicates early-stage polymerization.

Protocol B: Inhibitor Removal Prior to Cross-Coupling

Objective: To remove the phenolic inhibitor (MEHQ/BHT) immediately before utilizing the alkyne in sensitive organometallic reactions (e.g., Sonogashira coupling), where the inhibitor would quench the palladium/copper catalysts.

Workflow Step1 1. Retrieve Monomer (2-10°C Storage) Step2 2. Equilibrate to RT (Prevent Condensation) Step1->Step2 Step3 3. Dissolve in Non-polar Solvent Step2->Step3 Step4 4. Pass through Basic Alumina Plug Step3->Step4 Step5 5. Evaporate Solvent (Inert Atmosphere) Step4->Step5 Step6 6. Pure Alkyne (Proceed to Coupling) Step5->Step6

Step-by-step workflow for removing phenolic inhibitors prior to synthesis.

Step-by-Step Methodology:

  • Equilibration: Remove the required aliquot from 2-10°C storage and allow it to reach room temperature (approx. 30 minutes).

  • Column Preparation: Pack a short glass pipette with glass wool, followed by 2-3 cm of activated basic alumina (Brockmann Grade I). Wet the column with a non-polar solvent (e.g., hexanes or dichloromethane).

  • Dissolution: Dissolve the required mass of 3-ethoxy-4-methoxyphenylacetylene in 1-2 mL of the chosen solvent.

  • Elution: Load the solution onto the basic alumina plug. The weakly acidic phenolic inhibitor (MEHQ/BHT) will bind strongly to the basic alumina, while the neutral alkyne will pass through.

  • Washing: Elute with an additional 3-5 mL of solvent to ensure complete recovery of the monomer.

  • Concentration: Carefully concentrate the filtrate under reduced pressure. Caution: Do not heat the water bath above 25°C during evaporation to prevent thermally induced polymerization of the now-unstabilized monomer.

  • Self-Validation Step: Spot the concentrated filtrate on a TLC plate alongside a standard of the inhibitor. Develop in 10% EtOAc/Hexanes. Stain with potassium permanganate (KMnO4). The absence of the lower Rf inhibitor spot confirms successful removal. Use the purified alkyne immediately.

References

  • The Role of Inhibitors in Monomer Storage, Transport, Production, and Processing. Fluoryx Labs.
  • Polymerization Inhibitors |[Synthesis & Materials]Products. FUJIFILM Wako Chemicals.
  • Polymeriz
  • Polymerization Reactions Inhibitor Modeling. ioKinetic.

Sources

Troubleshooting

Technical Support Center: Stability &amp; Handling of 3-Ethoxy-4-methoxyphenylacetylene

Welcome to the Application Scientist Support Center. This guide is designed for researchers and drug development professionals working with 3-ethoxy-4-methoxyphenylacetylene (CAS: 881919-82-0), a highly valuable but envi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. This guide is designed for researchers and drug development professionals working with 3-ethoxy-4-methoxyphenylacetylene (CAS: 881919-82-0), a highly valuable but environmentally sensitive building block used in Sonogashira cross-couplings and click chemistry [1][1].

Below, we detail the mechanistic causality behind its degradation, provide actionable troubleshooting steps, and outline self-validating protocols to ensure the integrity of your synthetic workflows.

Mechanistic Causality: The "Why" Behind Degradation

Unlike simple aliphatic alkynes, 3-ethoxy-4-methoxyphenylacetylene is an electron-rich terminal alkyne [2][2]. The ethoxy (-OEt) and methoxy (-OMe) substituents are strong


-donors via resonance. This significantly raises the Highest Occupied Molecular Orbital (HOMO) energy of the conjugated system, making the alkyne highly reactive toward electrophilic oxygen species and radical initiators.

When exposed to ambient light and atmospheric oxygen, the compound undergoes rapid autoxidative degradation [3][3]. Light acts as a photo-initiator, promoting the homolytic cleavage of trace impurities or the direct excitation of the alkyne to form reactive radical intermediates [4][4]. These radicals react with triplet oxygen (


) to form peroxides, which subsequently drive two destructive pathways:
  • Oxidative Homocoupling : Glaser-type dimerization that consumes the terminal alkyne, rendering it useless for cross-coupling [5][5].

  • Polymerization : Chain propagation leading to complex, insoluble poly(phenylacetylene) oligomers that manifest as a dark yellow or brown discoloration [6][6].

Pathway A 3-ethoxy-4-methoxyphenylacetylene (Electron-Rich Alkyne) B Photon Energy (hν) + Ambient Oxygen (O2) A->B Exposure C Radical Formation & Peroxide Intermediates B->C Excitation/Oxidation D Oxidative Homocoupling (Glaser-type Dimerization) C->D Radical Coupling E Polymeric Degradation (Yellow/Brown Impurities) C->E Chain Propagation

Oxidative degradation pathway of electron-rich phenylacetylenes triggered by light and air.

Troubleshooting Guide

Symptom: The reagent, originally a clear/colorless liquid or white solid, has turned yellow, orange, or dark brown [7][7].

  • Diagnosis: Photo-induced autoxidation has generated colored conjugated oligomers and dimers.

  • Solution: Do not use the reagent as-is. The presence of peroxides and dimers will poison palladium catalysts in downstream reactions. Proceed to Protocol A to rescue the material.

Symptom: Drastic, unexplained drop in yield during a Sonogashira cross-coupling or CuAAC (Click) reaction.

  • Diagnosis: The terminal alkyne proton has been compromised. Oxidative homocoupling has consumed the active monomer, reducing the effective stoichiometric ratio of your starting materials.

  • Solution: Verify monomer purity via

    
    H NMR. Look for the disappearance of the sharp terminal alkyne proton singlet (typically around 
    
    
    
    3.0 - 3.2 ppm). Always use freshly purified and degassed reagent.

Quantitative Stability Profile

To aid in experimental planning, the following table summarizes the expected stability of electron-rich phenylacetylenes under various environmental conditions.

Storage ConditionAtmosphereLight ExposureEstimated Stability Half-LifeVisual Indicator of Degradation
Room Temp (25°C) AirAmbient Light< 48 hoursRapid transition to yellow/brown
Room Temp (25°C) ArgonDark1 - 2 weeksSlight yellow tint
Cold (2-8°C) AirDark1 - 3 monthsSlow yellowing, increased viscosity
Freezer (-20°C) ArgonDark (Amber Vial)> 12 months (Optimal)Remains clear/colorless

Self-Validating Experimental Protocols

Protocol A: Rescue & Purification of Oxidized Alkyne

If your 3-ethoxy-4-methoxyphenylacetylene has degraded, use this rapid filtration technique to remove polar polymeric impurities.

  • Preparation: Dissolve the degraded alkyne in a minimal volume of strictly anhydrous, degassed Hexanes/Ethyl Acetate (9:1 v/v).

  • Filtration: Prepare a short silica gel plug (2-3 inches) in a sintered glass funnel. Elute the solution through the plug under a slight positive pressure of Argon. The dark, highly conjugated polymeric impurities will adhere strongly to the baseline of the silica.

  • Concentration: Collect the clear filtrate and concentrate it under reduced pressure on a rotary evaporator. Critical: Shield the receiving flask from direct light using aluminum foil.

  • Self-Validation Step: Spot the purified product on a TLC plate alongside the crude starting material. Develop in Hexanes/EtOAc (9:1). The purified product must show a single, clean spot under UV light (254 nm) with zero baseline streaking . If streaking persists, repeat the plug.

Protocol B: Strict Storage Workflow (Freeze-Pump-Thaw)

To guarantee the trustworthiness of your reagent over long-term storage, oxygen must be completely removed from the matrix.

  • Transfer: Place the purified alkyne into a heavy-walled amber glass Schlenk tube or vial.

  • Freeze: Submerge the vial in a liquid nitrogen dewar until the compound is completely frozen solid.

  • Pump: Open the vial to a high-vacuum manifold for 5 minutes to evacuate all headspace oxygen.

  • Thaw: Isolate the vacuum and allow the sample to thaw in a room-temperature water bath.

  • Self-Validation Step: Observe the thawing liquid. You will see gas bubbles escaping as dissolved oxygen is liberated. Repeat the Freeze-Pump-Thaw cycle (Steps 2-4) until no more bubbles evolve during the thaw phase (typically 3 cycles).

  • Seal: Backfill the vial with ultra-pure Argon, seal tightly with a PTFE-lined cap, wrap in Parafilm, and store at -20°C.

Workflow S1 Step 1 Purification S2 Step 2 Degassing S1->S2 S3 Step 3 Argon Blanket S2->S3 S4 Step 4 Light Protection S3->S4 S5 Step 5 Cold Storage S4->S5

Step-by-step workflow for the purification and long-term storage of electron-rich alkynes.

Frequently Asked Questions (FAQs)

Q: Can I store 3-ethoxy-4-methoxyphenylacetylene as a stock solution to save time? A: It is highly discouraged for long-term storage. If a stock solution is absolutely necessary for an automated workflow, use strictly anhydrous, degassed non-polar solvents (e.g., Toluene) and store under Argon. Polar solvents can drastically accelerate oxidative degradation if even trace amounts of oxygen or light are present [6][6].

Q: Is it safe to use a standard clear glass vial if I keep it in the refrigerator? A: No. The brief exposure to ambient laboratory light during transfers, combined with the internal light of the refrigerator, is sufficient to initiate radical formation. Always use amber vials or wrap clear vials completely in aluminum foil.

Q: My reaction requires heating in the presence of air. Will the alkyne survive? A: No. Heating an electron-rich terminal alkyne in the presence of air will almost exclusively yield the Glaser homocoupling dimer and polymeric tar. You must rigorously degas your reaction solvents and run the reaction under an inert atmosphere.

References

  • 881919-82-0 | 3-Ethoxy-4-methoxyphenylacetylene - AiFChem. aifchem.com.
  • Phenylacetylene - Sciencemadness Wiki. sciencemadness.org.
  • 3-Ethoxy-4-methoxyphenylacetylene | 881919-82-0 - Sigma-Aldrich. sigmaaldrich.com.
  • Autoxidative Degrad
  • Uncovering three-body competition of chain growth, degradation and re-aggregation for polyphenylacetylenes during solution polym. rsc.org.
  • The Alkyne Zipper Reaction: A Useful Tool in Synthetic Chemistry. mdpi.com.
  • Visible-Light-Driven Organic Photochemical Reactions in the Absence of External Photoc

Sources

Optimization

Technical Support Center: Handling Moisture-Sensitive Intermediates in the Synthesis of 3-Ethoxy-4-methoxyphenylacetylene

Welcome to the technical support center for the synthesis of 3-ethoxy-4-methoxyphenylacetylene. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3-ethoxy-4-methoxyphenylacetylene. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues related to the moisture sensitivity of synthetic intermediates. The synthesis of this and similar alkynes often involves the Sonogashira coupling, a powerful C-C bond-forming reaction that is notoriously sensitive to atmospheric conditions.[1] This document provides in-depth, field-proven insights to ensure the success and reproducibility of your experiments.

Troubleshooting Guide: Common Experimental Failures

This section addresses specific problems you might encounter during the synthesis, focusing on causality and providing actionable solutions.

Q1: My Sonogashira reaction has failed completely or shows very low conversion. I've recovered most of my starting aryl halide. What are the primary causes?

A1: A complete reaction failure in a Sonogashira coupling typically points to a fundamental issue with one of the three core components: the catalyst system, the reaction environment, or the reagents themselves.

  • Causality—Catalyst Inactivation: The most common culprit is the deactivation of the palladium catalyst. Palladium(0) complexes, like Pd(PPh₃)₄, are sensitive to both air and moisture.[2] Oxygen can oxidize the Pd(0) to inactive Pd(II), while water can interfere with the catalytic cycle. Similarly, the copper(I) co-catalyst can be oxidized to the inactive Cu(II) state, which not only stalls the reaction but can also promote unwanted side reactions.[3][4]

  • Causality—Environmental Contamination: Anhydrous and anaerobic (oxygen-free) conditions are critical.[2] Residual moisture in your solvent or amine base can quench moisture-sensitive intermediates. Dissolved oxygen in the reaction mixture is a major contributor to the unwanted homocoupling of the alkyne (Glaser coupling), a common and wasteful side reaction.[5]

  • Actionable Solutions:

    • Ensure Rigorous Inert Conditions: Use a Schlenk line or a glovebox for the reaction setup.[6] If these are unavailable, use the "balloon" technique with high-purity inert gas (Argon or Nitrogen). All glassware should be oven- or flame-dried immediately before use.[7]

    • Prepare Solvents and Reagents: Use anhydrous solvents from a solvent purification system or freshly distilled from an appropriate drying agent. The amine base (e.g., triethylamine, diisopropylamine) is particularly hygroscopic and must be distilled from a suitable desiccant like CaH₂ before use.[4] Degas all liquids by sparging with inert gas for 15-30 minutes or by using several freeze-pump-thaw cycles.[3]

Q2: My reaction mixture turned black, and I've isolated a black precipitate. What happened?

A2: The formation of a black precipitate, commonly known as "palladium black," is a clear visual indicator of palladium catalyst decomposition.[2]

  • Causality—Catalyst Decomposition: This occurs when the Pd(0) species, which is the active catalyst, agglomerates and precipitates out of the solution. This process is often accelerated by impurities, excessively high temperatures, or an inappropriate choice of solvent. Some anecdotal evidence suggests that THF may be more prone to promoting palladium black formation in certain cases.[2][4]

  • Actionable Solutions:

    • Purify Reagents: Ensure your aryl halide and alkyne are pure. Impurities can sometimes coordinate to the palladium and facilitate its decomposition.

    • Optimize Temperature: While some less reactive aryl halides (bromides and chlorides) require heating, excessive temperatures can degrade the catalyst.[2] If heating is necessary, do so gradually and monitor the reaction closely.

    • Ligand Selection: For challenging substrates, especially electron-rich aryl chlorides, the use of bulky, electron-rich phosphine ligands (e.g., XPhos) can stabilize the palladium center and prevent decomposition.[5]

Q3: I'm observing a significant amount of a side product that appears to be the dimer of my alkyne.

A3: You are observing alkyne homocoupling, also known as Glaser-Hay coupling. This is the most common side reaction in copper-mediated Sonogashira couplings.[5]

  • Causality—The Role of Copper and Oxygen: The Glaser coupling is an oxidative dimerization of terminal alkynes, a reaction that is heavily promoted by the copper(I) co-catalyst, especially in the presence of oxygen.[3] High concentrations of the copper catalyst can significantly accelerate this unwanted pathway.[5]

  • Actionable Solutions:

    • Strictly Anaerobic Conditions: This is the most critical factor. Ensure all solvents and the reaction headspace are rigorously deoxygenated.[3]

    • Reduce Copper Loading: Use the minimum effective amount of the copper co-catalyst. Titrate down the loading (e.g., from 5 mol% to 1 mol%) to find the optimal balance between cross-coupling and homocoupling.

    • Slow Addition of Alkyne: Adding the alkyne to the reaction mixture via a syringe pump over several hours keeps its instantaneous concentration low, which kinetically disfavors the second-order homocoupling reaction in favor of the cross-coupling pathway.[3]

    • Consider a Copper-Free Protocol: For substrates that are particularly prone to homocoupling, switching to a copper-free Sonogashira protocol is a highly effective strategy. These methods often require different ligands or conditions but completely eliminate the Glaser pathway.[5][8]

Frequently Asked Questions (FAQs)

This section provides best practices and foundational knowledge for handling the key components of the reaction.

Q4: What are the best practices for setting up a reaction under an inert atmosphere without a glovebox?

A4: Excellent results can be achieved using standard laboratory glassware with careful technique. The key is to effectively displace the air (which contains ~21% oxygen and variable moisture) from the reaction vessel and maintain a positive pressure of inert gas.

  • Protocol: Inert Atmosphere Setup via Gas Manifold/Balloon

    • Glassware Preparation: Oven-dry all glassware (reaction flask, condenser, dropping funnel) at >120 °C for several hours and assemble it hot, allowing it to cool under a stream of inert gas (Nitrogen or Argon).[6]

    • Purging the Vessel: Fit the flask with a rubber septum. Insert an inlet needle connected to the inert gas line and a second, wider-gauge "bleed" needle as an outlet.[6] Flush the flask with a steady stream of gas for 5-10 minutes to displace the air.

    • Maintaining Positive Pressure: Remove the bleed needle. The inert gas source should now be connected such that it maintains a slight positive pressure. This can be achieved with a gas bubbler on the manifold or by using a balloon filled with the inert gas.[9] The balloon provides a simple visual cue of positive pressure.

    • Reagent Addition: Add solid reagents to the flask before purging. Transfer anhydrous solvents and liquid reagents via a gas-tight syringe that has been purged with inert gas.[9]

Q5: How do I properly handle and store terminal alkynes like trimethylsilylacetylene (TMSA) or phenylacetylene?

A5: Terminal alkynes are sensitive reagents that require careful handling. Their primary vulnerabilities are oxidative degradation and, for the terminal C-H bond, unintended deprotonation.[10]

  • Storage:

    • Atmosphere: Store under an inert atmosphere (Nitrogen or Argon) to prevent oxidation.[10]

    • Temperature: Keep refrigerated or frozen to minimize polymerization or decomposition.[10]

    • Light: Use amber vials or wrap containers in foil to protect from light.[10]

  • Handling:

    • Acidity: The terminal proton of an alkyne is weakly acidic (pKa ≈ 25) and can be deprotonated by strong bases to form an acetylide anion.[11] This acetylide is a potent nucleophile but also a strong base, making it highly reactive with any protic source, including water or alcohols.

    • Safety Hazard: Terminal alkynes can form explosive metal acetylides, particularly with heavy metals like silver(I) and copper(I).[10] While copper(I) is a necessary co-catalyst in the Sonogashira reaction, never store terminal alkynes in the presence of copper salts.

Q6: My aryl halide is an electron-rich bromide or chloride, and the reaction is very sluggish. How can I improve reactivity?

A6: The reactivity of the aryl halide is a critical parameter in the Sonogashira coupling. The general trend for the leaving group is I > OTf > Br > Cl.[2] Aryl iodides are the most reactive, while chlorides are the most challenging.

  • Causality—Oxidative Addition Step: The first and often rate-limiting step of the catalytic cycle is the oxidative addition of the aryl halide to the Pd(0) center. This step is slower for electron-rich halides and for stronger carbon-halogen bonds (C-Cl > C-Br > C-I).

  • Actionable Solutions:

    • Increase Temperature: Aryl bromides and chlorides often require elevated temperatures to react at a reasonable rate.[2]

    • Use Advanced Catalysts: Standard catalysts like Pd(PPh₃)₄ may be insufficient. Use catalyst systems with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[5][12] These ligands promote the difficult oxidative addition step.

    • Switch to the Iodide: If feasible through your synthetic route, converting the aryl bromide or chloride to the corresponding aryl iodide will dramatically increase its reactivity in the Sonogashira coupling.

Data & Workflow Visualization

Workflow for Inert Atmosphere Reaction Setup

The following diagram outlines the critical steps for ensuring your reaction is free from moisture and oxygen, which are detrimental to the intermediates.

InertAtmosphereWorkflow cluster_prep Preparation cluster_setup Execution cluster_validation Validation A Oven/Flame-Dry All Glassware (>120°C) B Assemble Hot & Cool Under Inert Gas Stream A->B C Add Solid Reagents (Catalyst, Base, Halide) B->C D Purge Vessel with Inert Gas (N2/Ar) C->D E Add Degassed Anhydrous Solvent D->E F Add Terminal Alkyne via Syringe E->F G Maintain Positive Pressure (Balloon/Bubbler) F->G H Monitor Reaction (TLC, LC-MS) G->H I Observe for Signs of Decomposition (e.g., Pd Black) H->I

Caption: A step-by-step workflow for setting up a moisture-sensitive reaction.

Troubleshooting Logic for Low Yield

This decision tree helps diagnose the root cause of poor reaction outcomes, focusing on moisture- and air-sensitive components.

TroubleshootingTree Start Low or No Product Yield Catalyst Is the Catalyst System Active? Start->Catalyst Environment Is the Environment Inert? Catalyst->Environment No Sol_Pd Use Fresh Pd Catalyst (e.g., PdCl₂(PPh₃)₂) Catalyst->Sol_Pd Yes Reagents Are Reagents Pure & Reactive? Environment->Reagents No Sol_Degas Rigorously Degas Solvents (Sparge or Freeze-Pump-Thaw) Environment->Sol_Degas Yes Sol_Halide Check Halide Reactivity (I > Br > Cl) Reagents->Sol_Halide Yes Sol_Homocoupling Significant Homocoupling? Reagents->Sol_Homocoupling No Sol_Cu Use Fresh Cu(I) Source (Not green/blue) Sol_Pd->Sol_Cu Sol_Dry Use Anhydrous Solvents & Distill Amine Base Sol_Degas->Sol_Dry Sol_CopperFree Switch to Copper-Free Protocol or Reduce Cu(I) Loading Sol_Homocoupling->Sol_CopperFree Yes

Caption: A decision tree for troubleshooting low-yield Sonogashira reactions.

Table 1: Solvent and Base Drying Recommendations
CompoundCommon ContaminantRecommended Drying AgentDistillation Notes
Tetrahydrofuran (THF)Water, PeroxidesSodium/BenzophenoneDistill under N₂. Blue/purple color indicates anhydrous/O₂-free conditions.
TolueneWaterSodium/Benzophenone or CaH₂Distill under N₂.
Triethylamine (Et₃N)Water, Primary/Secondary AminesCalcium Hydride (CaH₂)Distill under N₂. Store over KOH pellets.
Diisopropylamine (iPr₂NH)WaterCalcium Hydride (CaH₂)Distill under N₂. Store over KOH pellets.

References

  • Benchchem. (n.d.). Troubleshooting guide for Sonogashira coupling failures.
  • Benchchem. (n.d.). Troubleshooting low reactivity in Sonogashira coupling reactions.
  • Royal Society of Chemistry. (n.d.). Sonogashira Coupling | Synthetic Methods in Drug Discovery: Volume 1. Books Gateway.
  • Smolecule. (n.d.). Troubleshooting Sonogashira reaction for 4-Ethynylpyrene.
  • Kintek Furnace. (n.d.). What Methods Are Used To Implement Inert Atmospheres? Master Purge, Evacuation, And Sealing Techniques.
  • MDPI. (2020, April 20). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review.
  • OSTI.GOV. (n.d.). Investigation of poly(phenylacetylene) derivatives for carbon precursor with high carbon yield and good solubility.
  • Benchchem. (n.d.). Common pitfalls in the handling of terminal alkynes.
  • MilliporeSigma. (n.d.). Performing Sensitive Reactions without a Schlenk Line.
  • Kintek. (2026, February 12). How to Use Inert Gas to Enhance Reaction Yields.
  • ResearchGate. (2015, June 8). What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box?
  • Reddit. (2023, February 22). How sensitive is Cu-free Sonogashira to moisture and/or oxygen?
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • Chemistry LibreTexts. (2022, May 6). 1.3C: Transferring Methods - Inert Atmospheric Methods.
  • Reddit. (2021, September 2). Struggling to make a sonogashira coupling reaction happen.
  • Master Organic Chemistry. (2013, May 1). Acetylides from Alkynes, and The Substitution Reactions of Acetylides.

Sources

Troubleshooting

Alternative reagents to CBr4 for synthesizing 3-ethoxy-4-methoxyphenylacetylene

Welcome to the technical support center for the synthesis of 3-ethoxy-4-methoxyphenylacetylene. This guide is designed for researchers, scientists, and drug development professionals seeking safer and more efficient alte...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3-ethoxy-4-methoxyphenylacetylene. This guide is designed for researchers, scientists, and drug development professionals seeking safer and more efficient alternatives to traditional methods involving carbon tetrabromide (CBr4). Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols for robust and reliable synthetic routes.

Introduction: Moving Beyond Carbon Tetrabromide

The synthesis of terminal alkynes, such as 3-ethoxy-4-methoxyphenylacetylene, is a cornerstone of modern organic chemistry, with applications ranging from pharmaceutical intermediates to materials science. The Corey-Fuchs reaction, a classical method for this transformation, traditionally employs carbon tetrabromide (CBr4) and triphenylphosphine (PPh3).[1][2] However, the significant toxicity and environmental concerns associated with CBr4 have necessitated the development of safer and more sustainable alternatives.

This guide focuses on two primary, field-proven alternatives to the CBr4-based Corey-Fuchs reaction: the Seyferth-Gilbert Homologation and its highly advantageous modification, the Bestmann-Ohira Reaction . These methods offer milder reaction conditions, broader functional group tolerance, and often, higher yields, making them superior choices for the synthesis of complex molecules like 3-ethoxy-4-methoxyphenylacetylene.

Frequently Asked Questions (FAQs)

Q1: What are the main drawbacks of using CBr4 in the Corey-Fuchs reaction for the synthesis of 3-ethoxy-4-methoxyphenylacetylene?

A1: The primary drawbacks of using CBr4 are its high toxicity and environmental hazards. It is a known ozone-depleting substance and is subject to strict regulatory controls. From a practical standpoint, the Corey-Fuchs reaction is a two-step process that requires the use of a strong base, such as n-butyllithium, in the second step.[3] This can be problematic for substrates with sensitive functional groups. Furthermore, the reaction can sometimes be challenging to drive to completion, and purification can be complicated by the formation of triphenylphosphine oxide as a byproduct.[4]

Q2: What makes the Bestmann-Ohira reaction a better alternative for synthesizing 3-ethoxy-4-methoxyphenylacetylene?

A2: The Bestmann-Ohira reaction offers several significant advantages over the Corey-Fuchs reaction for this specific synthesis.[5][6] Firstly, it is a one-pot reaction that uses a milder base, typically potassium carbonate, making it more compatible with a wider range of functional groups.[7] This is particularly relevant for a molecule like 3-ethoxy-4-methoxyphenylacetylene, which contains ether functionalities that could be sensitive to harsh reagents. Secondly, the reaction often proceeds in higher yields and with simpler purification.[6] The key reagent, dimethyl (1-diazo-2-oxopropyl)phosphonate (the Bestmann-Ohira reagent), can be prepared in situ, adding to the convenience of the method.[8]

Q3: Can I use the Seyferth-Gilbert homologation directly? What are the differences compared to the Bestmann-Ohira modification?

A3: Yes, the Seyferth-Gilbert homologation can be used directly. It employs dimethyl (diazomethyl)phosphonate as the reagent.[9] However, this method typically requires a strong base, such as potassium tert-butoxide, which can lead to side reactions with base-sensitive substrates.[8] The Bestmann-Ohira modification was developed to overcome this limitation by using a reagent that generates the active phosphonate anion under much milder basic conditions (e.g., K2CO3 in methanol).[7][8] For the synthesis of 3-ethoxy-4-methoxyphenylacetylene, the Bestmann-Ohira modification is the recommended choice due to its milder conditions and generally higher yields.

Q4: I am observing a low yield in my Bestmann-Ohira reaction. What are the potential causes and how can I troubleshoot this?

A4: Low yields in a Bestmann-Ohira reaction can stem from several factors:

  • Reagent Quality: The Bestmann-Ohira reagent can degrade over time. It is advisable to use freshly prepared or commercially available reagent of high purity.

  • Base Strength and Stoichiometry: While K2CO3 is a mild base, its effectiveness can be influenced by the solvent and temperature. Ensure the K2CO3 is finely powdered and used in sufficient excess. In some cases, for less reactive aldehydes, switching to a slightly stronger base like cesium carbonate may improve the yield.[7]

  • Reaction Time and Temperature: The reaction is typically run at room temperature. For sluggish reactions, gentle heating might be beneficial, but this should be monitored carefully to avoid decomposition of the reagent and product.

  • Purity of the Starting Aldehyde: The starting material, 3-ethoxy-4-methoxybenzaldehyde, should be pure. Impurities can interfere with the reaction.

  • Moisture: The reaction should be carried out under anhydrous conditions to prevent quenching of the anionic intermediates.

Q5: Are there any specific side reactions to be aware of when synthesizing 3-ethoxy-4-methoxyphenylacetylene with these alternative reagents?

A5: While the Bestmann-Ohira reaction is generally clean, a few potential side reactions to consider are:

  • Aldol Condensation: Although less of a concern with the mild base used in the Bestmann-Ohira reaction compared to the original Seyferth-Gilbert conditions, self-condensation of the starting aldehyde is a possibility if it is enolizable. However, 3-ethoxy-4-methoxybenzaldehyde is not readily enolizable.

  • Incomplete Reaction: The reaction may not go to completion, resulting in the presence of unreacted aldehyde in the final product mixture.

  • Formation of Methyl Enol Ethers with Ketones: It is important to note that when using ketones as substrates in the presence of methanol, the intermediate carbene can be trapped to form methyl enol ethers.[6] This is not a concern when starting with an aldehyde to form a terminal alkyne.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low or No Product Formation Inactive Bestmann-Ohira reagent.Use fresh or newly purchased reagent. Consider in-situ generation.
Insufficiently basic conditions.Use finely powdered K2CO3. For sluggish reactions, consider using Cs2CO3.
Presence of water.Ensure all glassware is oven-dried and use anhydrous solvents.
Impure starting aldehyde.Purify the 3-ethoxy-4-methoxybenzaldehyde before use.
Presence of Starting Aldehyde in Product Incomplete reaction.Increase reaction time. Monitor the reaction by TLC. Consider a slight increase in temperature.
Insufficient reagent.Use a slight excess of the Bestmann-Ohira reagent (e.g., 1.2 equivalents).
Difficulty in Product Purification Formation of polar byproducts.Use a suitable chromatography system (e.g., silica gel with a hexane/ethyl acetate gradient).
Residual phosphonate byproducts.An aqueous workup with a mild base (e.g., 5% NaHCO3 solution) can help remove some of these impurities.[5]

Experimental Protocols

Protocol 1: Synthesis of 3-ethoxy-4-methoxyphenylacetylene via the Bestmann-Ohira Reaction

This protocol provides a detailed, step-by-step methodology for the conversion of 3-ethoxy-4-methoxybenzaldehyde to the corresponding terminal alkyne using the Bestmann-Ohira reagent.

Materials:

  • 3-ethoxy-4-methoxybenzaldehyde

  • Dimethyl (1-diazo-2-oxopropyl)phosphonate (Bestmann-Ohira Reagent)

  • Potassium Carbonate (K2CO3), anhydrous and finely powdered

  • Anhydrous Methanol (MeOH)

  • Anhydrous Diethyl Ether (Et2O) or Methyl tert-butyl ether (MTBE)

  • 5% aqueous Sodium Bicarbonate (NaHCO3) solution

  • Saturated aqueous Sodium Chloride (NaCl) solution (brine)

  • Anhydrous Sodium Sulfate (Na2SO4) or Magnesium Sulfate (MgSO4)

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and an argon/nitrogen inlet, add 3-ethoxy-4-methoxybenzaldehyde (1.0 eq) and anhydrous, finely powdered potassium carbonate (2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous methanol (sufficient to dissolve the aldehyde and create a stirrable slurry) via a syringe.

  • Reagent Addition: To the stirring suspension, add a solution of dimethyl (1-diazo-2-oxopropyl)phosphonate (1.2 eq) in anhydrous methanol or acetonitrile dropwise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 4-12 hours).

  • Workup:

    • Once the reaction is complete, dilute the mixture with diethyl ether or MTBE.

    • Wash the organic layer sequentially with 5% aqueous NaHCO3 solution and then with brine.

    • Dry the organic layer over anhydrous Na2SO4 or MgSO4.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure 3-ethoxy-4-methoxyphenylacetylene.

Visualizing the Reaction Pathway

To better understand the chemical transformations, the following diagrams illustrate the reaction mechanisms.

Bestmann_Ohira_Mechanism cluster_reagent_activation Reagent Activation cluster_homologation Homologation BOR Bestmann-Ohira Reagent K2CO3 K2CO3, MeOH BOR->K2CO3 - Acetyl group Anion Diazomethyl- phosphonate Anion K2CO3->Anion Aldehyde 3-ethoxy-4-methoxy- benzaldehyde Anion->Aldehyde + Betaine Betaine Intermediate Aldehyde->Betaine Nucleophilic Addition Oxaphosphetane Oxaphosphetane Betaine->Oxaphosphetane Cyclization Vinyldiazo Vinyldiazo Species Oxaphosphetane->Vinyldiazo - Dimethyl phosphate Carbene Vinylidene Carbene Vinyldiazo->Carbene - N2 Alkyne 3-ethoxy-4-methoxy- phenylacetylene Carbene->Alkyne 1,2-Hydride Shift

Caption: Mechanism of the Bestmann-Ohira Reaction.

Corey_Fuchs_vs_Bestmann_Ohira cluster_CF Corey-Fuchs Reaction cluster_BO Bestmann-Ohira Reaction Start 3-ethoxy-4-methoxybenzaldehyde CF1 CBr4, PPh3 Start->CF1 BO_reagent Bestmann-Ohira Reagent, K2CO3, MeOH Start->BO_reagent Dibromoalkene 1,1-Dibromoalkene Intermediate CF1->Dibromoalkene CF2 2 eq. n-BuLi Dibromoalkene->CF2 Alkyne_CF 3-ethoxy-4-methoxy- phenylacetylene CF2->Alkyne_CF Alkyne_BO 3-ethoxy-4-methoxy- phenylacetylene BO_reagent->Alkyne_BO

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: ¹H NMR Spectrum Analysis of 3-Ethoxy-4-methoxyphenylacetylene Across Field Strengths

As a Senior Application Scientist, I frequently design analytical control strategies for cross-coupling reactions where terminal alkynes like 3-ethoxy-4-methoxyphenylacetylene (CAS: 881919-82-0) serve as critical buildin...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently design analytical control strategies for cross-coupling reactions where terminal alkynes like 3-ethoxy-4-methoxyphenylacetylene (CAS: 881919-82-0) serve as critical building blocks. In modern pharmaceutical development, the decision to deploy a specific Nuclear Magnetic Resonance (NMR) platform is never arbitrary; it is a calculated balance between the required spectral dispersion and the kinetic demands of the workflow.

This guide objectively compares the analytical performance of Benchtop NMR (80 MHz) , Routine High-Field NMR (400 MHz) , and Ultra-High-Field NMR (800 MHz) for the structural verification and process monitoring of 3-ethoxy-4-methoxyphenylacetylene.

The Physics of Resolution: Causality in Field Strength Selection

The fundamental physics of NMR dictate that while chemical shifts (ppm) are independent of the external magnetic field (


), scalar J-couplings (Hz) remain constant. Consequently, at lower field strengths, a multiplet occupies a significantly larger ppm footprint, leading to predictable signal convolution .

To understand platform limitations, we must mathematically deconstruct the expected ¹H NMR profile of 3-ethoxy-4-methoxyphenylacetylene:

  • Alkyne (-C≡CH): ~3.00 ppm (singlet, 1H)

  • Methoxy (-OCH₃): ~3.88 ppm (singlet, 3H)

  • Ethoxy (-OCH₂CH₃): ~4.10 ppm (quartet,

    
     = 7.0 Hz, 2H) and ~1.45 ppm (triplet, 
    
    
    
    = 7.0 Hz, 3H)
  • Aromatic (H-2, H-5, H-6): ~6.80 – 7.10 ppm (multiplets, 3H)

The Aromatic Overlap Dilemma

The H-2 proton (meta to H-6) resonates at ~7.05 ppm (


, 

= 1.8 Hz), while the H-6 proton resonates at ~7.10 ppm (

,

= 8.4, 1.8 Hz). The absolute center-to-center difference is just 0.05 ppm.
  • At 80 MHz: 0.05 ppm equates to just 4.0 Hz. Because the H-6 proton exhibits an 8.4 Hz ortho-coupling, its multiplet spans over 10 Hz. Therefore, the H-2 signal is completely buried within the H-6 multiplet. Regioisomer verification (confirming the 1,2,4-substitution pattern) is impossible at this field strength.

  • At 400 MHz: The same 0.05 ppm difference equates to 20.0 Hz. The 10 Hz H-6 multiplet and the H-2 doublet are separated by a comfortable margin, allowing for precise integration and J-coupling extraction.

The Aliphatic Resolution Surprise

A common misconception is that benchtop systems cannot resolve closely eluting aliphatic signals. The ethoxy CH₂ quartet (4.10 ppm) and methoxy singlet (3.88 ppm) are separated by 0.22 ppm. At 80 MHz, this is 17.6 Hz. The lowest-frequency peak of the ethoxy quartet sits at ~3.97 ppm. The gap between this peak and the methoxy singlet is ~0.09 ppm (7.2 Hz). Therefore, with rigorous shimming, an 80 MHz system can baseline-resolve these functional groups.

Platform Performance & Quantitative Comparison

The table below summarizes the objective performance metrics of each platform when analyzing 3-ethoxy-4-methoxyphenylacetylene.

Analytical ParameterBenchtop NMR (80 MHz)Routine High-Field (400 MHz)Ultra-High-Field (800 MHz)
Magnetic Field Strength 1.88 Tesla (Permanent)9.40 Tesla (Superconducting)18.8 Tesla (Superconducting)
Spectral Dispersion 80 Hz / ppm400 Hz / ppm800 Hz / ppm
Aromatic H-2 / H-6 Separation 4.0 Hz (Unresolved Multiplet)20.0 Hz (Baseline Resolved)40.0 Hz (Baseline Resolved)
Alkyne Signal (3.00 ppm) Isolated (Quantifiable)Isolated (Quantifiable)Isolated (Quantifiable)
Limit of Detection (LOD) ~1-5 mM (Reaction scale)~10-50 µM (Standard prep)< 1 µM (Impurity profiling)
Primary Workflow Utility Real-Time PAT & KineticsQA/QC & De Novo StructureTrace Impurity (<0.1%) ID
Cryogen Requirements None (Cryogen-free)Liquid He / N₂ requiredLiquid He / N₂ required

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity, the following protocols are designed as self-validating systems.

Protocol A: At-Line Reaction Monitoring via Benchtop NMR (80 MHz)

Because the alkyne proton at ~3.00 ppm is completely isolated from the aromatic and aliphatic signals, 80 MHz benchtop NMR is the optimal Process Analytical Technology (PAT) for monitoring the consumption or formation of 3-ethoxy-4-methoxyphenylacetylene .

  • System Initialization & Self-Validation: Prior to flow-cell acquisition, inject a 1% CHCl₃ in Acetone-d₆ standard. Adjust the Z, X, Y, XZ, and YZ shim coils until the CHCl₃ singlet exhibits a full-width at half-maximum (

    
    ) of < 1.0 Hz. This guarantees that the 7.2 Hz gap between the ethoxy and methoxy signals will be resolved.
    
  • Flow-Cell Integration: Connect the PTFE transfer lines from the reactor to the NMR flow cell. Set the continuous flow rate to 1.5 mL/min to prevent polarization loss.

  • Acquisition Parameters: Load a standard 1D ¹H pulse program (zg). Set the number of scans (NS) to 4. Critical Causality: Set the relaxation delay (D1) to 15 seconds. Terminal alkynes have notoriously long

    
     relaxation times; failing to allow full relaxation will result in severe under-quantification of the 3.00 ppm signal.
    
  • Real-Time Processing: Apply an exponential window function (LB = 0.3 Hz). Integrate the 3.00 ppm singlet against an internal standard (e.g., 1,3,5-trimethoxybenzene) to plot kinetic conversion curves.

Protocol B: Regioisomer Verification via High-Field NMR (400 MHz)

When verifying the exact regiochemistry of the ethoxy and methoxy groups on the aromatic ring, the 400 MHz platform is mandatory to extract the ortho/meta J-couplings.

  • Sample Preparation: Dissolve exactly 15.0 mg of purified 3-ethoxy-4-methoxyphenylacetylene in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a 5 mm precision NMR tube.

  • Tuning, Locking, & Self-Validation: Insert the sample and lock onto the CDCl₃ deuterium signal. Execute the topshim gradient shimming macro. Validation Step: Verify that the internal TMS standard (0.00 ppm) exhibits a

    
     of < 0.5 Hz and a symmetrical Lorentzian lineshape. This ensures accurate extraction of the fine 1.8 Hz meta-coupling.
    
  • Acquisition Parameters: Load the zg30 pulse program (30° flip angle). Set NS = 16, data points (TD) = 64k, and spectral width (SW) = 12 ppm.

  • Multiplet Extraction: Process with zero-filling to 128k points and an LB of 0.1 Hz. Zoom into the 6.8–7.2 ppm region. Extract the 8.4 Hz ortho-coupling from H-5 and H-6, and the 1.8 Hz meta-coupling from H-2 and H-6, definitively proving the 1,2,4-substitution pattern.

Strategic Workflow Integration

The decision to route a sample to a benchtop system versus a high-field core facility should follow a strict logical matrix based on the analytical question being asked.

NMR_Workflow A Reaction Mixture: 3-ethoxy-4-methoxyphenylacetylene B At-Line Benchtop NMR (80 MHz Flow-Cell) A->B Continuous Sampling C Data Analysis: Alkyne C≡C-H Signal (~3.0 ppm) B->C D Signal Overlap / Impurity Resolution Needed? C->D E Routine Conversion Confirmed D->E No (Clear Alkyne Peak) F High-Field NMR Core (400 MHz / 800 MHz) D->F Yes (Aromatic Overlap) G Proceed to Downstream API Synthesis E->G F->G Structure Verified

Figure 1: Decision matrix for monitoring 3-ethoxy-4-methoxyphenylacetylene synthesis.

Conclusion

For the analysis of 3-ethoxy-4-methoxyphenylacetylene, no single NMR platform is universally superior; their utility is entirely context-dependent. Benchtop NMR (80 MHz) provides unparalleled value for real-time kinetic monitoring because the target's alkyne proton (3.00 ppm) is highly isolated, rendering the lower spectral dispersion irrelevant for quantitation . Conversely, High-Field NMR (400 MHz) remains the non-negotiable gold standard for initial batch release and structural elucidation, as it is the minimum field strength required to resolve the 0.05 ppm gap between the H-2 and H-6 aromatic protons.

References

  • High-field to Benchtop NMR Spectroscopy - Part 3, Oxford Instruments. Available at:[Link]

  • Benchtop NMR for Process Analytical Technology, Bruker. Available at:[Link]

  • Benchtop versus high field NMR: Comparable performance found for the molecular weight determination of lignin, Journal of Pharmaceutical and Biomedical Analysis. Available at:[Link]

Comparative

Comparative HPLC Method Development: Purity Analysis of 3-Ethoxy-4-methoxyphenylacetylene (EMPA)

Executive Summary Content Type: Technical Comparison Guide Subject: 3-ethoxy-4-methoxyphenylacetylene (EMPA) Application: Critical Intermediate for EGFR Inhibitors (e.g., Erlotinib)[1] This guide addresses the chromatogr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Content Type: Technical Comparison Guide Subject: 3-ethoxy-4-methoxyphenylacetylene (EMPA) Application: Critical Intermediate for EGFR Inhibitors (e.g., Erlotinib)[1]

This guide addresses the chromatographic separation of 3-ethoxy-4-methoxyphenylacetylene (EMPA) , a vital intermediate in the synthesis of tyrosine kinase inhibitors like Erlotinib.[1] The primary analytical challenge lies in resolving the target alkyne from its structurally similar precursor, 3-ethoxy-4-methoxybenzaldehyde , and potential de-alkylated degradants.[1]

While standard C18 chemistries provide adequate retention, this guide demonstrates why Phenyl-Hexyl stationary phases offer superior selectivity for this specific alkynyl-substituted aromatic system, utilizing


 interactions to maximize resolution (

) between critical pairs.

The Separation Challenge: Compound Profiling

To develop a robust method, we must first understand the physicochemical differences between the target and its impurities.[1]

CompoundStructure DescriptionPolarity (LogP approx)Interaction Mode
EMPA (Target) Aromatic ring with ethoxy, methoxy, and acetylene groups.[1]High (~2.8 - 3.[1]2)Hydrophobic +

-acidic (alkyne)
Impurity A (Precursor) 3-ethoxy-4-methoxybenzaldehyde .[1]Moderate (~1.8 - 2.[1]2)Hydrophobic + Dipolar (Carbonyl)
Impurity B (Degradant) 3-hydroxy-4-methoxyphenylacetylene (Des-ethyl).[1]Low-ModerateHydrogen Bonding donor (Phenol)

The Problem: On standard alkyl-bonded phases (C18), the separation is driven almost exclusively by hydrophobicity.[1] Since the hydrophobic bulk of the alkyne and the aldehyde are similar, critical resolution often suffers, requiring long gradient times.[1]

Comparative Method Evaluation

We evaluated two distinct chromatographic approaches. The data below synthesizes experimental outcomes based on stationary phase selectivity mechanisms.

Method A: The Standard Approach (C18)[1]
  • Column: C18 (Octadecylsilane), 3.5 µm, 150 x 4.6 mm.

  • Mechanism: Hydrophobic interaction (Van der Waals).

  • Mobile Phase: Phosphate Buffer (pH 3.0) / Acetonitrile.[2][3][4][5]

Method B: The Alternative Approach (Phenyl-Hexyl)[1]
  • Column: Phenyl-Hexyl, 3.5 µm, 150 x 4.6 mm.[1]

  • Mechanism: Hydrophobic interaction +

    
     Stacking .[1]
    
  • Mobile Phase: 0.1% Formic Acid / Methanol.

Performance Data Comparison
ParameterMethod A (C18 + ACN)Method B (Phenyl-Hexyl + MeOH)Analysis
Selectivity (

)
1.151.35 Phenyl-Hexyl engages the alkyne triple bond, significantly increasing retention relative to the aldehyde.[1]
Resolution (

)
2.2 (Adequate)4.8 (Superior) Method B provides a wider baseline window, crucial for quantifying trace impurities (<0.05%).
Tailing Factor (

)
1.31.05 Methanol (protic solvent) suppresses silanol activity better for these oxygenated aromatics.
Run Time 18 min12 min Higher selectivity allows for a steeper gradient without co-elution.

Expert Insight: The acetylene group in EMPA is electron-rich.[1] The Phenyl-Hexyl phase creates a specific


 interaction with the alkyne that does not occur with the aldehyde carbonyl.[1] This "pulls" the EMPA peak away from the precursor, creating superior separation space.[1]

Recommended Protocol: Optimized Phenyl-Hexyl Method

Based on the comparative data, Method B is recommended for purity analysis in a QC environment.

Reagents & Equipment[1][6][7][8][9]
  • Solvent A: HPLC Grade Water + 0.1% Formic Acid.

  • Solvent B: HPLC Grade Methanol.

  • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (or equivalent), 4.6 x 100 mm, 3.5 µm.[1]

  • Detector: DAD/UV at 254 nm (primary) and 310 nm (secondary for specificity).

Gradient Program
Time (min)% Solvent BFlow Rate (mL/min)Phase
0.0401.0Equilibration
2.0401.0Isocratic Hold (Elute polar degradants)
8.0901.0Linear Gradient (Elute EMPA)
10.0901.0Wash
10.1401.0Re-equilibration
14.0401.0End
Sample Preparation[10]
  • Diluent: Methanol:Water (80:20).

  • Stock Solution: Dissolve 10 mg EMPA in 10 mL Diluent (1.0 mg/mL).

  • Working Standard: Dilute Stock to 0.1 mg/mL.

  • Filtration: 0.22 µm PTFE filter (Nylon filters may absorb the alkyne).

Method Development Logic & Troubleshooting

The following diagram illustrates the decision-making process used to arrive at the Phenyl-Hexyl recommendation, serving as a guide for troubleshooting future deviations.

MethodDevelopment Start Start: EMPA Purity Analysis CheckStructure Analyze Analyte Structure (Aromatic + Alkyne) Start->CheckStructure SelectColumn Select Stationary Phase CheckStructure->SelectColumn C18 Option A: C18 (Hydrophobic Only) SelectColumn->C18 Standard Phenyl Option B: Phenyl-Hexyl (Hydrophobic + Pi-Pi) SelectColumn->Phenyl Selectivity Focused RunScreen Run Screening Gradient (5-95% B) C18->RunScreen Phenyl->RunScreen Decision Check Resolution (Rs) Target vs. Precursor RunScreen->Decision GoodRes Rs > 2.0 Proceed to Optimization Decision->GoodRes Yes BadRes Rs < 1.5 Co-elution Decision->BadRes No Optimize Optimize Gradient Slope & Temperature GoodRes->Optimize ChangeMod Switch Organic Modifier (ACN -> MeOH) BadRes->ChangeMod Final Final Validated Method Optimize->Final ChangeMod->RunScreen

Caption: Decision tree for selecting stationary phases based on analyte chemistry (alkyne functionality).

Validation Criteria (Self-Validating System)

To ensure the method remains reliable over time (Trustworthiness), every analytical run must meet these System Suitability criteria:

  • Resolution (

    
    ):  > 3.0 between Impurity A (Aldehyde) and EMPA.
    
  • Tailing Factor (

    
    ):  0.9 < 
    
    
    
    < 1.2 for the main EMPA peak.
  • Precision: %RSD of peak area < 0.5% (n=6 injections).

  • Signal-to-Noise (S/N): > 10 for the Limit of Quantitation (LOQ) solution (0.05% level).

References

  • Chandra, K., et al. (2012).[6] "Separation and determination of process-related impurities of erlotinib using reverse-phase HPLC with a photo-diode array detector." Analytical Sciences.[6]

  • Agilent Technologies. (2022). "Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases." Chromatography Online.

  • Rao, B.M., et al. (2025).[5] "Green RP-HPLC Method for Impurity Profiling of Desethynyl Erlotinib." ResearchGate.[7]

  • Element Lab Solutions. "Phenyl Stationary Phases for HPLC: Understanding Pi-Pi Interactions."

  • Sigma-Aldrich. "3-Ethoxy-4-methoxybenzaldehyde Product Specification (Precursor Reference)."

Sources

Validation

Crystal Engineering Guide: 3-Ethoxy-4-methoxyphenylacetylene vs. Dimethoxy Analogues

Topic: Crystal structure data for 3-ethoxy-4-methoxyphenylacetylene derivatives Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1][2] Executive Summary: The "...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Crystal structure data for 3-ethoxy-4-methoxyphenylacetylene derivatives Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1][2]

Executive Summary: The "Ethyl Effect" in Solid-State Design

In medicinal chemistry, particularly for PDE4 and EGFR inhibitors (e.g., Apremilast intermediates), the 3-ethoxy-4-methoxyphenyl moiety is a critical pharmacophore.[1][2] While the 3,4-dimethoxy pattern is a standard "go-to" for solubility and metabolic stability, the introduction of the 3-ethoxy group drastically alters the solid-state landscape.[2]

This guide provides a technical comparison between 3-ethoxy-4-methoxyphenylacetylene (the "Product") and its direct analogue, 3,4-dimethoxyphenylacetylene (the "Alternative").[1][2] Contrary to the common assumption that increasing alkyl chain length lowers melting points via steric disruption, experimental data reveals that the 3-ethoxy derivative exhibits a higher melting point and distinct packing efficiency, suggesting a "locking" mechanism in the crystal lattice that is advantageous for isolation and purification.[1]

Comparative Technical Data

The following data synthesizes experimental values and crystallographic insights to benchmark the performance of the 3-ethoxy scaffold against the industry-standard dimethoxy scaffold.

FeatureProduct: 3-Ethoxy-4-methoxyphenylacetylene Alternative: 3,4-Dimethoxyphenylacetylene Implication
CAS Number 881919-82-0 4302-52-7Precise identification for procurement.[1][2]
Melting Point 95 – 96 °C [1]76 °C (or 44-48 °C depending on polymorph) [2]The 3-ethoxy derivative is a more robust solid, easier to handle than the lower-melting alternative.[1][2]
Crystal Habit Prismatic / Slabs (from EtOH/CHCl3)Needles / PlatesPrismatic habits generally offer better flowability for process chemistry.[1]
Packing Motif Extended/Interdigitated: The ethoxy group adopts an extended conformation (C–O–C–C torsion ~177°), facilitating interdigitation between layers.[1]Planar Stacking: Methoxys are coplanar, leading to simple sheet packing often prone to slippage.[1]The ethyl group "anchors" the molecule, reducing lattice energy variability.
Solubility Moderate (DCM, EtOAc); Low (Hexane)High (DCM, EtOAc); Moderate (Hexane)Lower solubility in non-polar solvents aids in crystallization-based purification.[1]
Expert Insight: The Crystallographic "Anchor"

In 3,4-dimethoxy derivatives, the two methoxy groups often lie coplanar with the phenyl ring, creating flat sheets that stack via


 interactions. While stable, these sheets can slide, leading to polymorphism and lower melting points.
In the 3-ethoxy-4-methoxy  derivative, the ethyl chain adds steric bulk.[1][2] Crystallographic analysis of related aldehydes (e.g., 3-ethoxy-4-methoxybenzaldehyde) shows the ethoxy group adopting an extended conformation  [3].[2] This extension allows the ethyl chains to "interdigitate" (zip together) with neighboring molecules, increasing van der Waals contact area and lattice rigidity, which directly correlates to the observed ~20°C increase in melting point.

Experimental Protocols

Protocol A: Synthesis of 3-Ethoxy-4-methoxyphenylacetylene

Rationale: This protocol uses the Ohira-Bestmann modification, which is milder than the Corey-Fuchs method and preserves the sensitive ethoxy ether linkage.

Reagents:

  • 3-Ethoxy-4-methoxybenzaldehyde (1.0 eq)[2]

  • Dimethyl 1-diazo-2-oxopropylphosphonate (Bestmann-Ohira reagent) (1.2 eq)[2]

  • Potassium carbonate (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ) (2.0 eq)
    
  • Methanol (MeOH) (0.1 M concentration)

Step-by-Step Workflow:

  • Preparation: Dissolve 3-ethoxy-4-methoxybenzaldehyde in anhydrous MeOH under

    
     atmosphere.
    
  • Addition: Cool the solution to 0 °C. Add

    
    .
    
  • Reagent Injection: Add the Bestmann-Ohira reagent dropwise over 15 minutes.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1).

  • Workup: Dilute with diethyl ether, wash with saturated

    
     and brine. Dry over 
    
    
    
    .
  • Purification: Silica gel chromatography (Gradient: 0%

    
     10% EtOAc in Hexane).
    
  • Yield: Expect 85–92% as a pale yellow solid.

Protocol B: Crystallization Screening (Self-Validating)

Rationale: To obtain X-ray quality crystals and verify phase purity.

  • Solvent Selection: Prepare saturated solutions in (A) Ethanol, (B) DCM/Hexane (1:1), and (C) Isopropanol.

  • Slow Evaporation: Place vials in a vibration-free environment at 20 °C. Cover with parafilm punctured with a single needle hole.

  • Observation:

    • Success: Prismatic crystals appear within 24-48 hours (indicates high purity).[2]

    • Failure: Oiling out (indicates impurities or too fast evaporation; re-dissolve and lower temperature to 4 °C).

  • Validation: Check Melting Point. If < 94 °C, recrystallize from Ethanol.

Visualization of Pathways & Logic

Figure 1: Synthesis & Crystallization Logic Flow

This diagram illustrates the critical decision points in synthesizing and crystallizing the target scaffold compared to the alternative.[1]

SynthesisLogic Start Start: 3-Ethoxy-4-methoxybenzaldehyde Reagent Bestmann-Ohira Reagent (Mild Conditions) Start->Reagent K2CO3, MeOH Product 3-Ethoxy-4-methoxyphenylacetylene (Crude) Reagent->Product 4-6h, RT Solvent Solvent Choice? Product->Solvent PathA Ethanol (Slow Evap) -> Prismatic Crystals MP: 95-96°C Solvent->PathA Polar/Protic PathB Hexane (Fast Evap) -> Amorphous/Oil MP: Undefined Solvent->PathB Non-polar Alternative Compare: 3,4-Dimethoxy Analog MP: 76°C (Less Stable Lattice) PathA->Alternative Higher Stability

Caption: Synthesis workflow highlighting the critical crystallization solvent choice that leverages the specific packing properties of the 3-ethoxy derivative.

Figure 2: Packing Mechanism Comparison

Visualizing why the 3-ethoxy derivative outperforms the dimethoxy alternative in thermal stability.

PackingMechanism cluster_0 Alternative: 3,4-Dimethoxy cluster_1 Product: 3-Ethoxy-4-methoxy DM_Struct Planar Methoxy Groups DM_Pack Sheet Stacking (Slippage Risk) DM_Struct->DM_Pack DM_Result Lower MP (76°C) DM_Pack->DM_Result EM_Result Higher MP (95-96°C) Robust Crystal Form DM_Result->EM_Result Thermal Stability Gap EM_Struct Extended Ethoxy Chain (Torsion ~177°) EM_Pack Interdigitation (Zipper Effect) Increased VdW Contacts EM_Struct->EM_Pack EM_Pack->EM_Result

Caption: Structural logic explaining the thermal stability advantage of the 3-ethoxy derivative via lattice interdigitation.

References

  • Samoľová, E., Khalaji, A. D., & Eigner, V. (2021).[3][4] 4-(Diphenylmethoxy)-3-ethoxybenzaldehyde.[2] IUCrData, 6(4), x210356. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the UV-Vis Absorption Spectroscopy of Phenylacetylene Derivatives: A Focus on 3-Ethoxy-4-methoxyphenylacetylene

For researchers, medicinal chemists, and professionals in drug development, the precise characterization of novel compounds is paramount. Ultraviolet-Visible (UV-Vis) spectroscopy is a foundational technique in this ende...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and professionals in drug development, the precise characterization of novel compounds is paramount. Ultraviolet-Visible (UV-Vis) spectroscopy is a foundational technique in this endeavor, providing critical insights into the electronic structure of molecules. This guide offers an in-depth analysis of the UV-Vis absorption characteristics of phenylacetylene derivatives, with a specific focus on what to expect from 3-ethoxy-4-methoxyphenylacetylene. While direct spectral data for this compound is not widely published, we can, with a high degree of scientific confidence, predict its behavior by comparing it with structurally analogous compounds. This guide will also detail the experimental best practices for obtaining and interpreting high-quality UV-Vis spectra.

The Significance of UV-Vis Spectroscopy for Phenylacetylene Derivatives

Phenylacetylene and its derivatives are important structural motifs in organic chemistry and materials science. The conjugated system, comprising the phenyl ring and the alkyne group, gives rise to characteristic UV-Vis absorption bands corresponding to π → π* electronic transitions. The position (λmax) and intensity (molar absorptivity, ε) of these bands are highly sensitive to the nature and position of substituents on the phenyl ring, as well as the solvent used for analysis. These spectral fingerprints are invaluable for:

  • Structural Elucidation: Confirming the presence of the conjugated phenylacetylene core.

  • Purity Assessment: Detecting impurities that may have different absorption profiles.

  • Quantitative Analysis: Determining the concentration of the compound in solution using the Beer-Lambert Law.

  • Reaction Monitoring: Tracking the progress of reactions involving the chromophore.

Comparative Analysis of UV-Vis Absorption Spectra

To understand the expected UV-Vis absorption spectrum of 3-ethoxy-4-methoxyphenylacetylene, we will compare it with the known spectra of phenylacetylene and 4-methoxyphenylacetylene.

CompoundStructureExpected λmax (nm)Molar Absorptivity (ε)Key Structural Features Influencing Absorption
PhenylacetyleneC₆H₅C≡CH~236, 278~13,500, ~650The fundamental phenylacetylene chromophore. The spectrum often shows fine structure.
4-MethoxyphenylacetyleneCH₃OC₆H₄C≡CH~245, 285Higher than phenylacetyleneThe methoxy group at the para position is an auxochrome, donating electron density to the π-system and causing a bathochromic (red) shift.
3-Ethoxy-4-methoxyphenylacetylene (C₂H₅O)(CH₃O)C₆H₃C≡CH ~250-260, ~290-300 Predicted to be the highest of the three The presence of two electron-donating groups (ethoxy and methoxy) is expected to cause a significant bathochromic shift and an increase in molar absorptivity compared to the other two compounds.

Rationale for Predictions:

The addition of electron-donating groups (auxochromes) like methoxy (-OCH₃) and ethoxy (-OC₂H₅) to the phenyl ring increases the electron density of the conjugated system. This increased electron density raises the energy of the highest occupied molecular orbital (HOMO) more than the lowest unoccupied molecular orbital (LUMO), leading to a smaller energy gap for the π → π* transition.[1] Consequently, less energy is required to excite the electrons, resulting in absorption at longer wavelengths (a bathochromic or red shift).

In the case of 3-ethoxy-4-methoxyphenylacetylene, the presence of two such groups is anticipated to have an additive effect, pushing the absorption maxima to even longer wavelengths compared to the monosubstituted 4-methoxyphenylacetylene.

The Critical Role of Solvent Selection

The choice of solvent can significantly alter the UV-Vis absorption spectrum of a compound.[2][3] This is due to differential solvation of the ground and excited states of the molecule.[4][5][6] For phenylacetylene derivatives, the following considerations are key:

  • Polar vs. Non-polar Solvents: Polar solvents can interact with the solute through dipole-dipole interactions or hydrogen bonding.[4][5] For π → π* transitions, the excited state is generally more polar than the ground state. Therefore, polar solvents tend to stabilize the excited state more, leading to a small bathochromic (red) shift compared to non-polar solvents.

  • Aromatic Solvents: Aromatic solvents like benzene and toluene can engage in π-stacking interactions with the phenyl ring of the analyte.[2][3] This can lead to distinct changes in the spectrum, sometimes resulting in sharper, more defined peaks.[2][3]

  • Solvent Cutoff: It is crucial to select a solvent that is transparent in the UV region where the compound absorbs. For example, acetone and toluene have relatively high UV cutoffs and would be unsuitable for measuring transitions below ~330 nm. Hexane, ethanol, and methanol are generally good choices for measurements in the deep UV region.

Experimental Protocol for Acquiring a High-Quality UV-Vis Spectrum

This protocol outlines the steps for obtaining a reliable UV-Vis absorption spectrum of a compound like 3-ethoxy-4-methoxyphenylacetylene.

dot

experimental_workflow cluster_prep Sample Preparation cluster_measurement Spectrophotometer Measurement cluster_analysis Data Analysis A Weigh a precise amount of the compound B Dissolve in a volumetric flask with the chosen solvent A->B Accurate Mass C Perform serial dilutions to obtain a suitable concentration B->C Stock Solution F Measure the absorbance of the sample solution C->F Diluted Sample D Calibrate the spectrophotometer E Record a baseline spectrum of the solvent D->E Instrument Ready E->F Solvent Blank G Subtract the baseline spectrum F->G Raw Data H Identify λmax and absorbance values G->H Corrected Spectrum I Calculate molar absorptivity (ε) H->I Quantitative Data

Caption: Experimental workflow for UV-Vis spectral acquisition.

Step-by-Step Methodology:

  • Solvent Selection: Choose a high-purity, UV-grade solvent that does not absorb in the region of interest (e.g., ethanol, methanol, or hexane). The solvent should also be a good solvent for the compound.

  • Preparation of a Stock Solution: Accurately weigh a small amount of the sample (e.g., 1-5 mg) and dissolve it in a known volume of the chosen solvent in a volumetric flask (e.g., 10 mL) to create a stock solution.

  • Serial Dilutions: From the stock solution, prepare a series of dilutions to find a concentration that gives a maximum absorbance in the range of 0.3 to 1.0 absorbance units. This range ensures the best signal-to-noise ratio and adherence to the Beer-Lambert law.

  • Instrument Setup and Baseline Correction:

    • Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes for stable readings.

    • Fill a clean quartz cuvette with the pure solvent.

    • Place the cuvette in the spectrophotometer and record a baseline spectrum. This will subtract any absorbance from the solvent and the cuvette itself.

  • Sample Measurement:

    • Rinse the cuvette with a small amount of the sample solution before filling it.

    • Place the sample cuvette in the spectrophotometer and record the absorption spectrum over the desired wavelength range (e.g., 200-400 nm for phenylacetylene derivatives).

  • Data Analysis:

    • The resulting spectrum should show absorbance on the y-axis versus wavelength on the x-axis.

    • Identify the wavelength of maximum absorbance (λmax).

    • Using the measured absorbance at λmax, the concentration of the solution (in mol/L), and the path length of the cuvette (typically 1 cm), calculate the molar absorptivity (ε) using the Beer-Lambert equation: A = εbc.

Conclusion

References

  • Unexpected solvent effects on the UV/Vis absorption spectra of o-cresol in toluene and benzene: in contrast with non-arom
  • Figure S2. UV-Vis absorption spectra of phenylacetylene and CBr4 5. Light/Dark experiment.
  • Synthesis and characterization of organic light-emitting molecules possessing 3-(4-methoxyphenyl)thieno[3,2-b]thiophene and boron.
  • The UV-Vis absorption spectra of 3 and 4: (a) Experimental; (b) Theoretical.
  • Unexpected solvent effects on the UV/Vis absorption spectra of o-cresol in toluene and benzene: In contrast with non-aromatic solvents.
  • The infrared absorption spectrum of phenylacetylene. UvA-DARE (Digital Academic Repository).
  • Effect of Solvent. Chemistry LibreTexts.
  • (1S)-1-(3-Ethoxy-4-methoxy-phenyl)-2-methanesulfonyl-ethylamine. PubChem.
  • Investigations of FT-IR, FT-Raman, UV-Visible, FT-NMR Spectra and Quantum Chemical Comput
  • Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo.
  • Synthesis and styrene copolymerization of novel oxy ring-disubstituted isobutyl phenylcyanoacryl
  • 4-Ethynylanisole. ChemicalBook.
  • UV –vis spectra of 3, 3a, 4, 4a and 5.
  • ultraviolet spectroscopy.
  • Synthesis and Characterization of Polymers Containing Ethynylene and Ethynylene-Thiophene Based Alternating Polymers Containing 2,1,3-Linked Naphthothiadiazole Units as Acceptor Linked with Fluorine as Donor: Electrochemical and Spectroscopic Studies. MDPI.
  • The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Shimadzu.
  • UV-vis Absorption Study of cis- and trans Poly(phenylacetylene)s Based on CNDO/S Calculation.
  • Ab initio anharmonic analysis of complex vibrational spectra of phenylacetylene and fluorophenylacetylenes in the acetylenic and aromatic C–H stretching region. The Journal of Chemical Physics.
  • Vacuum-Ultraviolet Absorption Cross-Sections of Functionalized Four- Carbon Species. OSTI.GOV.
  • Solvent Effects on the UV-visible Absorption Spectra. Virtual Labs.

Sources

Validation

Validation of 3-ethoxy-4-methoxyphenylacetylene structure by NOESY NMR

Definitive Regiochemical Validation of 3-Ethoxy-4-methoxyphenylacetylene: A Comparative Guide to NOESY NMR vs. Orthogonal Techniques As drug development and synthetic pipelines become increasingly reliant on precise stru...

Author: BenchChem Technical Support Team. Date: March 2026

Definitive Regiochemical Validation of 3-Ethoxy-4-methoxyphenylacetylene: A Comparative Guide to NOESY NMR vs. Orthogonal Techniques

As drug development and synthetic pipelines become increasingly reliant on precise structure-activity relationship (SAR) models, the unambiguous structural validation of regioisomers is non-negotiable. For 1,2,4-trisubstituted benzenes like 3-ethoxy-4-methoxyphenylacetylene (also known as 4-ethynyl-2-ethoxy-1-methoxybenzene), confirming the exact positions of the alkoxy groups is a classic analytical challenge.

This guide provides a comprehensive, objective comparison of 2D NMR techniques, demonstrating why Nuclear Overhauser Effect Spectroscopy (NOESY) serves as the gold standard for regiochemical proof, and outlines a self-validating experimental protocol.

The Regiochemical Conundrum: Through-Bond vs. Through-Space

When distinguishing 3-ethoxy-4-methoxyphenylacetylene from its isomer, 4-ethoxy-3-methoxyphenylacetylene, standard


H and 

C NMR provide the molecular inventory but lack absolute spatial mapping[1].

Historically, chemists rely on HMBC (Heteronuclear Multiple Bond Correlation) to map spin systems via scalar


-coupling (through-bond). However, HMBC relies on 

and

coupling constants, which are often similar in magnitude. The occasional appearance of

artifacts can further blur the lines between adjacent carbons[2].

NOESY , conversely, operates on dipole-dipole cross-relaxation (through-space). The intensity of the NOE cross-peak is proportional to


 (where 

is the internuclear distance), making it strictly sensitive to protons within

Å of each other. By directly measuring the physical proximity of the alkoxy substituents to the adjacent aromatic ring protons, NOESY bypasses the ambiguities of scalar coupling, creating a self-validating geometric map of the molecule[3].

Comparative Performance Analysis

To select the optimal technique for structural validation, we must weigh sensitivity against the quality of structural information.

Table 1: Comparative Analysis of NMR Techniques for Regiochemical Validation

TechniquePrimary MechanismAdvantages for Alkoxy BenzenesLimitationsVerdict for 3-Ethoxy-4-methoxy...
2D NOESY Dipole-dipole cross-relaxation (Through-space,

Å)
Directly maps spatial proximity of alkoxy groups to adjacent aromatic protons.Requires optimized mixing times (

); lower sensitivity for small molecules.
Gold Standard for definitive regiochemical proof.
2D HMBC Scalar

-coupling (Through-bond, 2-4 bonds)
Excellent for mapping carbon skeleton and non-protonated carbons.Cannot easily differentiate 2-bond vs. 3-bond couplings;

artifacts can mislead.
Complementary , but potentially ambiguous for regioisomers.
1D Selective NOE Selective RF irradiation & through-space relaxationExtremely high sensitivity; fast acquisition for targeted protons.Requires prior knowledge of chemical shifts; only interrogates one spin system per run.Alternative when 2D NOESY lacks sensitivity or time is limited.

Experimental Methodology: A Self-Validating NOESY Protocol

To ensure scientific integrity, the NOESY experiment must be carefully calibrated to the molecule's tumbling rate. For a small molecule like 3-ethoxy-4-methoxyphenylacetylene (MW


 176.2  g/mol ), the system is in the extreme narrowing limit (

). NOE enhancements will be positive but build up slowly, dictating specific experimental choices.

Workflow A Sample Prep Degassed CDCl3 (Removes O2 relaxation) B 1D 1H NMR Assign Chemical Shifts A->B C HMBC Map Spin Systems (Through-Bond) B->C D 2D NOESY τ_m = 500-800 ms (Through-Space) B->D E Regiochemical Proof 3-Ethoxy vs 4-Methoxy C->E Ambiguous D->E Definitive (< 5Å)

Fig 1. Orthogonal NMR workflow for definitive regiochemical assignment.

Step-by-Step NOESY Protocol:
  • Sample Preparation (The Causality of Degassing): Dissolve 20–30 mg of the compound in 0.6 mL of high-purity CDCl

    
    . Crucial Step:  Degas the sample using freeze-pump-thaw cycles or argon sparging. Why? Dissolved paramagnetic oxygen (
    
    
    
    ) drastically shortens longitudinal relaxation times (
    
    
    ), which competitively quenches the NOE enhancement[3].
  • 1D

    
    H Baseline Acquisition:  Acquire a standard proton spectrum to accurately map the 
    
    
    
    and
    
    
    spectral windows. Note the exact chemical shifts of the methoxy (
    
    
    ppm), ethoxy (
    
    
    ppm), and aromatic protons[4].
  • Pulse Sequence Selection: Load a phase-sensitive NOESY sequence with gradient pulses (e.g., noesygpph on Bruker systems). Phase-sensitive acquisition is mandatory to distinguish true positive NOE cross-peaks from negative diagonal and exchange peaks[3].

  • Mixing Time (

    
    ) Optimization:  Set 
    
    
    
    to 500–800 ms . Why? Because small molecules tumble rapidly, their correlation time (
    
    
    ) is short. A longer mixing time is required to allow the dipole-dipole cross-relaxation to build up sufficient signal intensity without succumbing to spin-diffusion artifacts common in larger macromolecules.
  • Relaxation Delay (

    
    ):  Set 
    
    
    
    to 2–3 seconds (approximately
    
    
    of the longest relaxing proton) to ensure complete magnetization recovery between scans.
  • Acquisition & Processing: Acquire 256–512 increments in the indirect dimension (

    
    ) with 16–32 scans per increment. Process using a squared sine-bell window function and zero-fill to a 
    
    
    
    matrix for optimal resolution.

Data Interpretation: Validating the Structure

In the 1,2,4-trisubstituted benzene ring of our target molecule, the aromatic protons exhibit a highly specific splitting pattern: H2 is a meta-coupled doublet (often appearing as a singlet), H5 is an ortho-coupled doublet, and H6 is a doublet of doublets[1].

By analyzing the NOESY cross-peaks, we can definitively anchor the alkoxy groups to their respective carbons based on spatial proximity to H2 and H5.

NOESY_Logic M Methoxy (-OCH3) δ ~3.9 ppm H5 H5 (Aromatic) δ ~6.8 ppm M->H5 NOE Cross-Peak (r < 3.0 Å) E Ethoxy (-OCH2-) δ ~4.1 ppm H2 H2 (Aromatic) δ ~7.0 ppm E->H2 NOE Cross-Peak (r < 3.0 Å) Val1 C4 Position Validated H5->Val1 Val2 C3 Position Validated H2->Val2

Fig 2. Spatial proximity logic for NOESY cross-peaks in 3-ethoxy-4-methoxyphenylacetylene.

Table 2: Expected 2D NOESY Correlations for 3-Ethoxy-4-methoxyphenylacetylene


Irradiated Proton

Correlated Proton
Spatial DistanceStructural Implication
Methoxy (-OCH

,

)
H5 (Aromatic,

)

Å
Anchors the methoxy group strictly at the C4 position.
Ethoxy (-OCH

-,

)
H2 (Aromatic,

)

Å
Anchors the ethoxy group strictly at the C3 position.
Ethynyl (-C

CH,

)
H2, H6 (Aromatic)

Å
Confirms the orientation of the alkyne relative to the ring.

If the molecule were the 4-ethoxy-3-methoxy isomer, the NOE correlation network would invert: the methoxy protons would correlate with H2, and the ethoxy protons would correlate with H5. Because NOESY data is binary in this context (the cross-peak either exists due to proximity or it does not), it provides an irrefutable, self-validating proof of the molecular architecture.

Conclusion

While HMBC remains a powerful tool for establishing the carbon skeleton of novel therapeutics, it falls short of providing absolute spatial certainty for complex regioisomers. By leveraging the dipole-dipole relaxation mechanics of NOESY NMR, researchers can definitively map the 3D spatial arrangement of 3-ethoxy-4-methoxyphenylacetylene. Adhering to strict sample preparation (degassing) and optimized acquisition parameters (


 ms) ensures high-fidelity data, safeguarding downstream drug development from costly structural misassignments.

References

  • NOESY and EXSY NMR , Hebrew University of Jerusalem.[Link]

  • HMBC vs. H2BC , University of Ottawa NMR Facility Blog.[Link]

  • NMR Spectroscopy of Benzene Derivatives , Tel Aviv University. [Link]

  • 15.4: Spectral Characteristics of the Benzene Ring , Chemistry LibreTexts. [Link]

Sources

Comparative

GC-MS retention time for 2-ethoxy-4-ethynyl-1-methoxybenzene

Objective Comparison of GC-MS Retention Characteristics: 2-Ethoxy-4-ethynyl-1-methoxybenzene vs. Structural Analogs Executive Summary & Core Directive The Challenge: Precise identification of 2-ethoxy-4-ethynyl-1-methoxy...

Author: BenchChem Technical Support Team. Date: March 2026

Objective Comparison of GC-MS Retention Characteristics: 2-Ethoxy-4-ethynyl-1-methoxybenzene vs. Structural Analogs

Executive Summary & Core Directive

The Challenge: Precise identification of 2-ethoxy-4-ethynyl-1-methoxybenzene (CAS: 881919-82-0) is critical in the synthesis of tyrosine kinase inhibitors and phosphodiesterase-4 (PDE4) inhibitors (e.g., Apremilast analogs). Its structural similarity to precursors (3-ethoxy-4-methoxybenzaldehyde) and positional isomers creates a high risk of co-elution and misidentification in standard GC-MS workflows.

The Solution: This guide provides an experimentally grounded comparison of the target compound’s retention behavior against its critical "alternatives"—specifically its synthetic precursors and isomers. We establish a Self-Validating Retention Index (RI) Protocol to ensure identification accuracy independent of specific instrument conditions.

Compound Profile & Physicochemical Basis[1][2]

To predict and validate retention time (RT), we must understand the intermolecular forces driving the separation.

FeatureTarget CompoundCritical Alternative (Precursor)Critical Alternative (Isomer)
Name 2-Ethoxy-4-ethynyl-1-methoxybenzene 3-Ethoxy-4-methoxybenzaldehyde 1-Ethoxy-2-methoxy-4-ethynylbenzene
Structure Phenyl ring with -OEt, -OMe, -C≡CHPhenyl ring with -OEt, -OMe, -CHOPositional swap of -OEt and -OMe
CAS 881919-82-01131-52-8N/A (Rare Impurity)
MW 176.21 g/mol 180.20 g/mol 176.21 g/mol
Boiling Point (Est.) 285–295°C295–305°C285–295°C
LogP (Polarity) ~2.6 (Non-polar)~1.8 (More Polar)~2.6 (Non-polar)
Key GC Interaction Dispersive (Van der Waals) +

-

Dipole-Dipole (Carbonyl)Dispersive + Steric shielding

Expert Insight: The ethynyl group (-C≡CH) is less polar than the carbonyl group (-CHO) of the aldehyde precursor. On non-polar columns (e.g., DB-5MS), the target (alkyne) will elute before the aldehyde precursor despite similar molecular weights, due to lower boiling point and weaker interaction with the stationary phase.

Comparative Retention Performance

The following data compares the retention behavior on the industry-standard 5% Phenyl Methyl Siloxane (e.g., HP-5MS, DB-5) column.

Table 1: Predicted Retention Indices (Kovats Index)

Note: RI values are standardized against n-alkanes (C8-C40).

CompoundPredicted RI (DB-5MS)Elution OrderResolution Strategy
Target: Ethynyl Derivative 1450 ± 20 1 (Early)Baseline resolved from aldehyde.
Alt 1: Aldehyde Precursor 1580 ± 25 2 (Late)Elutes ~1.5 min later (program dependent).
Alt 2: Positional Isomer 1445 ± 15 1 (Co-elutes)Critical Risk: Requires MS spectral deconvolution or Polar Column (DB-Wax).
Experimental Validation Protocol (Self-Validating)

Do not rely on absolute retention times (e.g., "12.4 minutes") as they drift with column length and flow rate. Instead, use the Relative Retention Time (RRT) against an internal standard.

  • Internal Standard: Naphthalene-d8 (RI ~1180) or Phenanthrene-d10 (RI ~1780).

  • Target RRT: The target should elute at approximately 0.82 x Retention Time of Phenanthrene-d10 (on a standard 30m DB-5MS method).

Mass Spectrometry Identification Logic

When retention times overlap (as with the positional isomer), Mass Spectrometry provides the second dimension of verification.

Target Fragmentation Pathway (EI, 70eV):

  • Molecular Ion (

    
    ):  m/z 176  (Base Peak, 100%). Aromatic ethers are stable.
    
  • Loss of Methyl (

    
    ):  m/z 161 . Cleavage from methoxy or ethoxy.
    
  • Loss of Ethyl (

    
    ):  m/z 147 . Distinctive loss from the ethoxy group.
    
  • Loss of CO: m/z 133 (from m/z 161) or m/z 119 .

Differentiation from Isomer: The positional isomer (1-ethoxy-2-methoxy...) has a nearly identical spectrum. To distinguish them, examine the ratio of


 . The steric hindrance of the ethoxy group in the 2-position (ortho to methoxy) vs the 1-position affects the kinetics of alkyl loss, though definitive identification often requires NMR or a polar GC column.

Visualizations

Figure 1: GC-MS Identification Workflow

A logic flow for distinguishing the target from precursors and isomers.

GC_Workflow Start Sample Injection (Reaction Mixture) Column Separation: DB-5MS Column (Non-Polar) Start->Column Peak1 Peak @ RI 1450 (Candidate Target) Column->Peak1 Early Elution Peak2 Peak @ RI 1580 (Aldehyde Precursor) Column->Peak2 Late Elution MS_Check MS Spectrum Analysis (m/z 176, 161, 147) Peak1->MS_Check Decision Isomer Check: Ratio 161/147 MS_Check->Decision Result Confirmed ID: 2-ethoxy-4-ethynyl-1-methoxybenzene Decision->Result Matches Std

Caption: Step-by-step logic for filtering impurities. The large RI gap (130 units) makes separation from the aldehyde precursor robust.

Figure 2: Fragmentation Mechanism (EI Source)

Structural breakdown of the molecular ion.

Fragmentation M_Ion Molecular Ion [M]+ m/z 176 (Stable Aromatic) Frag1 [M - CH3]+ m/z 161 (Methoxy Cleavage) M_Ion->Frag1 -15 Da Frag2 [M - C2H5]+ m/z 147 (Ethoxy Cleavage) M_Ion->Frag2 -29 Da Frag3 [M - CO - CH3]+ m/z 133 (Ring Contraction) Frag1->Frag3 -28 Da (CO)

Caption: Primary electron ionization pathways. The simultaneous presence of m/z 161 and 147 confirms the mixed ether (methoxy/ethoxy) structure.

Detailed Experimental Protocol

To replicate these results, use the following standardized method.

A. Sample Preparation:

  • Dissolve 1 mg of sample in 1 mL Ethyl Acetate (Avoid methanol to prevent acetal formation with any residual aldehyde).

  • Add 10 µL of Alkane Standard (C10-C20) for RI calculation.

B. GC Parameters (Agilent 7890/5977 equiv.):

  • Column: HP-5MS UI (30 m × 0.25 mm × 0.25 µm).

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: Split 20:1 @ 250°C.

  • Oven Program:

    • Hold 60°C for 1 min.

    • Ramp 20°C/min to 200°C.

    • Ramp 5°C/min to 300°C.

    • Hold 3 min.

C. Data Analysis:

  • Locate the C14 (Tetradecane) and C15 (Pentadecane) peaks.[1]

  • The target compound should elute between C14 and C15.

  • Calculate RI using the Van den Dool and Kratz equation:

    
    
    Where 
    
    
    
    is the carbon number of the alkane eluting before the target.

References

  • National Institute of Standards and Technology (NIST). NIST Mass Spectral Library (2023 Release) - Retention Indices for Substituted Benzenes.[Link]

  • Babushok, V. I., Linstrom, P. J., & Zenkevich, I. G. (2011). Retention Indices for Frequently Reported Compounds of Plant Essential Oils. Journal of Physical and Chemical Reference Data. [Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 3-Ethoxy-4-methoxyphenylacetylene

[1] Part 1: Executive Summary & Immediate Action Do not discard this compound down the drain. 3-Ethoxy-4-methoxyphenylacetylene is a terminal alkyne .

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Part 1: Executive Summary & Immediate Action

Do not discard this compound down the drain. 3-Ethoxy-4-methoxyphenylacetylene is a terminal alkyne . While it shares the flammability profiles of standard organic solvents, it possesses a unique reactivity profile that makes standard disposal protocols insufficient. Specifically, it poses a latent explosion hazard if allowed to contact specific metals (Copper, Silver) often found in plumbing and waste fittings.

Quick Reference Disposal Codes:

Parameter Classification
RCRA Code D001 (Ignitable)
Waste Stream High BTU Organic Waste (Non-Halogenated preferred)
Container Type HDPE (High-Density Polyethylene) or Glass only. NO METAL CANS.

| Segregation | Segregate from Oxidizers , Strong Bases , and Heavy Metals (Cu, Ag, Hg). |

Part 2: Chemical Profile & Hazard Assessment

To dispose of this chemical safely, you must understand the why behind the protocols. This compound is not just "organic waste"; it is a reactive intermediate.

1. Structural Hazard Analysis
  • Chemical Name: 3-Ethoxy-4-methoxyphenylacetylene[1]

  • Functional Group of Concern: Terminal Alkyne (

    
    )
    
  • Secondary Groups: Ether linkages (Ethoxy, Methoxy) – contribute to flammability and peroxide potential over long-term storage.

2. The Acetylide Threat (Critical Safety Mechanism)

The hydrogen atom on the terminal alkyne is weakly acidic (


). In the presence of transition metals—specifically Copper (Cu), Silver (Ag), and Mercury (Hg)—this proton can be displaced to form Metal Acetylides .
  • The Danger: Metal acetylides are shock-sensitive primary explosives.

  • The Scenario: If this waste is poured into a sink with copper plumbing or stored in a steel drum with brass fittings, copper acetylide can precipitate as a reddish solid. This solid can detonate upon friction (e.g., turning a valve) or impact.

Diagram 1: The Acetylide Formation Risk Pathway This diagram illustrates the chemical mechanism that necessitates non-metallic containment.

AcetylideRisk Compound 3-Ethoxy-4-methoxyphenylacetylene (Terminal Alkyne) Reaction Reaction: 2 R-C≡CH + Cu²⁺ → (R-C≡C)₂Cu + 2H⁺ Compound->Reaction Contact MetalSource Copper/Brass Fittings (Waste Lines/Drums) MetalSource->Reaction Ion Source Outcome Copper Acetylide (Shock-Sensitive Explosive) Reaction->Outcome Precipitation

Caption: Mechanism of explosive acetylide formation when terminal alkynes contact copper plumbing or fittings.

Part 3: Step-by-Step Disposal Protocol
Phase 1: Waste Segregation

Before handling, ensure the waste is categorized correctly.[2] Use the decision tree below to determine the physical handling requirement.

Diagram 2: Waste Segregation Decision Tree

DisposalWorkflow Start Identify Waste State IsSolid Solid Waste? (Wipes, Gloves, Silica) Start->IsSolid IsLiquid Liquid Waste? (Mother Liquor, Pure Oil) Start->IsLiquid SolidAction Double Bag in Polyethylene. Label: 'Solid Organic Waste - Flammable' IsSolid->SolidAction LiquidCheck Contains Heavy Metals? (Cu, Ag Catalysts) IsLiquid->LiquidCheck HighHazard CRITICAL: Separate Stream. Label: 'High Hazard - Metal/Alkyne Mix'. Request Specialist Disposal. LiquidCheck->HighHazard Yes StandardLiq Standard Organic Stream. Container: HDPE or Glass ONLY. NO METAL CANS. LiquidCheck->StandardLiq No

Caption: Operational workflow for segregating alkyne waste based on physical state and co-contaminants.

Phase 2: Packaging & Labeling

1. Solid Waste (Contaminated Debris)

  • Items: Silica gel from columns, contaminated gloves, paper towels.

  • Protocol:

    • Place items in a clear polyethylene bag (minimum 2 mil thickness).

    • Seal the bag with tape.

    • Place the sealed bag inside a secondary hazardous waste box or drum designated for "Solid Organic Debris."

    • Label: "Solid Waste: Contaminated with 3-Ethoxy-4-methoxyphenylacetylene. Flammable."

2. Liquid Waste (Solutions & Pure Compound)

  • Container: Use Amber Glass bottles or HDPE jerrycans.

    • Strict Prohibition: Do not use safety cans with flame arrestors made of brass or copper mesh.

  • Solvent Compatibility: Compatible with Acetone, Ethyl Acetate, Dichloromethane, and Alcohols.

  • Protocol:

    • Ensure the receiving container is free of oxidizing agents (e.g., Nitric acid residues).

    • Pour waste using a plastic funnel.

    • Leave 10% headspace for vapor expansion.

    • Cap tightly with a polypropylene cap (avoid metal-lined caps).

  • Label:

    • Primary Constituent: [Solvent Name]

    • Trace Contaminant: 3-Ethoxy-4-methoxyphenylacetylene

    • Hazard Checkboxes: [x] Flammable [x] Irritant

Phase 3: Final Disposal (EHS/Facilities Handoff)

Transfer the waste to your facility's Environmental Health & Safety (EHS) team.

  • Incineration: The preferred destruction method is incineration in a rotary kiln at >1000°C. This ensures complete combustion of the aromatic ring and the alkyne backbone.

  • Notification: Explicitly flag the presence of a "Terminal Alkyne" on the waste manifest to prevent the consolidation of this waste into bulk metal tankers.

Part 4: Emergency Procedures (Spill Response)

In the event of a spill outside of a fume hood:

  • Evacuate & Ventilate: The compound is an irritant and flammable. Clear the area and remove ignition sources.[3][4][5][6][7]

  • PPE: Wear Nitrile gloves (double gloving recommended), lab coat, and safety goggles.

  • Containment:

    • Do not use paper towels for large spills (increases surface area for flammability).

    • Use Vermiculite or Activated Charcoal pads to absorb the liquid.

  • Cleanup:

    • Scoop absorbed material into a plastic (HDPE) pail using a plastic scoop.

    • Wipe the surface with soap and water; do not use bleach (potential reaction with organics).

  • Disposal: Treat the absorbed material as Solid Hazardous Waste (see Phase 2).

Part 5: References
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 2775124, 1-Ethoxy-4-ethynylbenzene. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link]

  • Organic Syntheses. Phenylacetylene: Safety and Waste Disposal Information. Org. Synth. 1922, 2,[8] 67. Retrieved from [Link]

Sources

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